4-Desmethoxypropoxyl-4-methoxy Rabeprazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-10-13(16-8-7-14(10)20-2)9-21(19)15-17-11-5-3-4-6-12(11)18-15/h3-8H,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITARWNDPMUQOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468595 | |
| Record name | 4-Desmethoxypropoxyl-4-methoxy Rabeprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102804-77-3 | |
| Record name | 4-Desmethoxypropoxyl-4-methoxy rabeprazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102804773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Desmethoxypropoxyl-4-methoxy Rabeprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-DESMETHOXYPROPOXYL-4-METHOXY RABEPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6M23VJ488 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Desmethoxypropoxyl-4-methoxy Rabeprazole (Rabeprazole Impurity E)
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole, a known process-related impurity of the proton pump inhibitor, Rabeprazole.[1][2] Designated as Rabeprazole EP Impurity E, this compound's presence and characterization are of critical importance for the quality control and regulatory compliance of Rabeprazole sodium active pharmaceutical ingredient (API).[1] This document delineates the chemical structure, physicochemical properties, a detailed hypothetical synthesis protocol, and a robust analytical workflow for the identification and characterization of this impurity. The causality behind experimental choices is explained, providing field-proven insights for researchers in drug development and quality assurance. All protocols are designed as self-validating systems, grounded in authoritative scientific literature.
Introduction and Significance
Rabeprazole, a substituted benzimidazole, is a widely prescribed proton pump inhibitor that suppresses gastric acid secretion.[3][4] During its synthesis and storage, various related substances can be formed, including process impurities and degradation products.[4][5] Regulatory bodies worldwide mandate the identification, quantification, and control of impurities in pharmaceutical products to ensure their safety and efficacy. This compound is a significant impurity that lacks the 3-methoxypropoxy side chain of the parent drug, instead featuring a methoxy group at the 4-position of the pyridine ring.[2][6] Its structural similarity to Rabeprazole necessitates precise analytical methods to distinguish and quantify it. This guide serves as a technical resource for scientists engaged in the synthesis, analysis, and quality control of Rabeprazole and its related compounds.
Chemical Structure and Physicochemical Properties
The core structure of this compound consists of a benzimidazole ring linked to a substituted pyridine ring through a methylsulfinyl bridge.[6]
IUPAC Name: 2-[[(4-methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole.[6]
Synonyms: Rabeprazole EP Impurity E, Rabeprazole 4-Methoxy Analog.[7][8]
CAS Number: 102804-77-3.[1][2][6][7]
Molecular Formula: C₁₅H₁₅N₃O₂S.[2][6][7]
Molecular Weight: 301.36 g/mol .[2][7]
The table below summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Appearance | Tan Solid | [9] |
| Molecular Weight | 301.36 g/mol | [2][7] |
| Molecular Formula | C₁₅H₁₅N₃O₂S | [2][6][7] |
| Melting Point | 141-143°C (decomposes) | [10] |
| Solubility | Soluble in Methanol, DMSO.[7] Practically insoluble in water.[9] | [7][9] |
| Storage Conditions | 2-8 °C, Hygroscopic, under inert atmosphere.[7] | [7] |
Synthesis Protocol
The synthesis of this compound can be approached via a two-step process: the formation of a thioether intermediate, followed by a selective oxidation to the sulfoxide. This pathway is analogous to the synthesis of Rabeprazole itself and other related benzimidazole sulfoxides.
Logical Workflow for Synthesis
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-(((4-methoxy-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (Thioether Intermediate)
-
Rationale: This step involves a nucleophilic substitution reaction where the thiolate anion of 2-mercaptobenzimidazole displaces the chloride from 2-(chloromethyl)-4-methoxy-3-methylpyridine. A basic medium is essential to deprotonate the thiol group, thereby activating it as a nucleophile.
-
Protocol:
-
To a solution of 2-mercaptobenzimidazole (1.0 equivalent) in an aqueous solution of sodium hydroxide (3% w/v), add a solution of 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride (1.0 equivalent) in water dropwise at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, a solid precipitate will form. Filter the solid and wash thoroughly with cold water to remove any inorganic salts.
-
Dry the solid under vacuum to obtain the crude thioether intermediate. This intermediate can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
-
Step 2: Synthesis of this compound (Oxidation)
-
Rationale: This step involves the selective oxidation of the sulfide to a sulfoxide. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation. The reaction is typically carried out in a chlorinated solvent at a controlled, low temperature to prevent over-oxidation to the sulfone.
-
Protocol:
-
Dissolve the thioether intermediate (1.0 equivalent) from Step 1 in dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of m-CPBA (1.0-1.2 equivalents) in dichloromethane dropwise to the cooled solution over 30-60 minutes, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench the excess m-CPBA by washing the reaction mixture with a 10% aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.
-
Analytical Characterization Workflow
A robust analytical workflow is essential for the unambiguous identification and quantification of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.
Logical Workflow for Analysis
Caption: Analytical workflow for the characterization of Rabeprazole Impurity E.
High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is the primary technique for separating and quantifying impurities in pharmaceutical substances. A reversed-phase method is typically employed for Rabeprazole and its related compounds due to their moderate polarity.
-
Exemplary HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.01 M Ammonium Acetate Buffer (pH adjusted to ~7.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient program to resolve all impurities from Rabeprazole |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Mass Spectrometry (MS)
-
Rationale: When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information, which is crucial for impurity identification. Tandem MS (MS/MS) can be used to induce fragmentation, providing structural insights.
-
Expected Observations:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for this class of compounds.
-
Parent Ion: The protonated molecule [M+H]⁺ is expected at an m/z of approximately 302.09.
-
Fragmentation: Key fragmentation pathways would likely involve the cleavage of the C-S and S-O bonds of the sulfoxide bridge, as well as fragmentation of the pyridine and benzimidazole ring systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides the most definitive structural information. While specific experimental data for this compound is not widely available in the literature, a predicted spectrum can be inferred based on the structure and data from analogous compounds.
-
Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃ or DMSO-d₆):
-
¹H NMR:
-
Aromatic protons of the benzimidazole ring (typically in the range of 7.2-7.8 ppm).
-
Aromatic protons of the pyridine ring (distinct signals for the protons adjacent to the nitrogen and methoxy group).
-
A singlet for the methyl group on the pyridine ring (around 2.2-2.5 ppm).
-
A singlet for the methoxy group protons (around 3.8-4.0 ppm).
-
A pair of diastereotopic doublets for the methylene protons of the sulfoxide bridge (due to the chiral sulfur center), typically in the range of 4.5-5.0 ppm.
-
A broad singlet for the N-H proton of the benzimidazole ring.
-
-
¹³C NMR:
-
Distinct signals for all 15 carbon atoms.
-
Signals for the aromatic carbons of the benzimidazole and pyridine rings in the range of 110-160 ppm.
-
A signal for the methyl carbon around 10-15 ppm.
-
A signal for the methoxy carbon around 55-60 ppm.
-
A signal for the methylene carbon of the sulfoxide bridge around 50-60 ppm.
-
-
Safety, Handling, and Storage
-
This compound: As a research chemical and pharmaceutical impurity, it should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood. It is hygroscopic and should be stored in a tightly sealed container at 2-8 °C under an inert atmosphere.[7]
-
m-CPBA: This reagent is a strong oxidizing agent and can be shock-sensitive. It should be handled with extreme care, avoiding contact with flammable materials. Store refrigerated (2-8 °C) and use in a chemical fume hood.[6][11]
Conclusion
This technical guide provides a comprehensive framework for understanding, synthesizing, and analyzing this compound (Rabeprazole Impurity E). The provided protocols and analytical workflows are grounded in established chemical principles and literature precedents, offering a valuable resource for researchers in the pharmaceutical industry. Adherence to these detailed methodologies will support the robust quality control of Rabeprazole, ensuring the safety and efficacy of this important therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | 102804-77-3 | IM21228 [biosynth.com]
- 3. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. allmpus.com [allmpus.com]
- 8. Rabeprazole EP Impurity E | 102804-77-3 | SynZeal [synzeal.com]
- 9. echemi.com [echemi.com]
- 10. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. static.fishersci.eu [static.fishersci.eu]
An In-depth Technical Guide to 4-Desmethoxypropoxyl-4-methoxy Rabeprazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole, a known process-related impurity of the proton pump inhibitor, Rabeprazole. This document is intended to serve as a critical resource for researchers, analytical scientists, and professionals in drug development and quality control.
Introduction: The Significance of Impurity Profiling in Pharmaceutical Development
In the synthesis of active pharmaceutical ingredients (APIs), the emergence of impurities is an inevitable consequence of the chemical process. Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), mandate the stringent identification, characterization, and control of any impurity present at a concentration of 0.1% or greater. This rigorous oversight is essential as impurities can potentially impact the safety, efficacy, and stability of the final drug product. This compound, also identified as Rabeprazole EP Impurity E, is a notable process-related impurity in the manufacturing of Rabeprazole.[1][2][3] A thorough understanding of its formation, characterization, and analytical control is paramount for ensuring the quality and safety of Rabeprazole-containing pharmaceuticals.
Chemical Identity and Physicochemical Properties
A precise understanding of the chemical and physical properties of an impurity is the foundation for developing robust analytical methods for its detection and quantification.
| Property | Value | Source(s) |
| Chemical Name | 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | [2][4][5] |
| Synonyms | This compound, Rabeprazole methoxy analog, Rabeprazole EP Impurity E | [1][2][4] |
| CAS Number | 102804-77-3 | [2][4] |
| Molecular Formula | C15H15N3O2S | [2][4][5] |
| Molecular Weight | 301.37 g/mol | [4] |
| Appearance | Tan Solid | [4] |
| Solubility | Soluble in Methanol and DMSO | [2] |
| Storage | 2-8 °C, Hygroscopic, under inert atmosphere | [2][6] |
Genesis of the Impurity: A Mechanistic Perspective
This compound is a process-related impurity, meaning its formation is intrinsically linked to the synthetic route of the Rabeprazole API. One plausible pathway for its emergence involves the presence of methanol as a residual impurity in the methoxypropanol reagent used during the synthesis.
In a key step of Rabeprazole synthesis, a pyridine derivative is condensed with methoxypropanol. If methanol is present, it can competitively react, leading to the formation of a methoxy analog instead of the intended methoxypropoxy side chain. This underscores the critical importance of stringent quality control of all raw materials and reagents used in API manufacturing.
Caption: Plausible formation pathway of this compound.
Analytical Control and Characterization
Robust analytical methodologies are essential for the detection, quantification, and control of impurities in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
A stability-indicating HPLC method is crucial for separating this compound from the Rabeprazole API and other related impurities.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed for the quantitative determination of this compound and other impurities in Rabeprazole sodium.
| Parameter | Specification | Rationale |
| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm) or equivalent | The C18 stationary phase provides excellent hydrophobic retention and selectivity for the separation of Rabeprazole and its structurally similar impurities. |
| Mobile Phase A | 0.02M Dipotassium Hydrogen Phosphate (K2HPO4) | A phosphate buffer is used to maintain a stable pH, which is critical for consistent retention times and peak shapes of ionizable compounds like Rabeprazole and its impurities. |
| Mobile Phase B | Acetonitrile: Methanol (85:5:10 v/v) | The organic modifiers are used to elute the analytes from the column. A gradient elution is typically employed to achieve optimal separation of all impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | This flow rate provides a good balance between analysis time and separation efficiency. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 285 nm | This wavelength corresponds to the absorption maximum for Rabeprazole and its impurities, providing high sensitivity.[7] |
| Injection Volume | 20 µL | A standard injection volume for analytical HPLC. |
Workflow for Analytical Method Validation:
Caption: Workflow for HPLC method development and validation.
Structural Elucidation Techniques
The unambiguous identification of an impurity requires a combination of spectroscopic techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for determining the molecular weight of the impurity and providing initial structural information based on fragmentation patterns. The mass spectra of impurities can be recorded in both positive and negative ionization modes to obtain comprehensive data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the definitive structural elucidation of isolated impurities. These techniques provide detailed information about the chemical environment of each atom in the molecule, allowing for an unambiguous assignment of the structure. Deuterated solvents such as DMSO-d6 and CDCl3 are commonly used for NMR analysis of Rabeprazole impurities.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, serving as a complementary technique for structural confirmation.
Toxicological and Pharmacological Considerations
While specific toxicological data for this compound is not extensively available in the public domain, the general principle of controlling impurities is rooted in mitigating potential risks. Some impurities of other proton pump inhibitors have been shown to have potential for genotoxicity. Therefore, it is a standard practice in the pharmaceutical industry to assess the toxicological profile of any significant impurity.
-
In Silico Assessment: Computational toxicology tools can be employed as a preliminary screening step to predict the potential for mutagenicity and other toxicities based on the chemical structure of the impurity.
-
In Vitro Genotoxicity Assays: If in silico models indicate a potential risk, or as part of a comprehensive risk assessment, in vitro assays such as the Ames test (bacterial reverse mutation assay) and chromosomal aberration tests are conducted to evaluate the mutagenic and clastogenic potential of the impurity. For instance, studies on other Rabeprazole impurities have utilized these assays to assess their genotoxic risk.[4]
The pharmacological activity of this compound is not well-characterized. However, as a structural analog of the active drug, it could potentially have some level of pharmacological activity or interact with biological targets. The primary focus of impurity analysis remains on ensuring its levels are well below the threshold where it could pose a safety concern or affect the efficacy of the drug product.
Conclusion
This compound is a critical process-related impurity in the synthesis of Rabeprazole that necessitates rigorous control. A comprehensive understanding of its formation, coupled with the implementation of robust, validated analytical methods, is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product. This guide provides a foundational framework for scientists and researchers to navigate the challenges associated with the identification and control of this and other related impurities in the manufacturing of Rabeprazole.
References
- 1. Rabeprazole EP Impurity E | 102804-77-3 | SynZeal [synzeal.com]
- 2. allmpus.com [allmpus.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [lgcstandards.com]
- 6. Page loading... [wap.guidechem.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. jocpr.com [jocpr.com]
synthesis of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole
An In-Depth Technical Guide to the Synthesis of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole (Rabeprazole Impurity E)
Abstract
This technical guide provides a comprehensive overview and detailed protocol for the , a known process impurity and metabolite of Rabeprazole, designated as Rabeprazole EP Impurity E.[1][2][3] The document is intended for researchers, medicinal chemists, and professionals in drug development and quality control who require a reliable method for preparing this reference standard. The synthetic strategy is a robust, two-step convergent approach, beginning with the condensation of a substituted pyridine intermediate with 2-mercaptobenzimidazole to form a thioether, followed by a selective oxidation to yield the target sulfoxide. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.
Introduction
Rabeprazole: A Proton Pump Inhibitor
Rabeprazole is a widely used proton pump inhibitor (PPI) that effectively treats acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[4][5][6] Like other members of the benzimidazole class, its therapeutic action stems from the irreversible inhibition of the gastric H+/K+-ATPase (the proton pump) in parietal cells, which is the final step in gastric acid secretion.[7]
Significance of this compound
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide. This compound, also known as 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, is a recognized impurity in the synthesis of Rabeprazole.[4][5][6] Its presence can arise from starting material impurities or side reactions. Therefore, the availability of a pure reference standard of this compound is essential for:
-
Analytical Method Development: To accurately identify and quantify the impurity in Rabeprazole batches.
-
Quality Control: To ensure that the level of this impurity in the final API is below the established safety thresholds.
-
Regulatory Filings: To provide comprehensive data on impurity profiles to agencies like the FDA and EMA.
This guide outlines a logical and reproducible synthesis to obtain this crucial reference compound.
Retrosynthetic Analysis and Strategic Approach
The synthesis of substituted benzimidazole sulfoxides like Rabeprazole and its analogues is most effectively approached through a convergent strategy. The target molecule, this compound, is logically disconnected at the sulfoxide and thioether bonds.
Caption: Retrosynthetic analysis of the target molecule.
This analysis reveals two key building blocks:
-
A substituted pyridine moiety: 2-(chloromethyl)-4-methoxy-3-methylpyridine.
-
A benzimidazole moiety: 1H-benzo[d]imidazole-2-thiol.
The forward synthesis, therefore, involves the coupling of these two precursors to form a thioether intermediate, which is then oxidized to the desired sulfoxide. This approach is well-documented for Rabeprazole and its analogues and is known for its efficiency and reliability.[7]
Core Synthesis Protocol
The synthesis is performed in two main experimental stages: (1) Formation of the thioether intermediate, and (2) Oxidation to the final sulfoxide product.
Step 1: Thioether Formation via Nucleophilic Substitution
This step involves the coupling of 2-(chloromethyl)-4-methoxy-3-methylpyridine with 1H-benzo[d]imidazole-2-thiol.
Mechanism Insight: The reaction proceeds via an SN2 mechanism. Sodium hydroxide acts as a base to deprotonate the acidic thiol group (-SH) of the benzimidazole, creating a potent nucleophile, the thiolate anion. This anion then attacks the electrophilic carbon of the chloromethyl group on the pyridine ring, displacing the chloride leaving group to form the C-S bond of the thioether.
Caption: Experimental workflow for thioether formation.
Experimental Protocol:
A detailed protocol adapted from established literature is as follows.[7]
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Role |
| 2-(chloromethyl)-4-methoxy-3-methylpyridine | 171.62 | 3.0 g | 17.48 | Electrophile |
| 1H-benzo[d]imidazole-2-thiol | 150.20 | 3.9 g | 25.96 | Nucleophile |
| Sodium Hydroxide (NaOH) | 40.00 | ~1.2 g | ~30.0 | Base |
| Water | 18.02 | 40 mL | - | Solvent |
Procedure:
-
Prepare a 3% aqueous solution of sodium hydroxide by dissolving approximately 1.2 g of NaOH in 40 mL of water in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add 3.9 g of 1H-benzo[d]imidazole-2-thiol at room temperature. Stir until dissolved.
-
In a separate beaker, dissolve 3.0 g of 2-(chloromethyl)-4-methoxy-3-methylpyridine in a minimal amount of a suitable solvent like water (10 mL) if necessary, or add it directly if it's an oil.
-
Add the pyridine solution dropwise to the benzimidazole solution over 30 minutes with continuous stirring.
-
After the addition is complete, continue stirring the reaction mixture for an additional hour at room temperature.
-
A solid precipitate of 2-(((4-methoxy-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole will form.
-
Collect the solid by vacuum filtration, wash the filter cake thoroughly with cold water to remove any remaining salts, and dry under vacuum.
-
The expected yield of the thioether intermediate is high, typically around 82-95%.[7]
Step 2: Selective Sulfoxidation
This final step converts the intermediate thioether into the target sulfoxide using a selective oxidizing agent.
Mechanism Insight: Meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective and selective reagent for the oxidation of sulfides. The peroxyacid transfers an oxygen atom to the electron-rich sulfur atom. The reaction is typically performed at low temperatures (0-10°C) to prevent over-oxidation of the desired sulfoxide to the corresponding sulfone, which is a common side product (Rabeprazole Sulfone impurity).[8]
Experimental Protocol:
The following protocol is based on the successful synthesis of methoxy rabeprazole reported in the literature.[7]
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Role |
| Thioether Intermediate | 285.38 | 3.0 g | 10.51 | Substrate |
| m-CPBA (~77%) | 172.57 | ~3.35 g | ~14.93 | Oxidizing Agent |
| Dichloromethane (DCM) | 84.93 | 55 mL | - | Solvent |
| 50% NaOH Solution | 40.00 | 10 mL | - | Quenching/Workup |
| Acetic Acid | 60.05 | As needed | - | pH Adjustment |
Procedure:
-
Dissolve 3.0 g of the thioether intermediate in 30 mL of dichloromethane (DCM) in a flask and cool the solution to 10°C in an ice bath.
-
In a separate beaker, dissolve approximately 3.35 g of m-CPBA in 25 mL of DCM.
-
Add the m-CPBA solution dropwise to the cooled thioether solution over a period of 30 minutes, ensuring the temperature remains below 15°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully add 10 mL of a 50% aqueous NaOH solution to quench the excess m-CPBA.
-
Adjust the pH of the aqueous layer to ~8.0 using acetic acid.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by treating it with diethyl ether at a low temperature (5°C) to induce precipitation of the solid product.[7]
-
Filter the solid, wash with cold ether, and dry to obtain the final product, this compound. The reported yield for this step is approximately 50%.[7]
Physicochemical and Spectroscopic Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Chemical Name | 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole |
| Synonyms | Rabeprazole EP Impurity E, Rabeprazole methoxy analog[1][] |
| CAS Number | 102804-77-3[1][2][10] |
| Molecular Formula | C₁₅H₁₅N₃O₂S[1][2][] |
| Molecular Weight | 301.36 g/mol [1][2] |
| Appearance | Tan Solid[] |
| Melting Point | 141-143°C (decomposes)[10] |
| Purity (HPLC) | >95%[1][] |
Characterization would typically involve ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure, matching the data with established reference standards.
Conclusion
This guide presents a validated and efficient two-step synthesis for this compound. The methodology, grounded in established chemical principles of nucleophilic substitution and selective oxidation, is robust and scalable for producing the high-purity reference material necessary for pharmaceutical quality control. By understanding the rationale behind each step, from the choice of reagents to the control of reaction conditions, researchers can reliably reproduce this synthesis in a laboratory setting.
References
- 1. allmpus.com [allmpus.com]
- 2. Page loading... [guidechem.com]
- 3. BioOrganics [bioorganics.biz]
- 4. Identification and synthesis of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. CN103483320B - Synthetic method of Rabeprazole Sulfone (2-[[[4-(3-methoxy propoxy)-3-methyl-2-pyridyl] methyl] sulfonyl]-1H-benzimidazole) - Google Patents [patents.google.com]
- 10. This compound | 102804-77-3 [chemicalbook.com]
Introduction: Contextualizing a Key Rabeprazole-Related Compound
An In-Depth Technical Guide to the Physical Properties of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole (Rabeprazole Impurity E)
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
In the landscape of pharmaceutical analysis and drug manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is paramount. Rabeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal conditions, is no exception. Its synthesis and degradation can produce a profile of related substances that must be identified, quantified, and controlled. Among these is this compound, a compound recognized by the European Pharmacopoeia as Rabeprazole EP Impurity E .[1][2][3][4] This molecule is structurally analogous to the parent drug, differing by the substitution of a methoxy group for the methoxypropoxy side chain on the pyridine ring.
Understanding the physical properties of this specific impurity is not merely an academic exercise. This knowledge is critical for the practical development of robust analytical methods for its detection and quantification, for designing effective purification strategies in API manufacturing, and for assessing its potential behavior in formulation studies. This guide provides a consolidated overview of the core physical and chemical properties of this compound, grounded in available technical data, and presents standardized protocols for their experimental verification.
Chemical Identity and Molecular Structure
A precise understanding of a molecule begins with its unambiguous identification. This compound is defined by a specific arrangement of atoms, which is cataloged across various chemical databases and regulatory documents.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | [1][3][] |
| CAS Number | 102804-77-3 | [1][2][3][][6][7][8] |
| Molecular Formula | C₁₅H₁₅N₃O₂S | [1][2][3][][6] |
| Molecular Weight | 301.36 g/mol | [1][2][4][6] |
| Synonyms | Rabeprazole EP Impurity E, Rabeprazole 4-Methoxy Impurity, 4-Methoxy Rabeprazole, Rabeprazole Methoxy Analog | [2][3][][9] |
| InChI | InChI=1S/C15H15N3O2S/c1-10-13(16-8-7-14(10)20-2)9-21(19)15-17-11-5-3-4-6-12(11)18-15/h3-8H,9H2,1-2H3,(H,17,18) | [1][3][] |
| SMILES | CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OC |[1][3][] |
The molecular architecture is the foundation of all physical properties. The presence of the benzimidazole and pyridine rings, the chiral sulfoxide group, and the methoxy functional group dictates the molecule's polarity, solubility, crystal packing, and reactivity.
References
- 1. This compound [lgcstandards.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C15H15N3O2S | CID 11558510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. allmpus.com [allmpus.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | 102804-77-3 [sigmaaldrich.cn]
- 8. This compound | 102804-77-3 [chemicalbook.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
An In-depth Technical Guide on the Core Mechanism of Action of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive examination of the anticipated mechanism of action of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole, a significant process-related impurity and analogue of the proton pump inhibitor (PPI) Rabeprazole.[1][2][3][4][][6][7][8] While direct, peer-reviewed pharmacological studies on this specific analogue are not extensively available in the public domain, its structural relationship to Rabeprazole allows for a well-grounded hypothesis of its function. This guide will first elucidate the established mechanism of action of Rabeprazole and the broader class of proton pump inhibitors. Subsequently, it will delve into the specific structural attributes of this compound and outline the experimental methodologies required to definitively characterize its activity as a gastric H+/K+-ATPase inhibitor. This document is intended to serve as a foundational resource for researchers engaged in the study of PPIs and their related compounds.
Introduction: The Landscape of Gastric Acid Suppression
Gastric acid-related disorders, such as peptic ulcer disease and gastroesophageal reflux disease (GERD), are prevalent conditions necessitating effective therapeutic interventions.[9] The discovery and development of proton pump inhibitors (PPIs) revolutionized the management of these conditions.[9] PPIs act by targeting the final step in the gastric acid secretion pathway, the H+/K+-ATPase, also known as the proton pump.[9][10] Rabeprazole is a widely prescribed second-generation PPI known for its rapid onset of action.[11] During the synthesis and metabolism of Rabeprazole, various related compounds, including impurities and metabolites, are generated.[1][2][3][10][12][13] Understanding the pharmacological profile of these related compounds is crucial for ensuring the quality, safety, and efficacy of the final drug product. One such significant impurity is this compound.[1][3][4][6][7][8]
The Archetypal Mechanism of Action: Rabeprazole as a Proton Pump Inhibitor
Rabeprazole, like other PPIs, is a prodrug that requires activation in an acidic environment.[9] Its mechanism of action can be delineated into several key steps:
-
Systemic Absorption and Accumulation: Following oral administration, the enteric-coated formulation of Rabeprazole ensures its passage through the stomach to the more alkaline environment of the small intestine for absorption into the systemic circulation. From the bloodstream, the lipophilic Rabeprazole traverses the parietal cell membrane and accumulates in the acidic secretory canaliculi.
-
Acid-Catalyzed Activation: The acidic milieu of the secretory canaliculi (pH < 2) facilitates the protonation of the pyridine and benzimidazole rings of Rabeprazole. This protonation initiates a molecular rearrangement, converting the inactive prodrug into its active form, a reactive sulfenamide intermediate.
-
Covalent Inhibition of the H+/K+-ATPase: The activated sulfenamide forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+-ATPase. This irreversible binding inactivates the proton pump, thereby inhibiting the exchange of extracellular K+ for intracellular H+ and effectively halting the secretion of gastric acid.
-
Duration of Action: The irreversible nature of this inhibition means that the restoration of acid secretion is dependent on the synthesis of new H+/K+-ATPase molecules, leading to a prolonged duration of action that outlasts the plasma half-life of the drug.
Visualizing the Pathway: Rabeprazole's Mechanism of Action
Caption: The signaling pathway of Rabeprazole's mechanism of action.
This compound: A Structural Analogue
This compound is structurally very similar to its parent compound, Rabeprazole. The key difference lies in the substituent at the 4-position of the pyridine ring. In Rabeprazole, this is a methoxypropoxy group, whereas in the analogue, it is a methoxy group. This structural modification may influence the compound's physicochemical properties, such as its pKa, lipophilicity, and metabolic stability, which in turn could affect its pharmacokinetic and pharmacodynamic profile.
| Compound | Chemical Formula | Molecular Weight | Key Structural Feature at Pyridine 4-position |
| Rabeprazole | C18H21N3O3S | 359.44 g/mol | Methoxypropoxy group |
| This compound | C15H15N3O2S | 301.36 g/mol | Methoxy group |
Hypothesized Mechanism of Action of this compound
Based on its structural analogy to Rabeprazole, it is hypothesized that this compound also functions as a proton pump inhibitor. The core benzimidazole and pyridine rings, connected by a methylsulfinyl bridge, are the essential pharmacophoric elements for this class of drugs. Therefore, it is anticipated that this analogue undergoes the same acid-catalyzed activation and subsequent covalent modification of the H+/K+-ATPase. However, the altered substituent could modulate its potency and duration of action.
Experimental Protocols for Mechanistic Elucidation
To definitively characterize the mechanism of action of this compound, a series of in vitro experiments are required. The following protocols provide a framework for such an investigation.
Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay
This assay directly measures the inhibitory effect of the compound on the activity of the proton pump.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on H+/K+-ATPase activity.
Materials:
-
Lyophilized porcine or rabbit gastric H+/K+-ATPase vesicles
-
ATP
-
Tris-HCl buffer
-
MgCl2
-
KCl
-
This compound
-
Rabeprazole (as a positive control)
-
Malachite green reagent for phosphate detection
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and Rabeprazole in a suitable solvent (e.g., DMSO). Prepare assay buffers and ATP solution.
-
Enzyme Activation: Pre-incubate the H+/K+-ATPase vesicles in an acidic buffer (pH ~4.0) to simulate the conditions of the parietal cell canaliculi and facilitate the activation of the prodrugs.
-
Inhibition Reaction: In a 96-well plate, add the assay buffer, activated enzyme vesicles, and varying concentrations of this compound or Rabeprazole. Include a vehicle control (no inhibitor).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding ATP. Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Termination and Detection: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate (Pi) released from ATP hydrolysis, forming a colored complex.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader. The amount of Pi produced is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizing the Workflow: H+/K+-ATPase Inhibition Assay
Caption: Experimental workflow for the in vitro H+/K+-ATPase inhibition assay.
Protocol 2: Acid Accumulation Assay in Isolated Gastric Glands
This assay provides a more physiologically relevant model to assess the inhibition of acid secretion.
Objective: To evaluate the effect of this compound on acid accumulation in isolated gastric glands.
Materials:
-
Rabbit or rodent stomach
-
Collagenase
-
HEPES buffer
-
[14C]-aminopyrine (a weak base that accumulates in acidic spaces)
-
Histamine or other secretagogues
-
This compound
-
Rabeprazole (as a positive control)
-
Scintillation counter
Procedure:
-
Isolation of Gastric Glands: Isolate gastric glands from the stomach mucosa by enzymatic digestion with collagenase.
-
Pre-incubation: Pre-incubate the isolated glands with varying concentrations of the test compound or Rabeprazole.
-
Stimulation of Acid Secretion: Add a secretagogue, such as histamine, to stimulate acid production in the glands.
-
[14C]-aminopyrine Accumulation: Add [14C]-aminopyrine to the gland suspension and incubate.
-
Separation and Lysis: Separate the glands from the incubation medium by centrifugation. Lyse the glands to release the trapped [14C]-aminopyrine.
-
Quantification: Measure the radioactivity in the lysate using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the degree of acid accumulation. Calculate the percentage of inhibition of acid accumulation for each concentration of the test compound and determine the IC50 value.
Data Presentation and Interpretation
The data obtained from the aforementioned experiments should be presented in a clear and concise manner to allow for robust interpretation.
Table 2: Comparative Potency of Proton Pump Inhibitors
| Compound | H+/K+-ATPase Inhibition IC50 (µM) | Acid Accumulation Inhibition IC50 (µM) |
| Rabeprazole | Expected to be in the low micromolar to nanomolar range | Expected to be in the low micromolar to nanomolar range |
| This compound | To be determined experimentally | To be determined experimentally |
| Omeprazole | Reference value | Reference value |
| Pantoprazole | Reference value | Reference value |
A lower IC50 value for this compound compared to Rabeprazole would suggest higher potency, while a higher value would indicate lower potency.
Conclusion
References
- 1. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencescholar.us [sciencescholar.us]
- 3. researchgate.net [researchgate.net]
- 4. 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | 102804-77-3 | IM21228 [biosynth.com]
- 6. This compound | C15H15N3O2S | CID 11558510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound suppliers USA [americanchemicalsuppliers.com]
- 9. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
An In-depth Technical Guide to the Identification and Characterization of Rabeprazole Impurity E
For Researchers, Scientists, and Drug Development Professionals
Section 1: The Imperative of Impurity Profiling in Rabeprazole Sodium
Rabeprazole, a proton pump inhibitor, effectively suppresses gastric acid secretion by inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells.[1] Its therapeutic success is contingent upon the purity and safety of the active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can significantly impact the drug's quality, safety, and efficacy.[2] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[2][3] These guidelines necessitate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds.[3]
Organic impurities in Rabeprazole can arise from various sources, including starting materials, by-products of the synthetic route, and degradation products formed during manufacturing and storage.[2][4] The identification and characterization of these impurities are not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety. This guide focuses specifically on Rabeprazole Impurity E, a known related substance that requires diligent monitoring and control.
Section 2: Unveiling Rabeprazole Impurity E: Structure and Genesis
2.1. Chemical Identity
Rabeprazole Impurity E is chemically designated as 2-[(RS)-(4-methoxy-3-methylpyridin-2-yl)methanesulfinyl]-1H-1,3-benzimidazole.[5][6] It is also referred to as Rabeprazole 4-Methoxy Impurity or 4-Desmethoxypropoxyl-4-methoxy Rabeprazole.[5][6][7]
The structural difference between Rabeprazole and Impurity E lies in the substituent at the 4-position of the pyridine ring. In Rabeprazole, this position is occupied by a 3-methoxypropoxy group, whereas in Impurity E, it is a methoxy group. This seemingly minor structural modification can arise from variations in the synthesis process, particularly from the starting materials or intermediates used.
2.2. Potential Formation Pathways
The formation of Rabeprazole Impurity E is typically linked to the synthetic route of Rabeprazole. It can be introduced as a process-related impurity if the starting materials or intermediates contain the corresponding 4-methoxy analogue. For instance, if the precursor 2-(chloromethyl)-4-methoxy-3-methylpyridine is present as an impurity in the synthesis, it can react in a similar fashion to the intended intermediate to form Impurity E.
Understanding the potential for its formation is the first step in designing a control strategy. A thorough evaluation of the manufacturing process is crucial to identify and mitigate the steps where this impurity might be introduced or formed.
Section 3: Analytical Strategy for Identification and Quantification
A multi-faceted analytical approach is essential for the unambiguous identification and accurate quantification of Rabeprazole Impurity E. This typically involves a combination of chromatographic and spectroscopic techniques. The objective is to develop a stability-indicating method capable of separating the impurity from the API and other related substances.[11]
3.1. High-Performance Liquid Chromatography (HPLC): The Workhorse of Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is the cornerstone for the separation and quantification of Rabeprazole and its impurities.[11][12] The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate resolution and sensitivity.
Foundational HPLC Method Parameters
While specific methods may vary, a typical starting point for the analysis of Rabeprazole impurities involves the following:
| Parameter | Typical Condition | Rationale |
| Column | C18 (e.g., Waters Symmetry Shield RP18, 250 mm x 4.6 mm, 5 µm) | Provides good retention and selectivity for the separation of Rabeprazole and its structurally similar impurities.[11] |
| Mobile Phase A | Aqueous buffer (e.g., 0.025 M KH2PO4, pH adjusted) | Controls the ionization state of the analytes, influencing their retention and peak shape. |
| Mobile Phase B | Acetonitrile/Water mixture (e.g., 90:10 v/v) | Organic modifier to elute the compounds from the column.[11] |
| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities and ensures that all impurities are eluted within a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and separation efficiency.[11] |
| Detection | UV at 280 nm | Rabeprazole and its impurities have significant UV absorbance at this wavelength, allowing for sensitive detection.[11][13] |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
Experimental Protocol: HPLC Method Development and Validation
The following protocol outlines the key steps in developing and validating an HPLC method for Rabeprazole Impurity E, in accordance with ICH Q2(R1) guidelines.[14][15][16]
-
System Suitability: Before sample analysis, inject a standard solution containing Rabeprazole and Impurity E to verify the performance of the chromatographic system. Key parameters to assess include theoretical plates, tailing factor, and resolution between the two peaks.
-
Specificity: Demonstrate that the method can unequivocally assess Impurity E in the presence of Rabeprazole and other potential impurities or degradation products.[15] This can be achieved by spiking the drug substance with known impurities and performing forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[11][17] The method should show no interference at the retention time of Impurity E.[15]
-
Linearity: Establish a linear relationship between the concentration of Impurity E and the detector response over a defined range.[14] This is typically done by analyzing a series of solutions with known concentrations of the impurity. The correlation coefficient should be greater than 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of Impurity E that can be reliably detected and quantified. This is crucial for controlling the impurity at very low levels.
-
Accuracy: Assess the closeness of the measured value to the true value by analyzing samples with known amounts of spiked Impurity E. The recovery should be within an acceptable range (typically 98-102%).
-
Precision: Evaluate the repeatability of the method by performing multiple analyses of the same sample (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be below a specified limit (e.g., 2%).
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.[14]
3.2. Advanced Analytical Techniques for Structural Elucidation
While HPLC is excellent for separation and quantification, it does not provide structural information. For unambiguous identification of an unknown impurity or confirmation of a known one like Impurity E, more sophisticated techniques are required.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis of a mass spectrometer.[12][13] It provides crucial information about the molecular weight of the impurity. By comparing the mass-to-charge ratio (m/z) of the impurity peak with the theoretical mass of Rabeprazole Impurity E, its identity can be strongly suggested. Further fragmentation analysis (MS/MS) can provide structural details that can be used to confirm the identity.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules.[12][13] By analyzing the chemical shifts, coupling constants, and integration of the signals in the 1H and 13C NMR spectra, the complete chemical structure of the impurity can be determined.[13] This technique is often used to characterize isolated impurities to confirm their structure unequivocally.
Section 4: Visualization of the Analytical Workflow
The following diagrams illustrate the logical flow of the identification and validation process for Rabeprazole Impurity E.
Caption: Workflow for the Identification and Validation of Rabeprazole Impurity E.
Caption: Interrelationship of Validation, Regulation, and Drug Quality.
Section 5: Conclusion and Forward Look
The successful identification and control of Rabeprazole Impurity E are critical for ensuring the quality and safety of the final drug product. This guide has outlined a comprehensive and scientifically sound approach, grounded in established analytical principles and regulatory expectations. By integrating robust chromatographic methods with advanced spectroscopic techniques, researchers and drug development professionals can confidently characterize this and other potential impurities.
The principles and methodologies described herein are not only applicable to Rabeprazole Impurity E but can also be adapted for the broader challenge of impurity profiling in pharmaceutical development. A proactive and thorough approach to impurity identification is a hallmark of good manufacturing practice and a commitment to patient well-being.
References
- 1. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jpionline.org [jpionline.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. mca.gm [mca.gm]
- 5. Rabeprazole EP Impurity E | 102804-77-3 | SynZeal [synzeal.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Rabeprazole EP impurity E [artis-standards.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. glppharmastandards.com [glppharmastandards.com]
- 10. veeprho.com [veeprho.com]
- 11. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. fda.gov [fda.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
This guide provides an in-depth exploration of the methodologies and scientific rationale behind the identification, characterization, and control of process-related impurities in the synthesis of Rabeprazole. As drug development professionals, our mandate extends beyond the synthesis of the active pharmaceutical ingredient (API); it encompasses a profound understanding of the entire chemical ecosystem of our product. The safety and efficacy of a drug are intrinsically linked to its purity. This document is structured to provide not just protocols, but the causal logic that underpins a robust impurity discovery program, grounded in regulatory expectations and field-proven science.
The Imperative for Purity: A Regulatory and Scientific Overview
Rabeprazole is a proton pump inhibitor that suppresses gastric acid secretion by targeting the H+/K+-ATPase system in gastric parietal cells[1][2]. Its efficacy is well-established in treating a range of acid-related gastrointestinal disorders[1]. However, the multi-step chemical synthesis required to produce Rabeprazole inevitably introduces impurities. These can be unreacted starting materials, intermediates, by-products from parallel reactions, or degradation products[3][4].
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a clear framework for the control of impurities in new drug substances[3][5][6]. These guidelines establish thresholds for reporting (typically ≥0.05%), identification (≥0.10%), and toxicological qualification (≥0.15% or 1.0 mg per day, whichever is lower) of impurities[4][7]. Adherence to these standards is not merely a regulatory hurdle; it is a fundamental pillar of patient safety, as impurities can possess their own, sometimes undesirable, pharmacological or toxicological profiles[8][9].
The Synthetic Landscape: A Map of Impurity Origins
To understand where impurities come from, we must first understand the primary synthetic route. While several methods exist, a common pathway involves the condensation of a substituted pyridine moiety with 2-mercapto-1H-benzimidazole, followed by a controlled oxidation of the resulting thioether intermediate (Rabeprazole Sulfide) to form the final sulfoxide structure of Rabeprazole[8][10].
Caption: High-level schematic of a common Rabeprazole synthesis pathway.
Each arrow in this pathway represents a potential source of impurities, either through incomplete reactions or unwanted side reactions.
A Taxonomy of Process-Related Impurities in Rabeprazole Synthesis
Process-related impurities are the chemical footprints of the manufacturing journey. They can be broadly categorized based on their point of origin.
Key Intermediates and By-Products
The most common impurities are structurally related to the API and arise from under- or over-reaction at key synthetic steps. The final oxidation step is particularly critical.
-
Rabeprazole Sulfide (Impurity I): This is the direct precursor to Rabeprazole. Its presence in the final API indicates an incomplete oxidation reaction[7][11][12].
-
Rabeprazole Sulfone (Impurity II / EP Impurity A): An over-oxidation by-product where the thioether is oxidized beyond the desired sulfoxide to a sulfone[11][13][14][15]. This is a critical impurity to monitor as it is often formed alongside the API[8][9].
-
Rabeprazole N-Oxide (EP Impurity D): Oxidation can also occur on the pyridine ring's nitrogen atom, leading to the N-oxide derivative[8][16][17][18]. This can happen to Rabeprazole itself or to its sulfone analogue[12][19].
The delicate balance of the oxidation step is illustrated below. The goal is to maximize the conversion of the sulfide to the sulfoxide (Rabeprazole) while minimizing the formation of the sulfone.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. drugs.com [drugs.com]
- 3. database.ich.org [database.ich.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. pharma.gally.ch [pharma.gally.ch]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. jocpr.com [jocpr.com]
- 12. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rabeprazole EP Impurity A | 117976-47-3 | SynZeal [synzeal.com]
- 14. caymanchem.com [caymanchem.com]
- 15. CAS 117976-47-3 Rabeprazole Sulfone Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 16. Rabeprazole EP Impurity D | 924663-38-7 | SynZeal [synzeal.com]
- 17. scbt.com [scbt.com]
- 18. Rabeprazole N-Oxide | CAS 924663-38-7 | LGC Standards [lgcstandards.com]
- 19. Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Desmethoxypropoxyl-4-methoxy Rabeprazole, a known process-related impurity of the proton pump inhibitor, Rabeprazole.[1][2] Designated as Rabeprazole EP Impurity E, the characterization of this molecule is critical for ensuring the quality, safety, and efficacy of Rabeprazole drug products.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this compound. The methodologies and interpretations presented herein are grounded in established analytical principles and data from related benzimidazole sulfoxide compounds.
Molecular Structure and Context
This compound, with the chemical name 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, arises during the synthesis of Rabeprazole.[1][4][5][6] Its structure is similar to the active pharmaceutical ingredient (API), differing by the substitution on the pyridine ring. Understanding its spectroscopic signature is paramount for its identification and quantification in routine quality control and stability studies.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its identity.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts for this compound are summarized in Table 1. The choice of solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is critical as it can influence the chemical shifts, particularly of the N-H proton.[7] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for resolving exchangeable protons like N-H.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.5 - 13.5 | br s | 1H | Benzimidazole N-H |
| ~8.10 | d | 1H | Pyridine H-6 |
| ~7.50 - 7.70 | m | 2H | Benzimidazole H-4, H-7 |
| ~7.20 - 7.40 | m | 2H | Benzimidazole H-5, H-6 |
| ~6.80 | s | 1H | Pyridine H-5 |
| ~4.80 | d | 1H | Methylene C-H (diastereotopic) |
| ~4.70 | d | 1H | Methylene C-H (diastereotopic) |
| ~3.90 | s | 3H | Methoxy O-CH₃ |
| ~2.20 | s | 3H | Pyridine C-CH₃ |
Predicted chemical shifts are based on the analysis of related structures and standard chemical shift tables. Actual values may vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for the 15 carbon atoms of this compound are presented in Table 2.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~163.0 | Pyridine C-4 |
| ~151.0 | Pyridine C-2 |
| ~150.0 | Benzimidazole C-2 |
| ~148.0 | Pyridine C-6 |
| ~142.0 | Benzimidazole C-8a |
| ~135.0 | Benzimidazole C-4a |
| ~123.0 | Benzimidazole C-5/C-6 |
| ~122.0 | Benzimidazole C-5/C-6 |
| ~118.0 | Benzimidazole C-4/C-7 |
| ~111.0 | Benzimidazole C-4/C-7 |
| ~106.0 | Pyridine C-5 |
| ~105.0 | Pyridine C-3 |
| ~58.0 | Methylene -CH₂- |
| ~55.0 | Methoxy -OCH₃ |
| ~12.0 | Pyridine -CH₃ |
Note: Some commercial suppliers confirm the structure of this impurity using ¹³C NMR.[8]
Experimental Protocol for NMR Analysis
A robust protocol for acquiring NMR spectra is crucial for obtaining high-quality data.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz FT-NMR spectrometer or equivalent.[7]
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. The solvent peak can be used as a reference (DMSO-d₆ at δ = 39.52 ppm).
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Caption: Experimental workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly useful for confirming its molecular formula.
Expected Mass Spectrometric Data
The molecular formula of this compound is C₁₅H₁₅N₃O₂S.[5][9][10] The expected mass-to-charge ratios (m/z) for the protonated molecule are presented in Table 3. Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds, typically in positive ion mode.
Table 3: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ | 302.0958 |
| [M+Na]⁺ | 324.0777 |
The monoisotopic mass of C₁₅H₁₅N₃O₂S is 301.0885 Da.[6]
Experimental Protocol for LC-MS Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method for analyzing impurities in pharmaceutical substances.
Step-by-Step Methodology:
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically used.[7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate) and an organic modifier (e.g., acetonitrile and/or methanol).[7]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[7]
-
Detection: UV detection at a suitable wavelength (e.g., 280-285 nm) can be used in conjunction with MS detection.[7]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument is recommended for accurate mass measurements.
-
Data Acquisition: Acquire full scan mass spectra over an appropriate m/z range (e.g., 100-500).
-
Caption: General workflow for LC-MS analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its benzimidazole, pyridine, and sulfoxide moieties.
Expected IR Absorption Bands
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3450 - 3300 | N-H | Stretching |
| 3100 - 3000 | C-H (aromatic) | Stretching |
| 2980 - 2850 | C-H (aliphatic) | Stretching |
| ~1625 | C=N | Stretching |
| 1600 - 1450 | C=C (aromatic) | Stretching |
| ~1250 | C-O (aryl ether) | Stretching |
| ~1040 | S=O | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for quantitative analysis and for providing information about the electronic transitions within a molecule. The UV spectrum of this compound is expected to be very similar to that of Rabeprazole itself, due to the shared chromophoric system.
Expected UV-Vis Absorption Maxima
Rabeprazole exhibits a maximum absorbance (λmax) at approximately 284 nm in methanol. It is reasonable to expect a similar λmax for this compound.
Table 5: Predicted UV-Vis Absorption Data
| Solvent | Expected λmax (nm) |
| Methanol | ~284 |
| 0.05 N NaOH | ~292 |
The λmax can be influenced by the solvent polarity and pH.
Experimental Protocol for UV-Vis Analysis
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (e.g., methanol).
-
Standard Solution Preparation: Prepare a stock solution of known concentration by accurately weighing the sample and dissolving it in the chosen solvent. Prepare a series of dilutions to establish a calibration curve if quantitative analysis is required.
-
Spectral Acquisition: Scan the sample solution over a wavelength range of 200-400 nm using a double-beam UV-Vis spectrophotometer, with the pure solvent as a blank.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and use the absorbance value for quantification if necessary.
Conclusion
The spectroscopic characterization of this compound is essential for its role as a process impurity in the manufacturing of Rabeprazole. This guide provides a comprehensive overview of the expected NMR, MS, IR, and UV-Vis data, along with robust experimental protocols for their acquisition. While some of the data presented is predictive and based on the analysis of structurally similar compounds, it provides a strong foundation for the identification and characterization of this impurity in a research or quality control setting. The synthesis and isolation of this compound as a reference standard are crucial for the validation of analytical methods aimed at ensuring the purity of Rabeprazole formulations.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. allmpus.com [allmpus.com]
- 3. 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | 102804-77-3 | IM21228 [biosynth.com]
- 4. This compound [lgcstandards.com]
- 5. jocpr.com [jocpr.com]
- 6. This compound | C15H15N3O2S | CID 11558510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. rsc.org [rsc.org]
- 10. 1H-Benzimidazole [webbook.nist.gov]
- 11. saudijournals.com [saudijournals.com]
- 12. Identification, isolation and characterization of new impurity in rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Biological Evaluation of Rabeprazole Impurities
Abstract
This technical guide provides a comprehensive framework for the preliminary biological evaluation of impurities associated with Rabeprazole, a widely prescribed proton pump inhibitor (PPI). As regulatory scrutiny of drug impurities intensifies, a systematic and scientifically sound approach to assessing their potential biological activities is paramount for ensuring drug safety and quality. This document outlines a multi-tiered strategy, commencing with in silico predictive toxicology, followed by robust in vitro assays for cytotoxicity and genotoxicity, and culminating in preliminary pharmacological activity screening. Detailed, field-proven protocols for key assays, including the MTT cytotoxicity assay and the Ames test for mutagenicity, are provided, alongside insights into experimental design and data interpretation. The causality behind experimental choices is elucidated to empower researchers, scientists, and drug development professionals to design and execute self-validating studies. All methodologies are grounded in authoritative sources and regulatory guidelines to ensure scientific integrity.
Introduction: The Imperative of Impurity Profiling in Rabeprazole
Rabeprazole is a substituted benzimidazole derivative that effectively suppresses gastric acid secretion by irreversibly inhibiting the gastric H+/K+-ATPase, the proton pump of the parietal cell.[1][2][3][4] Its clinical efficacy in treating acid-related gastrointestinal disorders is well-established.[1] However, during the synthesis, formulation, and storage of the active pharmaceutical ingredient (API), various impurities can arise.[5][6][7][8][9] These impurities, which can be structurally related to Rabeprazole or arise from degradation pathways, may possess undesirable biological activities, including toxicity or even pharmacological effects that could alter the drug's safety and efficacy profile.
Regulatory bodies, such as those adhering to the International Council for Harmonisation (ICH) guidelines, mandate the identification, characterization, and toxicological assessment of impurities exceeding specific thresholds.[10][11][12] This guide provides a systematic approach to conducting a preliminary biological activity assessment of Rabeprazole impurities, a critical step in the risk assessment process.
Identified Impurities of Rabeprazole
Several impurities of Rabeprazole have been identified and characterized in the scientific literature.[5][6][7][8][9] A summary of some of these impurities is presented in Table 1. The presence and levels of these impurities can vary depending on the synthetic route and storage conditions.[13]
Table 1: Examples of Identified Rabeprazole Impurities
| Impurity Name | Chemical Name |
| Impurity I | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl] methyl]thio]-1H-benzimidazole |
| Impurity II (Rabeprazole Sulfone) | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl] methyl] sulfonyl]-1H-benzimidazole |
| Impurity III | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl-1-oxide] methyl] sulfonyl]-1H-benzimidazole |
| Impurity V (Methoxy analogue) | 2-[[[4-methoxy-3-methyl-2-pyridinyl] methyl] sulfinyl]-1H-benzimidazole |
| Impurity VI (N-oxide) | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridine-1-oxide] methyl] sulfinyl]-1H-benzimidazole |
| Chloro analogue | 2-{[(4-chloro-3-methyl-2-pyridinyl) methyl] sulfinyl}-1H-bezimidazole |
| Methylthio impurity | 2-[[(3-methyl-4-(methylthio)-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole |
Source: Compiled from references[5][6][7][8][9]
A Tiered Approach to Biological Activity Assessment
A tiered, or stepwise, approach is a resource-efficient and scientifically sound strategy for evaluating the preliminary biological activity of drug impurities. This approach begins with computational methods, followed by progressively more complex in vitro assays.
Caption: A tiered workflow for the biological evaluation of Rabeprazole impurities.
Tier 1: In Silico Toxicological Assessment
In silico toxicology, utilizing Quantitative Structure-Activity Relationship (QSAR) models, is a crucial first step in predicting the potential toxicity of impurities.[14][15][16][17] This computational approach is cost-effective, rapid, and reduces the need for animal testing.[16]
Methodology:
-
Model Selection: Employ two complementary QSAR models: one expert rule-based and one statistical-based, as recommended by ICH M7 guidelines.[12][14]
-
Input Data: The chemical structure of the impurity is the primary input.
-
Prediction Endpoints: The primary endpoint for this initial screen is mutagenicity. Other toxicological endpoints such as carcinogenicity and hepatotoxicity can also be assessed.[16]
-
Analysis: A positive result from either model is considered a structural alert for mutagenicity and warrants further experimental investigation.[12]
Causality and Trustworthiness: The use of two different and validated QSAR models provides a more robust prediction and reduces the likelihood of false negatives.[14] This approach is a self-validating system as the concordance between the two models strengthens the prediction.
Tier 2: In Vitro Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining the concentration range at which an impurity may exert toxic effects on cells.[18] These assays measure cell viability and proliferation.[19]
Featured Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[18] Viable cells with active metabolism convert MTT into a purple formazan product.[18]
Step-by-Step Methodology:
-
Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity assessment) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the Rabeprazole impurity in cell culture medium. Remove the old medium from the cells and add the medium containing the impurity. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The MTT is reduced by mitochondrial dehydrogenases of viable cells to form insoluble formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the impurity concentration to determine the IC50 (half-maximal inhibitory concentration) value.
Alternative Cytotoxicity Assays:
-
XTT Assay: Similar to the MTT assay, but the formazan product is water-soluble, eliminating the need for a solubilization step.[19][20][21]
-
LDH Release Assay: Measures the release of lactate dehydrogenase from cells with damaged cell membranes, indicating cytotoxicity.
Table 2: Interpretation of Cytotoxicity Data
| IC50 Value | Interpretation |
| < 10 µM | Highly cytotoxic |
| 10 - 100 µM | Moderately cytotoxic |
| > 100 µM | Low to no cytotoxicity |
Tier 3: In Vitro Genotoxicity Assays
Genotoxicity assays are designed to detect compounds that can cause genetic damage, such as gene mutations and chromosomal aberrations.[11]
Featured Protocol: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[22][23][24] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[22][25] The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[22]
Caption: A simplified workflow for the Ames test.
Step-by-Step Methodology:
-
Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift and base-pair substitutions).[22]
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation to become genotoxic.[25]
-
Plate Incorporation Method:
-
Mix the test impurity at various concentrations, the bacterial culture, and either the S9 mix or a buffer in molten top agar.
-
Pour this mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Causality and Trustworthiness: The inclusion of both positive and negative controls is essential for the validation of each experiment. The use of multiple bacterial strains and the S9 activation system ensures a comprehensive screening for different types of mutagens.[25]
Tier 4: Preliminary Pharmacological Activity Screening
Impurities that are structurally similar to the parent drug may retain some pharmacological activity. For Rabeprazole impurities, it is prudent to screen for effects on the gastric H+/K+-ATPase, as well as potential off-target effects. Long-term use of PPIs has been associated with various adverse effects, which could be due to off-target activities.[26][27][28][29][30]
Potential Screening Assays:
-
In Vitro H+/K+-ATPase Inhibition Assay: This assay directly measures the inhibitory effect of the impurity on the proton pump enzyme.
-
Receptor Binding Assays: A panel of receptor binding assays can be used to screen for off-target interactions with other cellular targets.
-
Cell-Based Functional Assays: Depending on the predicted off-target interactions, specific cell-based assays can be employed to assess functional consequences (e.g., changes in intracellular signaling pathways).
Data Interpretation and Reporting
All data should be presented clearly and concisely. The final report should include a comprehensive summary of the findings from each tier of the assessment, along with a risk assessment based on the observed biological activities and the expected levels of the impurities in the final drug product.
Conclusion
The preliminary biological evaluation of Rabeprazole impurities is a critical component of ensuring the safety and quality of this widely used medication. The tiered approach outlined in this guide, combining in silico prediction with a suite of in vitro assays, provides a robust and scientifically sound framework for this assessment. By understanding the causality behind experimental choices and adhering to rigorous, self-validating protocols, researchers can confidently assess the potential risks associated with these impurities and make informed decisions in the drug development process.
References
- 1. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]
- 3. Rabeprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Rabeprazole moa animation - proton pump mechanism of action [nanobotmedical.com]
- 5. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification, isolation and characterization of new impurity in rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. ICH publishes New Draft Guideline on Genotoxic Impurities - ECA Academy [gmp-compliance.org]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. premier-research.com [premier-research.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pozescaf.com [pozescaf.com]
- 15. Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pozescaf.com [pozescaf.com]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - KR [thermofisher.com]
- 20. biotium.com [biotium.com]
- 21. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 22. Ames test - Wikipedia [en.wikipedia.org]
- 23. criver.com [criver.com]
- 24. Ames Test Service | Mutagenicity & Genetic Toxicity Screening - Creative Proteomics [creative-proteomics.com]
- 25. nelsonlabs.com [nelsonlabs.com]
- 26. Adverse Effects Associated with Long-Term Use of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Proton Pump Inhibitors (PPI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. my.clevelandclinic.org [my.clevelandclinic.org]
- 29. Review of the Long-Term Effects of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. youtube.com [youtube.com]
Methodological & Application
HPLC method for 4-Desmethoxypropoxyl-4-methoxy Rabeprazole
An Application Note for the Quantification of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole in Rabeprazole Sodium using a Stability-Indicating HPLC Method
Authored by: Gemini, Senior Application Scientist
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound, a known process-related impurity of Rabeprazole Sodium. Rabeprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[1] The monitoring and control of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring the safety and efficacy of the final drug product.[2] this compound, also identified as Rabeprazole EP Impurity E, is a potential impurity arising from the manufacturing process.[3][][5] This protocol provides a highly specific and validated method suitable for quality control laboratories and drug development professionals, ensuring reliable separation of the impurity from the main Rabeprazole peak and potential degradation products.
Introduction: The Rationale for Impurity Profiling
The efficacy of Rabeprazole Sodium as a gastric proton pump inhibitor is well-established.[1][6] However, like any synthetically derived API, the manufacturing process can introduce impurities. Regulatory bodies mandate the identification and quantification of any impurity present at levels greater than 0.1%.[2] The this compound impurity is structurally similar to the parent molecule and requires a well-optimized chromatographic method to ensure baseline separation.
The causality behind developing a stability-indicating method is to create a system that can unequivocally assess the drug's purity in the presence of its degradation products, which may form during storage or under stress conditions.[7][8] This method is designed to separate the target impurity not only from the API but also from products generated under forced degradation (acidic, basic, oxidative, and thermal stress), thereby proving its specificity and robustness for stability studies.[7][9]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis.
Instrumentation, Reagents, and Materials
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. (e.g., Waters Alliance 2695 or equivalent).[2]
-
Chromatography data acquisition and processing software (e.g., Empower).[2]
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks and pipettes (Class A).
-
Sonicator.
-
-
Chemicals and Reagents:
-
Reference Standards:
-
Rabeprazole Sodium (Purity >99.5%).
-
This compound (Purity >95%).[3][]
-
Chromatographic Conditions
The selection of a C18 column provides the necessary hydrophobic interaction for retaining Rabeprazole and its related substances. A gradient elution is employed to ensure that both early-eluting polar impurities and the highly retained API are well-resolved within a reasonable runtime. The buffer pH is maintained around 6.4, a critical choice to ensure the stability of Rabeprazole, which is known to degrade in highly acidic conditions.[8]
| Parameter | Specification |
| Stationary Phase (Column) | Waters Symmetry Shield RP18 (250 mm x 4.6 mm, 5 µm) or equivalent.[7][8] |
| Mobile Phase A | 0.025 M KH₂PO₄ buffer with 0.1% Triethylamine, pH adjusted to 6.4 with Phosphoric Acid, and Acetonitrile in a 90:10 (v/v) ratio.[8] |
| Mobile Phase B | Acetonitrile and Water in a 90:10 (v/v) ratio.[8] |
| Flow Rate | 1.0 mL/min.[7][8] |
| Detection Wavelength | 280 nm.[2][7][8] |
| Column Temperature | 30°C. |
| Injection Volume | 20 µL. |
| Run Time | Approximately 45 minutes. |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 15 | 60 | 40 |
| 35 | 30 | 70 |
| 40 | 95 | 5 |
| 45 | 95 | 5 |
Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 ratio is used as the diluent to ensure sample compatibility.
-
Standard Stock Solution (Impurity):
-
Accurately weigh about 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate to dissolve, and dilute to the mark with diluent. This yields a concentration of ~100 µg/mL.
-
-
Working Standard Solution (for LOQ):
-
Pipette 1.5 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with diluent. This yields a final concentration of ~1.5 µg/mL (0.3% of the sample concentration).
-
-
Sample Solution (API):
-
Accurately weigh about 25 mg of Rabeprazole Sodium API.
-
Transfer to a 50 mL volumetric flask.
-
Add approximately 35 mL of diluent, sonicate for 5 minutes to dissolve completely, and then dilute to the mark with diluent.[7] This yields a test concentration of ~500 µg/mL.
-
-
System Suitability Solution:
-
Weigh 25 mg of Rabeprazole Sodium into a 50 mL volumetric flask.
-
Add 7.5 mL of the Impurity Standard Stock Solution (~100 µg/mL).
-
Dilute to 50 mL with the diluent. This solution contains both the API and the impurity at a significant concentration to check resolution.
-
Method Validation and System Suitability
A protocol is only trustworthy if it is self-validating. System suitability tests are performed before any sample analysis to ensure the chromatographic system is performing adequately.
System Suitability Test (SST)
Inject the System Suitability Solution and evaluate the chromatogram based on the following criteria, which are derived from standard ICH guidelines.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | Not more than 2.0 for the Rabeprazole peak. | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | Not less than 2000 for the Rabeprazole peak. | Indicates column efficiency and good separation performance. |
| Resolution (Rs) | Not less than 1.5 between the Rabeprazole and impurity peaks.[1] | Confirms that the two components are baseline separated. |
| % RSD of Peak Areas | Not more than 2.0% for six replicate injections. | Demonstrates the precision and reproducibility of the system. |
Specificity through Forced Degradation
To validate the stability-indicating nature of this method, forced degradation studies should be performed on the Rabeprazole Sodium sample.[7][8] The sample is subjected to stress conditions to produce degradation products. The method is considered specific if the impurity and API peaks are successfully separated from any degradants formed.
-
Acid/Base Hydrolysis: Expose the sample to 0.1N HCl and 0.1N NaOH.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide.[7]
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., 105°C for 18 hours).[7]
-
Photolytic Degradation: Expose the sample to UV light as per ICH Q1B guidelines.
In all cases, the peak purity of Rabeprazole should be assessed using a PDA detector to confirm that no co-eluting peaks are present. The mass balance should be between 97.0% and 103.0% to account for all formed products.[7][8]
Workflow and Data Visualization
The following diagram outlines the complete analytical workflow from sample preparation to final result generation.
Caption: Experimental workflow for HPLC analysis of Rabeprazole impurity.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, precise, and stability-indicating for the quantification of this compound in Rabeprazole Sodium. The chromatographic conditions provide excellent resolution between the impurity and the active ingredient, as well as from potential degradation products. This protocol is a valuable tool for routine quality control testing and for conducting stability studies during the development and manufacturing of Rabeprazole-containing pharmaceuticals, ensuring they meet the stringent requirements for safety and quality.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. jocpr.com [jocpr.com]
- 3. This compound [lgcstandards.com]
- 5. This compound | 102804-77-3 [chemicalbook.com]
- 6. globalsciencebooks.info [globalsciencebooks.info]
- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note: A Stability-Indicating HPLC Method for the Determination of Rabeprazole and its Impurities
Abstract
This application note describes the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Rabeprazole Sodium and its process-related and degradation impurities in pharmaceutical formulations. The method is designed to be specific, accurate, and precise, ensuring its suitability for quality control and stability studies in a regulated environment. The described protocol provides a comprehensive framework for separating Rabeprazole from its key impurities, including those generated under forced degradation conditions, in compliance with the International Council for Harmonisation (ICH) guidelines.
Introduction: The Imperative for Impurity Profiling
Rabeprazole, a proton pump inhibitor (PPI), effectively suppresses gastric acid secretion and is widely used in the treatment of acid-related disorders.[1][2] As with any active pharmaceutical ingredient (API), the presence of impurities, even in minute quantities, can impact the efficacy and safety of the final drug product. Regulatory bodies worldwide, guided by standards such as the ICH guidelines, mandate rigorous control over these impurities.[2]
Rabeprazole is susceptible to degradation, particularly in acidic conditions and in the presence of oxidative agents, heat, and light.[3][4] This necessitates the development of a "stability-indicating" analytical method, one that can resolve the API from any potential degradation products and process-related impurities, thereby providing an accurate measure of the drug's stability over time.[3][4] This document provides a detailed protocol for such a method, grounded in the principles of Quality by Design (QbD) and validated according to ICH Q2(R1).[5][6][7]
Method Development Strategy: A Rationale-Driven Approach
The primary objective was to develop a single gradient RP-HPLC method capable of separating Rabeprazole from its known impurities (e.g., Rabeprazole sulfone, Rabeprazole sulfide) and any new degradants formed during stress studies.[8][9][10]
Analyte and Impurity Considerations
Rabeprazole and its related substances are benzimidazole derivatives with varying polarities.[8] Key impurities include precursors like Rabeprazole sulfide (thioether) and oxidation products like Rabeprazole sulfone.[8][10] The method must provide sufficient resolution for these structurally similar compounds.
Chromatographic Parameter Selection: Causality and Optimization
-
Column Chemistry: A C18 stationary phase is the logical starting point due to its versatility and effectiveness in retaining moderately polar to nonpolar compounds like Rabeprazole and its impurities. A Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm) column was selected for its proven performance in separating these compounds.[3][4] The end-capping of the silica provides better peak shape for basic compounds.
-
Mobile Phase:
-
Aqueous Phase (Solvent A): Rabeprazole's stability is pH-dependent. An acidic mobile phase would cause on-column degradation, while a highly basic one could degrade the silica-based column. Therefore, a phosphate buffer with a pH maintained around 6.4-7.0 provides a stable environment for the analyte.[3][11] A 0.025 M potassium dihydrogen phosphate (KH2PO4) buffer at pH 6.4 was chosen.[3]
-
Organic Phase (Solvent B): Acetonitrile was selected over methanol as it typically provides better peak shapes and lower backpressure. A mixture of acetonitrile and water (90:10 v/v) serves as the strong eluting solvent.[3][4]
-
Gradient Elution: An isocratic method is often insufficient to elute all impurities with good resolution and within a reasonable runtime. A gradient program (detailed in the protocol below) was optimized to ensure that early-eluting polar impurities are well-retained and separated, while late-eluting nonpolar impurities are eluted efficiently without excessive peak broadening.
-
-
Detection Wavelength: A photodiode array (PDA) detector was used to scan the UV spectra of Rabeprazole and its impurities. The wavelength of 280 nm was found to be optimal for detecting the main component and all relevant impurities with adequate sensitivity.[3][4]
Visualization of the Method Development Workflow
The logical flow of the method development process is illustrated below.
References
- 1. globalsciencebooks.info [globalsciencebooks.info]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. jocpr.com [jocpr.com]
- 11. Development and Validation of a UPLC Method by the QbD-Approach for the Estimation of Rabeprazole and Levosulpiride from Capsules - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole in Pharmaceutical Formulations: A Stability-Indicating RP-HPLC Method
An Application Note for the Pharmaceutical Industry
Introduction: The Imperative of Impurity Profiling
Rabeprazole is a proton pump inhibitor that effectively suppresses gastric acid secretion and is widely used for treating acid-related gastrointestinal disorders.[1][2] The manufacturing process of any Active Pharmaceutical Ingredient (API), including Rabeprazole, can lead to the formation of process-related impurities. One such potential impurity is 4-Desmethoxypropoxyl-4-methoxy Rabeprazole , also known as Rabeprazole EP Impurity E.[3][4]
The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of the final drug product.[1] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate the rigorous identification and quantification of any impurity present at levels of 0.1% or higher.[1][5] Therefore, the development of a robust, accurate, and validated analytical method is not merely a procedural step but a cornerstone of pharmaceutical quality assurance.
This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of this compound in pharmaceutical preparations. The causality behind the selection of specific chromatographic parameters is explained, and the protocol is designed as a self-validating system in alignment with ICH Q2(R2) guidelines for analytical procedure validation.[6][7][8]
Analytical Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the method of choice for separating and quantifying Rabeprazole and its related substances due to its high resolving power and sensitivity.[9][10] The principle relies on the partitioning of analytes between a nonpolar stationary phase (typically a C18 silica-based column) and a polar mobile phase. In this system, Rabeprazole and its impurities are separated based on their differential hydrophobicity.
A stability-indicating method is crucial as it demonstrates the ability to unequivocally assess the analyte in the presence of its potential degradation products.[9][10] This is achieved through forced degradation studies, which expose the drug substance to stress conditions like acid, base, oxidation, heat, and light to ensure that any resulting degradants do not interfere with the quantification of the specified impurity.[9][11]
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector (e.g., Waters Alliance 2695 with a 2487 Dual Absorbance Detector).[1]
-
Chromatographic Column: Waters Symmetry Shield RP18, 250 mm × 4.6 mm, 5 µm particle size, or equivalent.[5][9] A C18 column is selected for its excellent retention and separation capabilities for moderately nonpolar molecules like Rabeprazole and its impurities.
-
Reference Standards: Rabeprazole Sodium, this compound.
-
Reagents:
-
Potassium dihydrogen orthophosphate (KH₂PO₄), analytical grade.
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Phosphoric acid or Triethylamine for pH adjustment.
-
Chromatographic Conditions
The following conditions have been optimized to achieve sufficient resolution between Rabeprazole, this compound, and other potential impurities. The use of a gradient elution is essential for resolving compounds with different polarities within a reasonable runtime.
| Parameter | Specification | Rationale |
| Column | Waters Symmetry Shield RP18 (250 x 4.6 mm, 5 µm)[5][9] | C18 stationary phase provides optimal hydrophobic interaction for separation. |
| Mobile Phase A | 0.025 M KH₂PO₄ buffer, pH adjusted to 3.0 with Phosphoric Acid[5][9] | The acidic pH ensures that the analytes are in a single ionic form, leading to sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile:Water (90:10, v/v)[5][9] | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient Program | Optimized to ensure separation (e.g., linear increase in %B) | A gradient is necessary to elute both early-running polar impurities and the more retained main analyte and other impurities. |
| Flow Rate | 1.0 mL/min[1][9] | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |
| Detection Wavelength | 280 nm[1][9] | Rabeprazole and its benzimidazole-based impurities exhibit significant absorbance at this wavelength. |
| Column Temperature | 30°C[12] | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Injection Volume | 20 µL[5] | A typical injection volume for standard HPLC analysis. |
Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile is typically used.
-
Mobile Phase A (Buffer): Dissolve an appropriate amount of KH₂PO₄ in HPLC grade water to make a 0.025 M solution. Adjust the pH to 3.0 using diluted phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Reference Standard Stock Solution: Accurately weigh and dissolve a known quantity of this compound reference standard in the diluent to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Working Standard Solution (for LOQ): Prepare a working standard solution by diluting the stock solution to the approximate limit of quantification (LOQ) level (e.g., 0.5 µg/mL).
-
System Suitability Solution (SSS): Prepare a solution containing approximately 500 µg/mL of Rabeprazole Sodium and 1.5 µg/mL of this compound in the diluent.[9] This solution is used to verify the performance of the chromatographic system.
-
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specified amount of Rabeprazole Sodium (e.g., 25 mg) into a volumetric flask.
-
Add a portion of the diluent, sonicate to dissolve, and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Validation Protocol (per ICH Q2(R2))
Every protocol must be a self-validating system to ensure trustworthiness.[6][13] The following validation parameters must be assessed to demonstrate that the analytical method is fit for its intended purpose.[7][8][14]
System Suitability
Before performing any sample analysis, the SSS is injected. The system is deemed suitable for use only if it meets the predefined acceptance criteria. This is a critical self-check of the system's daily performance.
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | Rs between Rabeprazole and impurity > 2.0 | Ensures baseline separation of the two key components. |
| Tailing Factor (T) | T ≤ 2.0 for the Rabeprazole and impurity peaks | Confirms peak symmetry, which is essential for accurate integration. |
| Theoretical Plates (N) | N > 2000 for the Rabeprazole peak | Indicates the efficiency of the column and the chromatographic system. |
| % RSD of Peak Areas | ≤ 5.0% for replicate injections of the standard | Demonstrates the precision of the injection system. |
Specificity (Stability-Indicating)
Forced degradation studies are performed on the drug product to demonstrate specificity. The sample is subjected to acid, base, oxidative (e.g., H₂O₂), thermal, and photolytic stress.[9][11] The method is considered stability-indicating if the this compound peak is well-resolved from the principal peak and any degradation products formed.[9]
Linearity and Range
Linearity is established by preparing a series of at least five concentrations of the impurity standard, typically ranging from the LOQ to 150% of the specification limit.[12] The calibration curve of peak area versus concentration should have a correlation coefficient (r²) of ≥ 0.99. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[6][8]
Accuracy
Accuracy is determined through recovery studies. A known amount of the this compound standard is spiked into a placebo or sample mixture at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).[9] The percentage recovery is calculated. Acceptance criteria are typically between 90.0% and 110.0%.[9]
Precision
-
Repeatability (Intra-assay precision): Assessed by analyzing a minimum of six replicate samples of the same batch, spiked with the impurity at the specification level. The Relative Standard Deviation (%RSD) should be within an acceptable limit (e.g., ≤ 5.0%).
-
Intermediate Precision: The analysis is repeated on a different day, by a different analyst, or on a different instrument to demonstrate the method's reproducibility.
Limit of Quantification (LOQ) and Limit of Detection (LOD)
The LOQ is the lowest concentration of the impurity that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest concentration that can be detected but not necessarily quantified. These are typically established based on the signal-to-noise ratio (S/N), where S/N is ~10 for LOQ and ~3 for LOD.
Visualizations and Data Summary
Experimental Workflow
Caption: High-level workflow for the quantification of impurities.
Method Validation Relationship Diagram
Caption: Interrelation of ICH Q2(R2) validation parameters.
Conclusion
The stability-indicating RP-HPLC method detailed in this application note is demonstrated to be specific, accurate, precise, and linear for the quantification of this compound in pharmaceutical dosage forms. Adherence to the described protocol, including rigorous system suitability checks and comprehensive method validation, ensures reliable and trustworthy results that comply with global regulatory standards.[15][16][17] This method is fit for its intended purpose in routine quality control laboratories for batch release and stability testing of Rabeprazole-containing products.
References
- 1. jocpr.com [jocpr.com]
- 2. globalsciencebooks.info [globalsciencebooks.info]
- 3. This compound | C15H15N3O2S | CID 11558510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. allmpus.com [allmpus.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. sphinxsai.com [sphinxsai.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. qbdgroup.com [qbdgroup.com]
- 15. usp.org [usp.org]
- 16. agilent.com [agilent.com]
- 17. Chromatography [usp.org]
Application Note & Protocol: Quantitative Analysis of Rabeprazole and its Process-Related Impurities Using 4-Desmethoxypropoxyl-4-methoxy Rabeprazole as a Reference Standard
Abstract
This document provides a comprehensive guide for the use of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole as a certified reference standard for the accurate identification and quantification of impurities in Rabeprazole Active Pharmaceutical Ingredient (API) and finished drug products. Rabeprazole, a proton pump inhibitor, can contain various process-related impurities and degradation products that must be monitored to ensure its safety and efficacy.[1] This guide details the critical role of reference standards, the physicochemical properties of this compound, and a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method for its use in routine quality control and regulatory submissions.
The Imperative of Reference Standards in Pharmaceutical Quality Control
In pharmaceutical analysis, reference standards are the cornerstone of quality, safety, and efficacy. They are highly purified and well-characterized substances that serve as a benchmark for confirming the identity, purity, strength, and quality of APIs and their formulations.[2][3] The use of a certified reference standard is not merely a matter of best practice; it is a mandatory requirement by regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) for the validation of analytical procedures.[2]
A reference standard provides the basis for:
-
Method Validation: Establishing the accuracy, precision, and linearity of analytical methods.[2][4]
-
Quantitative Analysis: Accurately determining the concentration of an API or the level of an impurity by direct comparison.[5]
-
System Suitability: Ensuring that the analytical instrumentation and procedure are performing correctly before sample analysis.
-
Batch-to-Batch Consistency: Guaranteeing that every batch of a drug product meets the required quality specifications.[3]
The quality of the reference standard directly impacts the accuracy of all analytical results, making the choice of a reliable, fully documented standard paramount.
Profile of the Analyte and Key Impurity
Rabeprazole
Rabeprazole is a proton pump inhibitor that suppresses gastric acid secretion by inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells. It is widely used for treating conditions like duodenal ulcers and gastroesophageal reflux disease (GERD).[6] Its chemical stability is sensitive, particularly in acidic conditions, which can lead to the formation of degradation products.[7]
This compound
This compound, also known as Rabeprazole EP Impurity E or Rabeprazole Methoxy Analog, is a known process-related impurity in the synthesis of Rabeprazole.[8][] It arises from starting materials used in the manufacturing process.[8] Its structure is closely related to the parent drug, making high-resolution chromatography essential for accurate quantification. Monitoring and controlling this impurity to within acceptable limits (typically ≤0.1% as per regulatory guidelines) is critical for ensuring the purity and safety of the final drug product.[10]
Reference Standard: Physicochemical Properties and Handling
Proper handling and preparation of the reference standard are crucial for obtaining reliable results.[11][12]
| Property | Specification |
| Chemical Name | 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole[8][13] |
| Synonyms | Rabeprazole EP Impurity E, Rabeprazole Methoxy Analog[8][] |
| CAS Number | 102804-77-3[8][13][14] |
| Molecular Formula | C₁₅H₁₅N₃O₂S[8][] |
| Molecular Weight | 301.36 g/mol [8][15] |
| Appearance | Tan Solid[][15] |
| Purity | >95%[][13] |
| Storage Conditions | Store at 2-8°C. Protect from light and moisture.[8][12][13] |
Protocol: Preparation of Standard Solutions
Causality: The choice of diluent and solvents is critical. A diluent that ensures the stability of both the API and its impurities is necessary. The use of volumetric flasks and calibrated pipettes is mandatory for the accuracy required in quantitative analysis.
-
Stock Solution (S1):
-
Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of a diluent (typically Acetonitrile:Water 50:50 v/v).
-
Sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly. This yields a concentration of approximately 100 µg/mL.
-
-
Working Standard Solution (S2):
-
Pipette 1.0 mL of the Stock Solution (S1) into a 100 mL volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly. This yields a final concentration of approximately 1.0 µg/mL, which is suitable for quantifying impurities at the 0.1% level relative to a typical API sample concentration.
-
Application Protocol: HPLC Analysis of Rabeprazole Impurities
This section outlines a stability-indicating reverse-phase HPLC (RP-HPLC) method validated for the separation and quantification of Rabeprazole and its related substances.
Principle
The method utilizes RP-HPLC with a C18 column and a gradient elution program. A gradient is essential to provide sufficient resolution between the main Rabeprazole peak and its various impurities, which may have different polarities.[6][16] UV detection is employed at a wavelength that provides adequate sensitivity for both the API and the impurities.[6][10]
Experimental Workflow
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| Instrument | HPLC or UPLC system with UV/PDA detector |
| Column | Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm) or equivalent[7][10] |
| Mobile Phase A | 0.025 M Potassium Dihydrogen Orthophosphate Buffer, pH adjusted to 6.4 |
| Mobile Phase B | Acetonitrile:Water (90:10, v/v)[7][10] |
| Flow Rate | 1.0 mL/min[6][10] |
| Detection Wavelength | 280 nm or 285 nm[6][10] |
| Column Temperature | 30°C[6][10] |
| Injection Volume | 20 µL[6][10] |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 35 | |
| 40 | |
| 42 | |
| 50 |
Step-by-Step Protocol
-
System Preparation: Set up the HPLC system according to the conditions in the table above. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the Working Standard Solution (S2).
-
The system is deemed suitable for use if it meets the pre-defined criteria (see table below).
-
-
Sample Preparation:
-
Accurately weigh tablet powder or API equivalent to 100 mg of Rabeprazole into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, cool to room temperature, and dilute to volume.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.
-
-
Chromatographic Run: Inject the blank, Working Standard Solution (S2), and the prepared sample solution(s) into the chromatograph and record the chromatograms.
System Suitability Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor | ≤ 2.0 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates | ≥ 2000 | Indicates column efficiency and separation power. |
| % RSD for Peak Area | ≤ 5.0% (for 5 replicate injections) | Demonstrates the precision of the analytical system. |
| Resolution | ≥ 1.5 between impurity and API peaks[6][16] | Ensures baseline separation for accurate quantification. |
Data Analysis and Calculations
Quantify the amount of this compound in the sample using the peak area response from the chromatograms.
Formula for Calculation:
Where:
-
AT = Peak area of the impurity in the sample chromatogram.
-
AS = Average peak area of the impurity in the Working Standard Solution chromatogram.
-
WS = Weight of the reference standard used to prepare the stock solution (in mg).
-
Wt = Weight of the Rabeprazole sample taken (in mg).
-
P = Purity (potency) of the reference standard (as a percentage).
Method Validation Principles
The use of the this compound reference standard is central to validating the analytical method as per USP <1225> and ICH guidelines.[4][17]
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components.[18][19] This is confirmed by spiking a Rabeprazole sample with the reference standard and demonstrating that the impurity peak is well-resolved from the API and other components.[18]
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A series of solutions of the reference standard are prepared and analyzed, typically covering 50% to 150% of the target concentration.[18]
-
Accuracy: The closeness of the test results to the true value.[18] It is determined by analyzing Rabeprazole samples spiked with known amounts of the reference standard at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed through repeatability and intermediate precision studies.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Conclusion
The this compound reference standard is an indispensable tool for the quality control of Rabeprazole. Its proper use within the framework of a validated, stability-indicating HPLC method ensures that the API and its finished products are monitored with high accuracy and precision. This adherence to rigorous analytical principles is fundamental to guaranteeing drug safety and meeting global regulatory requirements.
References
- 1. jocpr.com [jocpr.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 4. USP <1225> Method Validation - BA Sciences [basciences.com]
- 5. gmpsop.com [gmpsop.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clearsynth.com [clearsynth.com]
- 10. benchchem.com [benchchem.com]
- 11. SOP for Handling of Reference and Working Standards | Pharmaguideline [pharmaguideline.com]
- 12. veeprho.com [veeprho.com]
- 13. This compound | 102804-77-3 [sigmaaldrich.com]
- 14. This compound [lgcstandards.com]
- 15. Page loading... [guidechem.com]
- 16. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 17. ijrrjournal.com [ijrrjournal.com]
- 18. uspbpep.com [uspbpep.com]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Note: A Validated Stability-Indicating HPLC Protocol for the Detection of Rabeprazole Degradation Products
Introduction: The Imperative for Stability Testing of Rabeprazole
Rabeprazole, a proton pump inhibitor, is a cornerstone in the management of acid-related gastrointestinal disorders.[1][2] Its therapeutic efficacy hinges on its chemical stability, as it is known to be labile and susceptible to degradation under various conditions, including acidic environments, oxidation, heat, and light.[3][4][5] The formation of degradation products can lead to a reduction in the potency of the drug product and may introduce compounds with potential toxicological risks. Therefore, a robust, validated analytical method capable of separating and quantifying Rabeprazole from its degradation products is not merely a regulatory requirement but a critical component of ensuring patient safety and therapeutic efficacy.
This application note provides a comprehensive, field-proven protocol for the detection and quantification of Rabeprazole and its degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The methodologies described herein are grounded in established scientific principles and align with the guidelines set forth by the International Council for Harmonisation (ICH), specifically Q3A(R2) and Q3B(R2), which address impurities in new drug substances and products, respectively.[6][7][8][9]
Understanding Rabeprazole Degradation Pathways
Forced degradation studies are essential to elucidate the potential degradation pathways of a drug substance and to develop a truly stability-indicating analytical method.[3][10] Rabeprazole has been shown to degrade under several stress conditions:
-
Acid Hydrolysis: Being a proton pump inhibitor, Rabeprazole is inherently unstable in acidic conditions. The acid-catalyzed degradation is a primary pathway, leading to the formation of various impurities.[3][11]
-
Base Hydrolysis: Significant degradation is also observed under basic conditions, highlighting the need for careful pH control during formulation and storage.[3][4]
-
Oxidation: Rabeprazole is susceptible to oxidative stress, often mediated by agents like hydrogen peroxide. This leads to the formation of N-oxides and other related substances.[3]
-
Thermal Degradation: Exposure to elevated temperatures can induce the breakdown of the molecule, resulting in the formation of thermal degradants.[3][12]
-
Photodegradation: Exposure to light, particularly UV radiation, can also lead to the formation of photolytic degradation products.[1][13]
A key objective of a stability-indicating method is to resolve the active pharmaceutical ingredient (API) from all potential process-related impurities and degradation products. Some of the commonly identified degradation products and process-related impurities of Rabeprazole include Rabeprazole sulfone and Rabeprazole sulfide.[14][15]
Below is a diagram illustrating the common degradation pathways of Rabeprazole.
Caption: Forced degradation pathways of Rabeprazole.
Protocol: Stability-Indicating RP-HPLC Method
This protocol details a reversed-phase HPLC (RP-HPLC) method validated for its ability to separate Rabeprazole from its degradation products, thus qualifying as a stability-indicating assay.
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV detector or a photodiode array (PDA) detector. A PDA detector is recommended for peak purity analysis.[3]
-
Chromatographic Column: A C18 column (e.g., Waters Symmetry Shield RP18, 250 mm x 4.6 mm, 5 µm particle size) is a common choice that provides good resolution.[3][4]
-
Chemicals and Reagents:
-
Rabeprazole Sodium Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Triethylamine (Analytical grade)
-
Orthophosphoric acid (for pH adjustment)
-
Water (HPLC grade)
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis. The use of a gradient elution is crucial for achieving optimal separation of all impurities and degradation products within a reasonable runtime.[14]
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.025 M KH₂PO₄ buffer with 0.1% Triethylamine, pH adjusted to 6.4 with phosphoric acid: Acetonitrile (90:10 v/v) | The buffer controls the pH to ensure consistent ionization of the analytes, while triethylamine helps to reduce peak tailing by masking active sites on the silica support.[4] |
| Mobile Phase B | Acetonitrile: Water (90:10 v/v) | A high organic content mobile phase for eluting more hydrophobic compounds. |
| Gradient Program | Time (min) | %B |
| 0 | 10 | |
| 15 | 60 | |
| 25 | 60 | |
| 35 | 10 | |
| 40 | 10 | |
| Flow Rate | 1.0 mL/min | Provides a balance between analysis time and separation efficiency.[4] |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times.[16] |
| Detection Wavelength | 280 nm | This wavelength provides good sensitivity for both Rabeprazole and its common degradation products.[4] |
| Injection Volume | 20 µL | A standard injection volume for analytical HPLC. |
Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile in a suitable ratio (e.g., 50:50 v/v) is commonly used.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Rabeprazole Sodium Reference Standard in the diluent to obtain a known concentration (e.g., 500 µg/mL).[3]
-
Sample Solution (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Rabeprazole (e.g., 25 mg) and transfer it to a suitable volumetric flask (e.g., 50 mL).[3][17]
-
Add a portion of the diluent, sonicate to dissolve, and then dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
-
Forced Degradation Study Protocol
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the drug product.[3][10]
-
Acid Degradation: To a portion of the sample solution, add 0.1 M HCl and heat at 60°C for a specified time (e.g., 45 minutes). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.[3]
-
Base Degradation: To a portion of the sample solution, add 0.5 M NaOH and heat at 60°C for a specified time (e.g., 2 hours). Neutralize with an equivalent amount of 0.5 M HCl before analysis.[3]
-
Oxidative Degradation: To a portion of the sample solution, add 1% H₂O₂ and keep at room temperature for a specified time (e.g., 30 minutes).[3]
-
Thermal Degradation: Expose the solid drug product to dry heat (e.g., 105°C) for a specified duration (e.g., 18 hours).[3]
-
Photolytic Degradation: Expose the drug product to UV light (e.g., 254 nm) for a sufficient duration.[1]
Method Validation
The analytical method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[4] Key validation parameters include:
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | The method should be able to resolve Rabeprazole from its degradation products and any excipients. Peak purity analysis should confirm the homogeneity of the Rabeprazole peak.[16] |
| Linearity | A correlation coefficient (r²) of ≥ 0.99 over the specified concentration range.[16] |
| Accuracy | The percentage recovery should be within 98.0% to 102.0% for the assay and typically 80.0% to 120.0% for impurities.[3] |
| Precision (Repeatability & Intermediate Precision) | The relative standard deviation (RSD) should be ≤ 2.0% for the assay and ≤ 10.0% for impurities at the limit of quantification.[3] |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | The LOQ should be adequate for quantifying impurities at the reporting threshold specified by ICH guidelines.[16] |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as pH of the mobile phase, column temperature, and flow rate.[4] |
The following diagram illustrates the general workflow for the HPLC analysis of Rabeprazole and its degradation products.
Caption: HPLC analysis workflow for Rabeprazole.
Conclusion
The protocol outlined in this application note provides a robust and reliable stability-indicating HPLC method for the analysis of Rabeprazole and its degradation products. Adherence to this protocol, including proper method validation, will ensure the generation of accurate and reproducible data that is essential for regulatory submissions and for guaranteeing the quality, safety, and efficacy of Rabeprazole drug products. The causality behind the experimental choices, such as the mobile phase composition and gradient elution, is rooted in the physicochemical properties of Rabeprazole and its potential degradants, ensuring a scientifically sound analytical approach.
References
- 1. Structural elucidation of rabeprazole sodium photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. ICH guidelines on impurities in new drug products.pptx [slideshare.net]
- 8. jpionline.org [jpionline.org]
- 9. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RP- HPLC | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Spectrophotometric and chromatographic determination of rabeprazole in presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. benchchem.com [benchchem.com]
- 16. sphinxsai.com [sphinxsai.com]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application of Ultra-Performance Liquid Chromatography (UPLC) in the Impurity Profiling of Rabeprazole
Introduction: The Critical Need for Purity in Rabeprazole Formulations
Rabeprazole, a proton pump inhibitor, is a widely prescribed medication for the treatment of acid-related gastrointestinal disorders.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing therapeutic efficacy and patient safety. Impurities in the drug substance or product can arise from various sources, including the manufacturing process, degradation of the API, or interaction with excipients.[2][3][4] Regulatory bodies worldwide mandate stringent control over these impurities. This application note provides a comprehensive guide to the application of Ultra-Performance Liquid Chromatography (UPLC) for the impurity profiling of rabeprazole, offering a significant advancement over traditional High-Performance Liquid Chromatography (HPLC) methods.
The UPLC Advantage: A Leap in Chromatographic Efficiency
For decades, HPLC has been the cornerstone of pharmaceutical analysis.[5] However, the advent of UPLC technology represents a paradigm shift, offering substantial improvements in speed, resolution, and sensitivity.[6][7] UPLC systems utilize columns packed with sub-2 µm particles, which, when coupled with instrumentation designed to handle high pressures (up to 15,000 psi), deliver unparalleled chromatographic performance.[5][8][9]
The primary advantages of UPLC over HPLC in the context of rabeprazole impurity profiling include:
-
Enhanced Resolution: The smaller particle size in UPLC columns leads to sharper and narrower peaks, enabling the separation of closely eluting impurities that might co-elute in an HPLC system.[7] This is particularly crucial for complex impurity profiles.
-
Increased Sensitivity: The sharper peaks result in a greater peak height, leading to improved signal-to-noise ratios and, consequently, lower limits of detection (LOD) and quantification (LOQ).[6][7] This allows for the accurate measurement of trace-level impurities.
-
Faster Analysis Times: UPLC methods can significantly reduce run times, often from 15-20 minutes for a typical HPLC analysis to under 10 minutes, without compromising separation quality.[8][10] This boosts laboratory throughput and productivity.
-
Reduced Solvent Consumption: The shorter run times and lower flow rates used in UPLC translate to a substantial decrease in solvent usage, making it a more environmentally friendly and cost-effective technique.[5][6]
Understanding Rabeprazole Impurities
A thorough understanding of the potential impurities is fundamental to developing a robust analytical method. Rabeprazole impurities can be broadly categorized as:
-
Process-Related Impurities: These are substances that are formed during the synthesis of the rabeprazole API. Their presence and levels are dependent on the synthetic route and the control of manufacturing processes.
-
Degradation Products: Rabeprazole is susceptible to degradation under various stress conditions, such as exposure to acid, base, oxidation, heat, and light.[4][11] Forced degradation studies are essential to identify potential degradants that may form during the shelf-life of the drug product.
Some of the commonly identified impurities of rabeprazole include:
-
Rabeprazole Sulfide (Impurity B)[1]
-
Rabeprazole Sulfone (Impurity II)[12]
-
N-oxide Rabeprazole (Impurity VI)[12]
The structures and formation pathways of these impurities have been elucidated through various analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4][12]
UPLC Method for Rabeprazole Impurity Profiling: A Detailed Protocol
This section outlines a detailed protocol for the separation and quantification of rabeprazole and its impurities using UPLC. This method is a synthesis of best practices and published methodologies.[3][10][13]
Equipment and Materials
-
UPLC System: A system capable of delivering pressures up to 15,000 psi, equipped with a binary or quaternary solvent manager, a sample manager with a temperature-controlled autosampler, a column oven, and a photodiode array (PDA) detector.
-
Column: A high-strength silica (HSS) or bridged ethyl hybrid (BEH) C18 column is recommended for optimal performance. A common column dimension is 100 mm x 2.1 mm with a 1.7 µm particle size.[3][13]
-
Reagents: Acetonitrile (ACN) and methanol (MeOH) of UPLC or LC-MS grade. High-purity water (e.g., Milli-Q). Phosphate buffers, prepared with high-purity salts.
-
Standards: Reference standards of rabeprazole sodium and its known impurities.
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the UPLC method. Optimization may be required based on the specific UPLC system and column used.
| Parameter | Recommended Condition |
| Column | Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH adjusted to 7.0) |
| Mobile Phase B | Acetonitrile:Methanol (95:5 v/v)[10] |
| Gradient Program | See table below |
| Flow Rate | 0.45 mL/min[10] |
| Column Temperature | 40°C[10] |
| Injection Volume | 3.0 µL[10] |
| Detection Wavelength | 284 nm[10] |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 77 | 23 |
| 0.8 | 55 | 45 |
| 2.0 | 55 | 45 |
| 3.5 | 50 | 50 |
| 5.5 | 20 | 80 |
| 7.5 | 20 | 80 |
| 7.6 | 77 | 23 |
| 10.0 | 77 | 23 |
Sample and Standard Preparation
-
Diluent: A mixture of 0.01 N sodium hydroxide and methanol (90:10 v/v) is a suitable diluent for both sample and standard preparations.[10]
-
Standard Solution: Prepare a stock solution of USP Rabeprazole Sodium RS and individual impurity reference standards. From the stock solutions, prepare a working standard solution containing rabeprazole and all known impurities at a concentration appropriate for the specification limits.
-
Sample Solution: Accurately weigh and transfer a quantity of the rabeprazole drug substance or a powdered portion of the drug product into a volumetric flask. Dissolve and dilute to the mark with the diluent to achieve a final concentration suitable for analysis.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A robust analytical method is one that has been thoroughly validated to demonstrate its fitness for purpose.[14] The validation of the UPLC method for rabeprazole impurity profiling should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[15][16][17] The key validation parameters are outlined below.
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[18] | The rabeprazole peak should be free from interference from impurities and degradants. Peak purity analysis using a PDA detector should confirm homogeneity. |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[15][18] | Correlation coefficient (r²) ≥ 0.999 for each impurity. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14][15] | Typically from the Limit of Quantification (LOQ) to 150% of the specification limit for each impurity.[10] |
| Accuracy | The closeness of the test results obtained by the method to the true value.[18] | Recovery of impurities spiked into a placebo or sample matrix should be within 90.0% to 110.0%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 5.0% for each impurity at the specification level. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined based on a signal-to-noise ratio of 10:1. The precision at the LOQ should be RSD ≤ 10.0%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters should remain within acceptable limits when parameters such as flow rate, column temperature, and mobile phase pH are slightly varied. |
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation. The following diagrams, generated using Graphviz, illustrate the key processes involved in the UPLC impurity profiling of rabeprazole.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. HPLC vs. UPLC [webofpharma.com]
- 6. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 7. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 8. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. scispace.com [scispace.com]
- 11. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. database.ich.org [database.ich.org]
- 15. youtube.com [youtube.com]
- 16. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole
Abstract
This application note presents a detailed, robust, and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole. This compound is a known process-related impurity of Rabeprazole, a widely used proton pump inhibitor.[1][] The accurate detection and quantification of such impurities are critical for ensuring the quality, safety, and efficacy of the final drug product, in line with global regulatory standards. The described method offers high sensitivity, specificity, and reliability, making it suitable for routine quality control, stability studies, and research applications in the pharmaceutical industry. The protocols herein are grounded in established principles of analytical chemistry and adhere to validation guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6]
Introduction
Rabeprazole is a proton pump inhibitor that effectively suppresses gastric acid secretion and is used in the treatment of various acid-related gastrointestinal disorders.[7][8] During the synthesis of Rabeprazole, various impurities can be generated. This compound (Figure 1) has been identified as a potential process-related impurity.[1][9][10] Regulatory bodies mandate strict control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. Therefore, a highly sensitive and specific analytical method is essential for its monitoring.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for pharmaceutical analysis due to its exceptional sensitivity and selectivity, allowing for the precise quantification of trace-level analytes even in complex matrices.[11][12][13] This application note provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, followed by a detailed method validation procedure to demonstrate its fitness for purpose.
Chemical Information:
-
Name: this compound
-
Molecular Weight: 301.37 g/mol []
-
CAS Number: 102804-77-3[14]
Experimental Workflow
The overall analytical workflow is designed for efficiency and accuracy, from sample receipt to final data reporting.
Caption: Overall workflow for the analysis of this compound.
Materials and Reagents
-
Reference Standard: this compound (Purity >98%), Rabeprazole Sodium (USP grade).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ammonium Acetate (LC-MS grade).
-
Water: Deionized water, filtered through a 0.22 µm membrane.
-
Sample Matrix: Rabeprazole API or placebo for formulation studies.
Instrumentation and Conditions
Liquid Chromatography
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system is required for this analysis. UPLC systems are preferred for their higher resolution and faster run times.[15]
| Parameter | Condition |
| System | UPLC System (e.g., Waters ACQUITY, Agilent 1290) |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial in 0.5 min, equilibrate for 1.5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Causality: A C18 column is chosen for its excellent retention of moderately polar compounds like Rabeprazole and its impurities. The gradient elution ensures that both the parent drug and the impurity are well-resolved and elute with good peak shape. Formic acid and ammonium acetate are used as mobile phase modifiers to improve peak shape and enhance ionization efficiency in the mass spectrometer.[16]
Tandem Mass Spectrometry
A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.[17]
| Parameter | Setting |
| System | Triple Quadrupole MS (e.g., Sciex API 4000, Waters Xevo TQ-S) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 500 °C |
| Gas Flow (Desolvation) | 800 L/Hr |
| MRM Transitions | To be determined during method development |
| - Analyte | Precursor Ion (Q1): [M+H]⁺ = 302.1; Product Ion (Q3): Optimize for sensitivity |
| - Rabeprazole (optional) | Precursor Ion (Q1): [M+H]⁺ = 360.1; Product Ion (Q3): 242.2[15][18] |
Causality: Positive mode ESI is selected as the benzimidazole and pyridine moieties are readily protonated. The MRM transition is highly specific; the precursor ion (Q1) corresponds to the protonated molecule [M+H]⁺, and the product ion (Q3) is a characteristic fragment generated by collision-induced dissociation, ensuring that only the target analyte is quantified.[19]
Protocols
Standard and Sample Preparation
Protocol 1: Preparation of Standard Stock and Working Solutions
-
Stock Solution (100 µg/mL): Accurately weigh ~5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from approximately 0.1 ng/mL to 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the reference standard.
Protocol 2: Preparation of Test Sample Solution
-
API Analysis: Accurately weigh ~25 mg of the Rabeprazole API sample into a 25 mL volumetric flask.
-
Dissolution: Add approximately 15 mL of diluent, then vortex and sonicate for 5 minutes to ensure complete dissolution.
-
Dilution: Dilute to the final volume with the diluent to achieve a final concentration of 1 mg/mL of Rabeprazole.
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial before injection.
Method Validation
The developed method must be validated according to ICH Q2(R2) or FDA guidelines to ensure it is fit for its intended purpose.[4][5][6][20]
Caption: Key parameters for analytical method validation as per ICH guidelines.
Validation Protocol and Acceptance Criteria
The following table summarizes the validation experiments and typical acceptance criteria.[21][22][23]
| Parameter | Experiment | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. Check for interfering peaks at the analyte's retention time. | No significant interference at the analyte's RT. |
| Linearity | Analyze calibration standards at ≥ 5 concentration levels. Plot response vs. concentration. | Correlation coefficient (r²) ≥ 0.995 |
| Range | The range over which linearity, accuracy, and precision are acceptable. | As defined by the linearity study. |
| Accuracy | Analyze spiked placebo/API samples at 3 levels (e.g., 50%, 100%, 150% of target) in triplicate. | Mean recovery within 80-120% for impurity analysis. |
| Precision | - Repeatability: 6 replicate injections of one sample. - Intermediate: Different day, analyst, or instrument. | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration meeting accuracy and precision criteria. | Signal-to-Noise ratio ≥ 10; Accuracy/Precision criteria met. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability parameters remain within limits. |
| Solution Stability | Analyze standard and sample solutions at room temperature and refrigerated over time (e.g., 24, 48 hrs). | Analyte concentration remains within ±10% of initial. |
Conclusion
This application note provides a comprehensive, scientifically-grounded framework for the quantitative analysis of this compound using LC-MS/MS. The detailed protocols for sample preparation, instrument conditions, and method validation are designed to meet the stringent requirements of the pharmaceutical industry. By implementing this method, researchers and quality control scientists can ensure the reliable monitoring of this critical impurity, contributing to the overall safety and quality of Rabeprazole drug products.
References
- 1. Page loading... [guidechem.com]
- 3. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. Rabeprazole - Wikipedia [en.wikipedia.org]
- 8. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Identification and synthesis of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current developments in LC-MS for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. ijrar.com [ijrar.com]
- 14. This compound | C15H15N3O2S | CID 11558510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. A simple, sensitive, and straightforward LC-MS approach for rapid analysis of three potential genotoxic impurities in rabeprazole formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. japsonline.com [japsonline.com]
- 20. propharmagroup.com [propharmagroup.com]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. youtube.com [youtube.com]
- 23. altabrisagroup.com [altabrisagroup.com]
Application Notes and Protocols for Forced Degradation Studies of Rabeprazole
Introduction: The Imperative of Forced Degradation in Drug Development
Rabeprazole, a proton pump inhibitor, is a cornerstone in the management of acid-related gastrointestinal disorders. Its therapeutic efficacy is intrinsically linked to its chemical stability. As drug development professionals, understanding the degradation pathways of Rabeprazole under various stress conditions is not merely an academic exercise; it is a regulatory mandate and a scientific necessity. Forced degradation studies, also known as stress testing, are fundamental to developing stable drug formulations and establishing reliable analytical methods.[1][2]
These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing, such as high temperatures, humidity, light, and exposure to acidic, basic, and oxidative environments.[1] The primary objectives of such studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are to elucidate the degradation pathways of the drug, identify the likely degradation products, and develop and validate a stability-indicating analytical method capable of separating the active pharmaceutical ingredient (API) from its degradation products.[1][2][3] This application note provides a detailed experimental protocol for conducting forced degradation studies on Rabeprazole, grounded in established scientific literature and regulatory expectations.
Understanding Rabeprazole's Chemical Vulnerabilities
Rabeprazole's core structure, a substituted benzimidazole, is susceptible to degradation through several mechanisms. The sulfoxide group is a key functional group that can be prone to oxidation and reduction. The benzimidazole ring system can be sensitive to acid- and base-catalyzed hydrolysis. A thorough understanding of these potential vulnerabilities guides the design of a comprehensive forced degradation study.
Experimental Workflow for Rabeprazole Forced Degradation
A systematic approach is crucial for obtaining meaningful data from forced degradation studies. The following workflow outlines the key stages, from stress sample generation to analytical method validation.
Caption: Overall workflow for Rabeprazole forced degradation studies.
Detailed Experimental Protocols
The following protocols are designed to induce a target degradation of 5-20% of the active pharmaceutical ingredient, as recommended by ICH guidelines, to ensure that the degradation products are formed in sufficient quantities for detection and characterization without completely degrading the parent drug.[3][4]
Preparation of Stock Solution
A stock solution of Rabeprazole sodium should be prepared in a suitable solvent. Methanol or a mixture of methanol and water is commonly used.[5][6] The concentration should be chosen to be within the linear range of the analytical method, typically around 1 mg/mL.
Stress Conditions
a) Acidic Hydrolysis
-
Rationale: To assess the susceptibility of Rabeprazole to acid-catalyzed degradation, which is a common stressor in the gastrointestinal environment and during manufacturing processes.
-
Protocol:
-
Transfer a known volume of the Rabeprazole stock solution into a volumetric flask.
-
Add an equal volume of 0.1 N Hydrochloric Acid (HCl).[7]
-
Reflux the solution at 60°C for a specified period (e.g., 15 minutes).[7] The duration should be optimized to achieve the target degradation.
-
After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH).
-
Dilute the solution to the final volume with the mobile phase or a suitable diluent.
-
b) Basic Hydrolysis
-
Rationale: To evaluate the stability of Rabeprazole in an alkaline environment.
-
Protocol:
-
Transfer a known volume of the Rabeprazole stock solution into a volumetric flask.
-
Add an equal volume of 0.1 N Sodium Hydroxide (NaOH).[7]
-
Reflux the solution at 60°C for a specified period (e.g., 30 minutes).[7]
-
After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N Hydrochloric Acid (HCl).
-
Dilute the solution to the final volume with the mobile phase or a suitable diluent.
-
c) Oxidative Degradation
-
Rationale: To investigate the potential for oxidative degradation, which can occur in the presence of atmospheric oxygen or residual peroxides in excipients.
-
Protocol:
-
Transfer a known volume of the Rabeprazole stock solution into a volumetric flask.
-
Add a controlled volume of 3% Hydrogen Peroxide (H₂O₂).[7]
-
Keep the solution at room temperature for a specified period (e.g., 30 minutes) or reflux at 60°C for a shorter duration (e.g., 5 minutes) to accelerate degradation.[7][8]
-
Dilute the solution to the final volume with the mobile phase or a suitable diluent.
-
d) Thermal Degradation
-
Rationale: To assess the impact of high temperatures on the solid drug substance and drug product, which can be encountered during manufacturing (e.g., drying) and storage.
-
Protocol (for solid state):
-
Place a known amount of Rabeprazole powder in a petri dish or a suitable container.
-
Expose the powder to a high temperature in a calibrated oven (e.g., 105°C) for a specified duration (e.g., 6 hours).[7]
-
After exposure, allow the sample to cool to room temperature.
-
Dissolve a known weight of the stressed powder in a suitable solvent to achieve the desired concentration for analysis.
-
e) Photolytic Degradation
-
Rationale: To determine the light sensitivity of Rabeprazole, which is a critical parameter for packaging and storage decisions.
-
Protocol:
-
Expose the Rabeprazole drug substance (as a solid or in solution) to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[1]
-
A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.
-
After exposure, prepare the sample for analysis as described previously.
-
Stability-Indicating Analytical Method
A validated, stability-indicating analytical method is the cornerstone of a successful forced degradation study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[5][8][9][10]
Typical HPLC Method Parameters:
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 column (e.g., Waters Symmetry Shield RP18, 250 mm x 4.6 mm, 5 µm)[8][9] |
| Mobile Phase | A gradient mixture of a buffer (e.g., 0.025 M KH₂PO₄) and an organic modifier (e.g., acetonitrile).[8][9] The pH of the buffer is a critical parameter for achieving good separation. |
| Flow Rate | Typically 1.0 mL/min.[8][9] |
| Detection | UV detection at a wavelength where Rabeprazole and its degradation products have significant absorbance, often around 280 nm or 284 nm.[5][8][9] |
| Column Temperature | Maintained at a constant temperature, for example, 25°C.[7] |
The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The specificity of the method is paramount, and it is demonstrated by the ability to resolve the Rabeprazole peak from all degradation product peaks. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Characterization of Degradation Products
Identifying the structure of significant degradation products is a critical step. Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are invaluable for this purpose.[11][12] LC-MS/MS provides molecular weight information and fragmentation patterns that help in the structural elucidation of the degradants. For definitive structural confirmation of novel or significant impurities, isolation using preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.[11]
Some known degradation products of Rabeprazole include Rabeprazole sulfone and Rabeprazole thioether.[13]
Degradation Pathways of Rabeprazole
The following diagram illustrates the potential degradation pathways of Rabeprazole under different stress conditions.
Caption: Potential degradation pathways of Rabeprazole under various stress conditions.
Data Analysis and Reporting
A comprehensive report should be prepared that includes:
-
A detailed description of the stress conditions applied.
-
Chromatograms of the stressed samples showing the separation of Rabeprazole from its degradation products.
-
A table summarizing the percentage of degradation of Rabeprazole and the formation of major degradation products under each stress condition.
-
Peak purity data for the Rabeprazole peak in the presence of its degradants.
-
Mass balance calculations, which should ideally be between 95% and 105%, demonstrating that all degradation products have been accounted for.[8]
-
Proposed degradation pathways based on the identified degradation products.
Conclusion: A Foundation for Robust Drug Development
A well-executed forced degradation study for Rabeprazole provides invaluable insights into its intrinsic stability. This knowledge is crucial for the development of a stable and effective pharmaceutical product. The protocols and methodologies outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to conduct these essential studies in a scientifically sound and regulatory-compliant manner. By understanding and controlling the degradation of Rabeprazole, we can ensure the quality, safety, and efficacy of this important medication.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. ijcrt.org [ijcrt.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. Spectrophotometric and chromatographic determination of rabeprazole in presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjpps.com [wjpps.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. CN104020239B - Method for separating and determining rebeprazole sodium and impurities thereof through high performance liquid chromatography (HPLC) - Google Patents [patents.google.com]
Application Notes & Protocols: A Comprehensive Guide to Cell-Based Assays for Rabeprazole and its Impurities
Introduction: Beyond Purity—Characterizing the Cellular Impact of Rabeprazole and Its Impurities
Rabeprazole is a second-generation proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly binding to and inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] This mechanism of action makes it a cornerstone therapy for acid-related gastrointestinal disorders.[1][3] However, the synthesis and storage of any active pharmaceutical ingredient (API) can result in the formation of impurities, which may include starting materials, by-products, intermediates, or degradation products.[4][5]
The presence of these impurities, even at trace levels, necessitates a thorough evaluation of their biological activity. They may be inert, possess reduced or altered efficacy, or, most critically, exhibit toxicity. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., Q3A and Q3B) that mandate the reporting, identification, and toxicological qualification of impurities above specific thresholds.[4][6][7][8][9][10]
This guide provides a detailed framework and validated protocols for utilizing cell-based assays to characterize the biological effects of Rabeprazole and its associated impurities. We will move beyond simple analytical detection to explore functional cellular consequences, covering on-target engagement, general cytotoxicity, and potential off-target effects. These assays are crucial for ensuring the safety and efficacy profile of the drug product, providing essential data for regulatory submissions and drug development decisions.
Regulatory Framework: The "Why" Behind Impurity Testing
The ICH guidelines provide a risk-based framework for controlling impurities in new drug substances and products.[6][7] The core principle is that any impurity present at a level that has been adequately tested in safety and clinical studies is considered qualified.[4][5] For new or higher-level impurities, qualification is required.
Key ICH Q3A/Q3B Thresholds:
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Purpose |
| Reporting | ≥ 0.05% | The level at which an impurity must be reported in a regulatory submission.[4][6] |
| Identification | ≥ 0.10% or 1.0 mg/day (whichever is lower) | The level at which the structure of an impurity must be determined.[6] |
| Qualification | ≥ 0.15% or 1.0 mg/day (whichever is lower) | The level at which biological safety data for an impurity must be acquired.[4][5][6] |
Cell-based assays form the frontline of the in vitro toxicological evaluation required for the qualification of these impurities.
Section 1: On-Target Activity and Target Engagement Assays
Before assessing toxicity, it is crucial to confirm that the primary compound, Rabeprazole, engages its intended target and to determine if impurities interfere with this interaction or possess on-target activity themselves.
Principle: Confirming the Mechanism of Action
The primary therapeutic action of Rabeprazole is the inhibition of the gastric H+/K+-ATPase.[1][3] Therefore, the ideal on-target assay measures this specific activity. A direct confirmation of binding to the target protein within the complex cellular environment provides the highest level of evidence for target engagement.
Assay I: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that verifies direct drug-target interaction in a physiological cell environment without needing to modify the compound.[11][12] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the protein's melting temperature (Tₘ) increases, making it more resistant to heat-induced denaturation.[13][14]
Causality Behind the Method: By heating cell lysates at a range of temperatures, unbound proteins will denature and aggregate, while ligand-bound proteins remain soluble.[13][14] Quantifying the amount of soluble target protein at each temperature allows for the generation of a "melting curve," and a shift in this curve in the presence of the drug confirms target engagement.
Experimental Workflow for CETSA
Caption: CETSA workflow for assessing Rabeprazole's target engagement.
Detailed Protocol: Western Blot-Based CETSA
-
Cell Culture: Seed human gastric adenocarcinoma cells (e.g., AGS or MKN-28) in culture plates and grow to 80-90% confluency. These cell lines endogenously express the H+/K+-ATPase.
-
Compound Treatment: Treat cells with Rabeprazole (e.g., 10 µM), a specific impurity, or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
Cell Harvest: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes. Include an unheated control.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for a subunit of the human H+/K+-ATPase. Use a suitable secondary antibody and visualize the bands.
-
Data Analysis: Quantify the band intensity for each temperature point. Plot the relative intensity (normalized to the 37°C sample) against temperature to generate melting curves. A shift to the right for the Rabeprazole-treated sample compared to the vehicle indicates thermal stabilization and target engagement.
Section 2: Cytotoxicity and Cell Viability Profiling
This is the most critical step for impurity qualification. These assays determine the concentration at which a substance adversely affects cell health. It is essential to test Rabeprazole alongside its impurities to establish a comparative safety profile.
Principle: Differentiating Viability from Cytotoxicity
-
Cell Viability assays measure the overall metabolic activity of a cell population. A decrease in viability suggests a reduction in cell health or proliferation but does not distinguish between cell death (cytotoxicity) and growth arrest (cytostasis).[15] The MTT and MTS assays are classic examples.[16]
-
Cytotoxicity assays measure a direct marker of cell death, typically the loss of plasma membrane integrity. The Lactate Dehydrogenase (LDH) release assay is a gold standard for this purpose.[17]
Assay II: MTS Cell Viability Assay
The MTS assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the cell culture medium.[18] The amount of formazan produced is directly proportional to the number of viable cells. This assay is chosen over the MTT assay for its simpler workflow, as it does not require a separate solubilization step.[16][18]
Detailed Protocol: MTS Assay
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2 for general toxicity, or AGS for gastric-specific effects) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of Rabeprazole and each impurity in culture medium. A typical concentration range might be from 0.1 µM to 200 µM.
-
Cell Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., 0.5% DMSO) and medium-only controls (for background).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[16][18]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized to ensure the absorbance values are within the linear range of the spectrophotometer.
-
Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.[18]
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
Plot % Viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits 50% of the metabolic activity).
-
Data Presentation: Comparative Viability
| Compound | Cell Line | Exposure Time (h) | IC₅₀ (µM) |
| Rabeprazole | HepG2 | 48 | > 200 |
| Impurity A | HepG2 | 48 | 150.5 |
| Impurity B | HepG2 | 48 | 25.2 |
| Staurosporine (Control) | HepG2 | 48 | 0.01 |
Assay III: LDH Cytotoxicity Assay
This assay quantifies the release of Lactate Dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium following the loss of membrane integrity.[17] It is a reliable marker of necrotic cell death.
Principle of the LDH Release Assay
Caption: Principle of the LDH assay for measuring cytotoxicity.
Detailed Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTS assay protocol. It is crucial to set up additional control wells for this assay.[19]
-
Control Wells:
-
Vehicle Control: Cells treated with vehicle only (measures spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with vehicle, to which 10 µL of a 10X Lysis Buffer is added 45 minutes before the end of the incubation period (measures total LDH).[20]
-
Medium Background Control: Medium without cells.
-
-
Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate.[20]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution (if required by the kit) to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to subtract background.[20]
-
Data Analysis:
-
Correct all readings by subtracting the background absorbance.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
-
Section 3: Investigating Off-Target and Genotoxic Effects
Some impurities may not be overtly cytotoxic but could interfere with specific cellular pathways or be genotoxic (damaging to DNA), which poses a long-term carcinogenic risk.
Off-Target Signaling Effects
Recent research has shown that Rabeprazole itself can have off-target effects, such as inhibiting cell proliferation in gastric cancer cell lines by targeting STAT3-mediated glycolysis or the ERK1/2 pathway.[21][22][23] When an impurity is structurally related to the API, it is prudent to investigate if it shares these off-target effects or has novel ones. Assays like Western blotting for key phosphorylated signaling proteins (e.g., p-STAT3, p-ERK) can provide this insight.
Rabeprazole's Known Off-Target Pathway
Caption: Rabeprazole's inhibitory effect on the STAT3/HK2 signaling axis.[21]
Genotoxicity Assessment
Genotoxicity evaluation is paramount for drug impurities, as compounds that can damage DNA are often carcinogenic. While full protocols are beyond the scope of this document, two key in vitro assays are standard for this evaluation:
-
Bacterial Reverse Mutation (Ames) Test: This assay uses several strains of bacteria (e.g., Salmonella typhimurium) with mutations in genes involved in histidine synthesis. It tests for a compound's ability to cause mutations that revert the bacteria to a state where they can synthesize their own histidine. A positive result indicates mutagenic potential.[24]
-
In Vitro Chromosomal Aberration Assay: This assay exposes mammalian cells (e.g., CHO cells) to the test compound and assesses for structural damage to the chromosomes.[24]
Studies have identified certain Rabeprazole impurities that give a positive signal in these genotoxicity assays, highlighting the critical need for their control to very low levels.[24][25][26]
Safety Precautions
All laboratory work should be conducted following standard safety procedures. Personal Protective Equipment (PPE), including lab coats, gloves, and safety glasses, must be worn. All compounds, solvents, and reagents should be handled in accordance with their Safety Data Sheets (SDS).
GHS Hazard Pictograms for Common Reagents:
| Pictogram | Meaning | Associated Reagents |
|
| Flammable [27] | DMSO, Ethanol |
|
| Health Hazard (Carcinogen, Mutagen, etc.)[28][29] | Test compounds with unknown toxicity |
|
| Harmful/Irritant [27][29] | MTS/LDH Reagents, DMSO |
References
- 1. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. cellbiologics.com [cellbiologics.com]
- 21. Rabeprazole suppresses cell proliferation in gastric epithelial cells by targeting STAT3-mediated glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
- 27. GHS hazard pictograms [stoffenmanager.com]
- 28. hazwoper-osha.com [hazwoper-osha.com]
- 29. GHS Pictogram Chart and Guide | BradyID.com [bradyid.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Rabeprazole and its Impurities
Welcome to the dedicated technical support center for the HPLC analysis of Rabeprazole and its associated impurities. As a Senior Application Scientist, I understand the nuances and challenges you face in achieving robust and reproducible separations. This guide is designed to move beyond simple protocols, offering in-depth explanations for methodological choices and providing a systematic approach to troubleshooting common issues encountered in the lab. Our goal is to empower you with the expertise to not only follow a method but to understand, adapt, and optimize it for your specific analytical needs.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions that arise during the development and execution of HPLC methods for Rabeprazole.
Q1: My Rabeprazole peak is showing significant tailing. What are the likely causes and how can I fix it?
Peak tailing for Rabeprazole is a frequent issue, often stemming from secondary interactions between the analyte and the stationary phase. Rabeprazole, a substituted benzimidazole, has basic nitrogen atoms that can interact with acidic residual silanols on the silica backbone of C18 columns.
-
Causality: This interaction is pH-dependent. At a mobile phase pH close to the pKa of the silanols (around 3.5-4.5), they are ionized and can strongly interact with the protonated basic sites on the Rabeprazole molecule, causing tailing.
-
Solution:
-
Increase Mobile Phase pH: Adjusting the mobile phase buffer to a pH between 6.0 and 7.5 will suppress the ionization of the residual silanols, minimizing these secondary interactions. A phosphate or ammonium acetate buffer is often effective.[1][2]
-
Use a Base-Deactivated Column: Modern columns, often labeled as "base-deactivated" or having end-capping technology (like "Shield RP18"), are specifically designed to minimize silanol activity.[3][4]
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA) at a concentration of 0.1%, into the mobile phase can saturate the active silanol sites, preventing them from interacting with Rabeprazole.[4]
-
Q2: I'm having trouble separating Rabeprazole from its sulfone impurity (USP Related Compound D). What chromatographic parameters should I adjust?
The sulfone impurity (Impurity II or Rabeprazole EP Impurity A) is structurally very similar to Rabeprazole, differing mainly in the oxidation state of the sulfur atom.[5][6] This makes co-elution a common challenge.
-
Causality: The slight difference in polarity between the sulfinyl (Rabeprazole) and sulfonyl (impurity) groups requires a highly selective chromatographic system to resolve.
-
Solution:
-
Optimize Organic Modifier Ratio: A shallow gradient or a meticulously optimized isocratic mobile phase is crucial. A slight decrease in the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention and can improve the resolution between these closely eluting peaks.[7]
-
Adjust Mobile Phase pH: The ionization state of both the parent drug and the impurity can be subtly altered by pH, which in turn affects their retention and selectivity. Experiment with the mobile phase pH in the 6.0-7.5 range to maximize separation.
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase the number of theoretical plates and improve resolution, albeit at the cost of a longer run time.[8]
-
Column Chemistry: Consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, which can offer different interaction mechanisms beyond simple hydrophobicity.
-
Q3: Rabeprazole is degrading in my sample solution before injection. How can I improve its stability?
Rabeprazole is known to be unstable in acidic conditions.[9][10] If your diluent is acidic or even neutral (pH 7), you can expect significant degradation.
-
Causality: The benzimidazole core of Rabeprazole is susceptible to acid-catalyzed degradation, leading to the formation of various degradation products.
-
Solution:
-
Use an Alkaline Diluent: Prepare your samples in a slightly basic diluent. A common and effective choice is a 0.01M sodium hydroxide solution, which can be mixed with an organic solvent like methanol to ensure solubility.[10]
-
Refrigerate Samples: Once prepared, store your sample solutions and standards in a refrigerated autosampler (around 4-8°C) to minimize the rate of degradation.[11]
-
Prepare Fresh: Due to its lability, it is best practice to prepare Rabeprazole solutions fresh and analyze them within a short timeframe.[11]
-
Q4: Why is a gradient elution often recommended for separating Rabeprazole and its full range of impurities?
A gradient method is often necessary to create a "stability-indicating" method, which can separate the main drug from all potential process impurities and degradation products.[3][12]
-
Causality: The impurities of Rabeprazole span a wide range of polarities. Some are more polar than Rabeprazole, while others are significantly more non-polar. An isocratic method optimized to separate the main peak from closely eluting impurities may result in very long retention times for late-eluting, non-polar impurities, leading to broad peaks and poor sensitivity.
-
Benefit of Gradient: A gradient elution, which starts with a lower percentage of organic solvent and gradually increases, allows for the elution of polar impurities early in the run, provides good resolution around the main Rabeprazole peak, and then efficiently elutes the strongly retained non-polar impurities in a reasonable time with good peak shape.[3][13]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues during the HPLC analysis of Rabeprazole.
| Problem | Potential Cause(s) | Systematic Solution |
| Poor Resolution | 1. Inappropriate mobile phase composition.2. Mobile phase pH not optimal.3. Incorrect column choice.4. High flow rate. | 1. Adjust Organic Content: For isocratic methods, systematically vary the organic (Acetonitrile/Methanol) to buffer ratio by ±2-5%. For gradient methods, make the gradient shallower around the critical peak pair.2. Optimize pH: Prepare a series of mobile phase buffers with pH values from 6.0 to 7.5 in 0.2 unit increments to find the optimal selectivity.3. Column Selection: Ensure you are using a high-efficiency, end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm).[3][7] If resolution is still poor, consider a different stationary phase.4. Reduce Flow Rate: Decrease the flow rate from 1.0 mL/min to 0.8 mL/min to improve separation efficiency. |
| Variable Retention Times | 1. Inadequate column equilibration.2. Pumping issues or leaks.3. Mobile phase composition changing over time.4. Column temperature fluctuations. | 1. Equilibrate Properly: For gradient methods, ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection.2. Check System Pressure: Monitor the pump pressure. Fluctuations can indicate a leak or bubble in the pump head. Purge the system if necessary.3. Prepare Fresh Mobile Phase: Prepare mobile phase daily. Evaporation of the more volatile organic component can alter the composition and affect retention times.4. Use a Column Oven: Maintain a constant column temperature (e.g., 30°C) using a column oven for improved reproducibility.[7] |
| Extraneous or Ghost Peaks | 1. Contaminated diluent or mobile phase.2. Carryover from previous injection.3. Sample degradation.4. Contaminated guard column or column inlet. | 1. Run Blanks: Inject your diluent as a blank. If peaks are observed, use fresh, high-purity solvents (HPLC grade) to prepare new diluent and mobile phase.2. Optimize Needle Wash: Use a strong solvent (e.g., a high percentage of organic) in the autosampler needle wash solution.3. Ensure Sample Stability: Use an alkaline diluent and refrigerate samples as described in the FAQs.4. Flush the System: Disconnect the column and flush the system with a strong solvent like 100% acetonitrile. If the problem persists, replace the guard column or clean/replace the column inlet frit. |
| Low Signal/Sensitivity | 1. Incorrect detection wavelength.2. Sample concentration too low.3. On-column degradation.4. Detector lamp failing. | 1. Verify Wavelength: The UV maximum for Rabeprazole is typically around 280-290 nm.[3][7] Verify your detector is set correctly.2. Check Concentration: Ensure your standard and sample concentrations are appropriate for the method's detection limits.3. Use Alkaline Diluent: An acidic diluent can cause the analyte to degrade, leading to a lower peak area for the main compound.4. Check Lamp Energy: Check the detector lamp energy or lifetime. A failing lamp will result in decreased sensitivity and increased noise. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing common HPLC separation issues.
Caption: A systematic workflow for troubleshooting HPLC separation issues.
Experimental Protocol: Stability-Indicating Method Optimization
This protocol outlines a typical workflow for developing a robust, stability-indicating HPLC method for Rabeprazole.
1. Preparation of Solutions:
-
Buffer (Mobile Phase A): Prepare a 25mM potassium dihydrogen phosphate buffer. Adjust the pH to 6.4 with a dilute potassium hydroxide solution.[3][4]
-
Organic (Mobile Phase B): Use HPLC-grade acetonitrile.
-
Diluent: Use a mixture of 0.01M Sodium Hydroxide in water and Methanol (50:50 v/v).
-
Standard Stock Solution: Accurately weigh and dissolve Rabeprazole sodium in the diluent to obtain a concentration of ~500 µg/mL.
-
Impurity Stock Solution: Prepare a stock solution containing all known process and degradation impurities at a concentration of ~1.5 µg/mL each.[3]
-
System Suitability Solution (SSS): Spike the Standard Stock Solution with the Impurity Stock Solution to get a final concentration of 500 µg/mL Rabeprazole and 1.5 µg/mL of each impurity.
2. Chromatographic System & Initial Conditions:
-
Column: Waters Symmetry Shield RP18, 250 mm x 4.6 mm, 5 µm.[3][4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.[3]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Initial Gradient Program (for optimization):
Time (min) % Mobile Phase A (Buffer) % Mobile Phase B (ACN) 0 90 10 25 40 60 30 40 60 32 90 10 | 40 | 90 | 10 |
3. Method Optimization Workflow:
References
- 1. globalsciencebooks.info [globalsciencebooks.info]
- 2. ijpsdronline.com [ijpsdronline.com]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rabeprazole EP Impurity A | 117976-47-3 | SynZeal [synzeal.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. japsonline.com [japsonline.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
troubleshooting peak tailing in Rabeprazole HPLC analysis
A Senior Application Scientist's Guide to Troubleshooting Peak Tailing
Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of Rabeprazole. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a foundational understanding of the chromatographic principles at play. This guide follows a logical, question-and-answer format to address problems from first principles to advanced troubleshooting.
Part 1: Understanding the Problem
Q1: What is peak tailing and why is it a critical issue in my Rabeprazole analysis?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing occurs when the back half of the peak is broader than the front half, creating an asymmetrical "tail." This is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.2 often indicates a problem that needs addressing.[1]
For Rabeprazole analysis, peak tailing is a significant concern for several reasons:
-
Reduced Accuracy and Precision: Tailing makes it difficult for integration software to accurately determine the beginning and end of the peak, leading to inconsistent peak area calculations and compromising the quantitative accuracy of your assay.
-
Poor Resolution: The tail of a major peak, like Rabeprazole, can obscure smaller, adjacent peaks, such as impurities or degradation products. This is especially critical in stability-indicating methods where complete separation of all components is mandatory.[2]
-
Lower Sensitivity: As the peak broadens and the height decreases, the signal-to-noise ratio is reduced, making it harder to detect and quantify low-level analytes (Limit of Detection/Quantification).
Part 2: Diagnosing the Root Cause
The first step in solving a problem is identifying its source. The following workflow provides a systematic approach to diagnosing the cause of peak tailing in your Rabeprazole analysis.
Caption: Systematic troubleshooting workflow for HPLC peak tailing.
Q2: My Rabeprazole peak is tailing, but other neutral compounds in my run look fine. What does this suggest?
A2: This is a classic sign of a specific chemical interaction between your analyte and the stationary phase. Rabeprazole is a basic compound, and the primary cause of peak tailing for bases in reversed-phase HPLC is interaction with acidic residual silanol groups (Si-OH) on the silica surface of the column packing.[1][3]
This secondary retention mechanism holds back a fraction of the analyte molecules via strong ionic interactions, causing them to elute later than the main band and form a tail.
Caption: Mechanism of secondary retention causing peak tailing.
Part 3: Mobile Phase and pH Optimization
The mobile phase is your most powerful tool for correcting chemical-related peak tailing.
Q3: How does mobile phase pH affect my Rabeprazole peak shape? What is the optimal pH to use?
A3: Mobile phase pH is arguably the most critical factor. Its effect is two-fold: it controls the ionization state of both the Rabeprazole analyte and the column's residual silanol groups.[4][5]
-
Analyte (Rabeprazole): Rabeprazole has a pKa associated with its pyridine nitrogen of approximately 4.0-5.0.[6][7] At a pH two units below its pKa, it will be fully protonated (positively charged). At a pH two units above, it will be in its neutral form.
-
Stationary Phase (Silica): Residual silanols on silica have an acidic pKa, typically around 3.5-4.5. Above this pH, they become deprotonated (negatively charged), creating active sites for ionic interactions with positively charged analytes.[1][8]
The Problematic Zone: Operating in the pH range of 4 to 7 is often the worst for basic compounds like Rabeprazole. In this range, the analyte is protonated (positive charge) and the silanols are deprotonated (negative charge), maximizing the strong ionic interactions that cause severe tailing.[3][9]
The Solution: To minimize tailing, you must suppress the ionization of either the analyte or the silanol groups.
-
Low pH (Recommended): Adjust the mobile phase pH to between 2.5 and 3.0.[10] At this pH, the vast majority of silanol groups are protonated and neutral (Si-OH), eliminating the sites for strong ionic interactions. Rabeprazole will be positively charged, but it will elute symmetrically.[1][11]
-
High pH (Alternative): Operate at a pH ≥ 9. At this pH, Rabeprazole will be in its neutral form, preventing ionic interactions with the deprotonated silanols. Caution: This requires a specialized hybrid or high-pH stable column, as standard silica columns will rapidly dissolve above pH 8.[12]
| Parameter | Rabeprazole (pKa ~4.5)[7] | Silica Silanols (pKa ~3.5)[8] | Interaction Potential | Expected Peak Shape |
| Mobile Phase pH 2.5-3.0 | Protonated (R-NH⁺) | Neutral (Si-OH) | Low (No ionic sites) | Good / Symmetrical |
| Mobile Phase pH 4-7 | Protonated (R-NH⁺) | Deprotonated (Si-O⁻) | High (Strong ionic pull) | Poor / Tailing |
| Mobile Phase pH > 9 | Neutral (R-N) | Deprotonated (Si-O⁻) | Low (Analyte is neutral) | Good / Symmetrical |
Q4: My method uses a buffer. Could its concentration be a factor in peak tailing?
A4: Absolutely. A buffer's role is to maintain a stable pH, but its concentration and type also influence peak shape.[5]
-
Insufficient Buffer Capacity: If your buffer concentration is too low (e.g., <10 mM), it may not be able to maintain the target pH, especially if your sample has a different pH. This pH fluctuation can lead to inconsistent retention times and poor peak shape.[13] A concentration of 25-50 mM is generally robust for UV-based methods.
-
Ionic Shielding: At a sufficient concentration, the buffer cations (e.g., ammonium, potassium) can compete with the protonated Rabeprazole for access to the ionized silanol sites. This "shields" the analyte from these secondary interactions, improving peak symmetry.[14] Increasing buffer strength can sometimes improve the peak shape even at a suboptimal pH.
Part 4: Column and Sample Considerations
Q5: I've optimized my mobile phase pH, but still see some tailing. Could my column be the problem?
A5: Yes. If mobile phase optimization isn't enough, the column itself is the next logical place to investigate.
-
Column Choice (Silanol Activity): Not all C18 columns are created equal. Modern columns are typically made from high-purity silica with lower metal content and are "end-capped." End-capping is a process where a small silylating agent (like trimethylchlorosilane) is used to bond the majority of residual silanols, making them much less reactive.[15] For a challenging basic compound like Rabeprazole, using a high-quality, fully end-capped column is crucial for good peak shape.[9][10]
-
Column Contamination: Strong retention of basic compounds or sample matrix components can contaminate the column, creating active sites that cause tailing. If the tailing has worsened over time, contamination is a likely cause.
-
Column Degradation (Bed Deformation): A physical void at the column inlet or a partially blocked frit can disrupt the sample band's path, causing tailing for all peaks.[1] This is often accompanied by a drop in pressure or split peaks.
Q6: Could my sample preparation or injection volume be causing the tailing?
A6: This is a common and easily correctable issue.
-
Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to a distorted peak shape that often manifests as tailing or fronting.[10][16] The test is simple: dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you were overloading the column.
-
Injection Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile when the mobile phase is 30% Acetonitrile), it can cause band distortion and tailing.[13] Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.
Part 5: Standard Operating Protocols (SOPs)
SOP-01: Protocol for Column Cleaning and Passivation
This protocol should be used when column contamination is suspected to be the cause of peak tailing. Warning: Always check your column's specific documentation for solvent compatibility and pH limits.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid sending contaminants into the flow cell.
-
Reverse Column Direction: Disconnect the column and reconnect it in the reverse flow direction. This helps flush contaminants from the inlet frit.
-
Systematic Solvent Wash: Sequentially wash the column with 20 column volumes of each of the following solvents. Use a flow rate that is 50% of your analytical flow rate.
-
Step 1: Buffered Mobile Phase (Organic-Free): Flush with the aqueous buffer portion of your mobile phase to remove salts.
-
Step 2: HPLC-Grade Water: Flush to remove the buffer.
-
Step 3: Isopropanol: This mid-polarity solvent helps transition between aqueous and high-organic phases.
-
Step 4: Tetrahydrofuran (THF): Excellent for removing strongly adsorbed, non-polar contaminants.
-
Step 5: Isopropanol: To flush out the THF.
-
Step 6: Mobile Phase (Re-equilibration): Reconnect the column in the correct flow direction and equilibrate with your analytical mobile phase for at least 30-40 column volumes before use.
-
-
Evaluate Performance: Inject a standard to see if peak shape has improved. If not, the column may be permanently damaged and require replacement.
SOP-02: Protocol for Systematic Mobile Phase pH Adjustment
This protocol is for method development or troubleshooting when the mobile phase pH is suspected to be the primary cause of tailing.
-
Select an Appropriate Buffer: Choose a buffer with a pKa within +/- 1 pH unit of your target pH. For a target pH of 3.0, a formate buffer (pKa 3.75) is an excellent choice. For a target pH of 7.0, a phosphate buffer (pKa 7.2) is suitable.
-
Prepare Aqueous Buffer Stock: Prepare a 50 mM solution of the chosen buffer in HPLC-grade water.
-
Adjust pH: While stirring, slowly add the corresponding acid or base (e.g., formic acid for a formate buffer) to the aqueous stock solution until the pH meter reads precisely your target pH (e.g., 3.0). Crucially, pH must be adjusted before adding the organic modifier.
-
Prepare Mobile Phase: Mix the pH-adjusted aqueous buffer with the organic solvent (e.g., Acetonitrile or Methanol) in the desired ratio (e.g., 70:30 v/v).
-
Filter and Degas: Filter the final mobile phase through a 0.45 µm or 0.22 µm membrane filter and degas thoroughly using sonication or vacuum.
-
Equilibrate and Test: Flush the HPLC system and column with the new mobile phase for at least 20 column volumes. Inject your Rabeprazole standard and analyze the peak shape. Repeat this process for different pH values (e.g., 2.8, 3.0, 3.2, 7.0) to find the optimal condition.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. scribd.com [scribd.com]
- 5. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 6. Rabeprazole - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. support.waters.com [support.waters.com]
- 9. chromtech.com [chromtech.com]
- 10. labcompare.com [labcompare.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. hplc.eu [hplc.eu]
- 13. uhplcs.com [uhplcs.com]
- 14. m.youtube.com [m.youtube.com]
- 15. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 16. silicycle.com [silicycle.com]
Technical Support Center: Method Refinement for Low-Level Impurity Detection
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Low-Level Impurity Detection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of refining analytical methods for trace impurities. Here, we address common experimental challenges with in-depth, scientifically grounded solutions and provide validated protocols to enhance the robustness and sensitivity of your methods.
Section 1: Troubleshooting Guide for Common Issues
This section addresses specific problems encountered during low-level impurity analysis in a direct question-and-answer format.
1.1 Sensitivity and Detection Limits
Question: My target impurity peak is undetectable, or the signal-to-noise (S/N) ratio is too low for reliable quantification. What are the primary causes and how can I fix this?
Answer: Achieving adequate sensitivity is a primary challenge in trace analysis, as impurities often exist at very low concentrations[1]. A poor signal-to-noise ratio can stem from issues with the analyte signal, the baseline noise, or both. The goal is to systematically enhance the signal while minimizing the noise.
Causality & Troubleshooting Steps:
-
Suboptimal Detector Wavelength (UV-Vis): The impurity may have a different absorption maximum than the Active Pharmaceutical Ingredient (API).
-
Solution: Screen a range of wavelengths using a Photo-Diode Array (PDA) detector. If the impurity chromophore is unknown, a low wavelength (e.g., 210-220 nm) can be a good starting point, but be aware of potential mobile phase interference[2].
-
-
Insufficient Analyte Concentration in the Detector Flow Cell: The impurity is too diluted by the time it reaches the detector.
-
Solution 1 (Sample Preparation): Employ sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to concentrate the impurity and remove matrix components that could cause interference[3][4].
-
Solution 2 (Chromatography): Decrease the column's internal diameter (ID). Moving from a 4.6 mm ID column to a 2.1 mm ID column can increase sensitivity significantly by reducing radial dilution of the analyte band[5]. Remember to scale the flow rate and injection volume down accordingly.
-
-
High Baseline Noise: Noise from the system can obscure low-level signals.
-
Poor Ionization Efficiency (LC-MS): The impurity may not ionize well under the current source conditions.
-
Solution: Optimize mass spectrometry source parameters, including gas flows, temperatures, and voltages. Experiment with different ionization modes (ESI, APCI) and polarities (positive/negative) to find the optimal conditions for your impurity[4].
-
Question: What is the difference between the Limit of Detection (LOD) and the Limit of Quantitation (LOQ), and why is it critical for impurity analysis?
Answer: Understanding the distinction between LOD and LOQ is fundamental for method validation and regulatory compliance[8].
-
Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. It's the point where you can confidently distinguish the signal from the background noise[9][10]. A common method for estimation is based on a signal-to-noise ratio of 3:1[9].
-
Limit of Quantitation (LOQ): This is the lowest concentration of an analyte that can be quantified with acceptable precision and accuracy[10]. This is the critical limit for reporting impurities. The LOQ is typically estimated using a signal-to-noise ratio of 10:1 or by demonstrating that precision (%RSD) and accuracy are within acceptable limits at that concentration[11].
The method's LOQ must be at or below the regulatory reporting threshold for impurities to ensure the method is fit for its purpose[2].
Troubleshooting Poor Sensitivity: A Decision Workflow
Below is a workflow to systematically address issues of low sensitivity.
1.2 Peak Shape and Resolution
Question: My impurity peak is co-eluting with the main API peak or another impurity. How can I improve the resolution?
Answer: Co-elution is a common and critical problem where two or more compounds exit the column at the same time, making accurate quantification impossible[1]. Resolution can be improved by altering chromatographic selectivity—the differential migration of analytes.
Causality & Troubleshooting Steps:
-
Insufficient Chromatographic Selectivity: The combination of mobile phase and stationary phase does not provide enough difference in interaction for the analytes.
-
Solution 1 (Mobile Phase pH): For ionizable compounds, small changes in mobile phase pH can drastically alter retention times and selectivity. Screen a range of pH values, especially around the pKa of the analytes[1][12].
-
Solution 2 (Stationary Phase): The column chemistry is the most powerful tool for changing selectivity. If you are using a standard C18 column, switch to a stationary phase with a different separation mechanism, such as a Phenyl-Hexyl or a Polar-Embedded phase[2][12].
-
Solution 3 (Organic Modifier): Switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity due to different intermolecular interactions (dipole-dipole, hydrogen bonding) with the analytes[12].
-
-
Poor Column Efficiency: Even with good selectivity, broad peaks can lead to poor resolution.
Question: Why am I seeing poor peak shape (tailing or fronting) for my low-level impurity?
Answer: Poor peak shape compromises both resolution and integration accuracy. Tailing is more common and often indicates secondary, undesirable interactions between the analyte and the stationary phase.
Causality & Troubleshooting Steps:
-
Analyte-Silanol Interactions (Peak Tailing): Basic compounds can interact with acidic residual silanol groups on the silica surface of the column, causing peak tailing[3].
-
Solution 1: Adjust the mobile phase pH to suppress the ionization of either the basic analyte (increase pH) or the silanol groups (decrease pH to ~2.5-3.0).
-
Solution 2: Add a competing base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.
-
Solution 3: Use a modern, high-purity silica column with advanced end-capping to minimize exposed silanols.
-
-
Column Overload (Peak Fronting): Injecting too much sample mass can saturate the stationary phase, leading to a fronting peak shape[6].
-
Solution: While less common for low-level impurities, this can occur if the API concentration is extremely high. Dilute the sample or reduce the injection volume.
-
-
Column Degradation: Voids or channels in the column packing can lead to distorted peak shapes[6].
-
Solution: Replace the column. Use guard columns and proper sample filtration to extend column lifetime.
-
Section 2: Method Refinement Strategies & Protocols
Proactive method refinement is essential for developing a robust and sensitive analytical procedure.
2.1 Forced Degradation Studies: A Regulatory Necessity
Question: Why are forced degradation studies required, and what conditions should I use?
Answer: Forced degradation (or stress testing) studies are a regulatory requirement by bodies like the ICH to understand the degradation pathways of a drug substance and to demonstrate the specificity of the analytical method[13][14]. The goal is to generate potential degradation products that could form during manufacturing or storage. A method that can separate the API from all its degradation products is termed "stability-indicating"[15].
The typical extent of degradation to aim for is 5-20% of the API. Over-stressing the sample can lead to secondary degradation products that are not relevant to real-world stability[13][16].
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl; Room temperature to 80°C | To identify degradation products susceptible to low pH environments. |
| Base Hydrolysis | 0.1 M to 1 M NaOH; Room temperature to 80°C | To identify degradation products susceptible to high pH environments. |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂); Room temperature | To identify products formed by oxidative pathways. |
| Thermal Degradation | 40°C to 80°C (in solid state and solution) | To assess the impact of heat on stability[16]. |
| Photostability | Exposure to controlled UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²) | To identify light-sensitive degradation products, as per ICH Q1B guidelines[16]. |
This table summarizes common conditions for forced degradation studies[13][14][16].
Protocol: Systematic HPLC Method Development for Impurity Profiling
This protocol outlines a systematic approach to developing a selective and sensitive HPLC method.
Objective: To resolve all potential impurities from the API and each other with adequate sensitivity.
Workflow:
-
Information Gathering: Collect all available information on the API and known impurities, including pKa, logP, and UV spectra.
-
Initial Column and Mobile Phase Screening:
-
Select 3-4 columns with different selectivities (e.g., a standard C18, a Phenyl-Hexyl, and a Polar-Embedded phase)[12].
-
Prepare mobile phases at three different pH levels (e.g., pH 3.0, pH 7.0, pH 9.0). Use buffers appropriate for each pH range.
-
Screen all column/pH combinations using a generic, fast gradient (e.g., 5-95% Acetonitrile in 15 minutes)[2].
-
-
Evaluation and Selection:
-
Analyze the screening data. Look for the conditions that provide the best overall separation of the impurity cluster from the main peak.
-
Select the most promising column and pH combination for further optimization.
-
-
Gradient and Temperature Optimization:
-
Fine-tune the gradient slope and duration to maximize the resolution of critical pairs (closely eluting impurities).
-
Evaluate the effect of temperature (e.g., 30°C vs. 50°C). Higher temperatures reduce viscosity (lower backpressure) and can sometimes improve peak shape, but may also alter selectivity[2].
-
-
Method Validation:
Systematic Method Development Workflow
Section 3: The Role of Advanced Detection Techniques
Question: When should I use Mass Spectrometry (MS) for impurity analysis?
Answer: While UV detection is a workhorse, coupling liquid chromatography to a mass spectrometer (LC-MS) is indispensable in modern impurity analysis for several reasons:
-
Enhanced Sensitivity and Selectivity: MS can detect impurities that lack a UV chromophore or are present at levels below the UV detector's LOD. Its selectivity allows for the detection of impurities even if they co-elute with the API or other components[17].
-
Structural Elucidation: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of an unknown impurity[18][19]. Tandem MS (MS/MS) experiments provide fragmentation data that helps to piece together the impurity's structure[20].
-
Confirmation of Identity: MS provides definitive confirmation of an impurity's identity by matching its mass and fragmentation pattern to a reference standard. This is crucial for identifying and qualifying impurities according to regulatory guidelines[17].
In short, while HPLC-UV is used for routine quantification, LC-MS is the primary tool for the initial identification, structural characterization, and troubleshooting of unknown low-level impurities[20].
Section 4: Regulatory Context & FAQs
Question: What are the ICH thresholds for impurities and what do they mean?
Answer: The International Council for Harmonisation (ICH) provides guidelines, specifically ICH Q3A for drug substances and Q3B for drug products, that define thresholds for controlling impurities[21][22]. These thresholds dictate the action required based on the impurity level and the maximum daily dose (MDD) of the drug.
| Threshold Type | Definition | General Limit (for MDD ≤ 2 g/day ) |
| Reporting Threshold | The level above which an impurity must be reported in a regulatory submission[23]. | 0.05% |
| Identification Threshold | The level above which the structure of an impurity must be determined[21]. | 0.10% |
| Qualification Threshold | The level above which an impurity's biological safety must be established through toxicological data[21]. | 0.15% |
Note: These thresholds can vary based on the maximum daily dose. For impurities known to be highly potent or toxic, these limits are much lower[23].
Relationship Between ICH Impurity Thresholds
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. veeprho.com [veeprho.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity [sigmaaldrich.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. HPLC故障排除指南 [sigmaaldrich.com]
- 8. pharmtech.com [pharmtech.com]
- 9. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 10. pharmaguru.co [pharmaguru.co]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. pharmafocusasia.com [pharmafocusasia.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. hpst.cz [hpst.cz]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. synthinkchemicals.com [synthinkchemicals.com]
- 21. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 22. ema.europa.eu [ema.europa.eu]
- 23. fda.gov [fda.gov]
Technical Support Center: Overcoming Matrix Effects in Rabeprazole Impurity Analysis
Welcome to the technical support center for Rabeprazole impurity analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with matrix effects in liquid chromatography-mass spectrometry (LC-MS) based methods. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific rationale to empower you to build robust and reliable analytical methods.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, followed by detailed, validated protocols that you can adapt in your laboratory.
Introduction: The Challenge of Rabeprazole and Matrix Effects
Rabeprazole, a proton pump inhibitor, is susceptible to degradation, forming several process-related impurities and degradation products, such as Rabeprazole sulfone and Rabeprazole sulfide.[1][2] Quantifying these impurities at low levels is critical for ensuring drug safety and quality, as mandated by regulatory bodies.[3]
LC-MS/MS is the technique of choice for this task due to its high sensitivity and selectivity. However, its major vulnerability is the phenomenon known as "matrix effects."[4] Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, often invisible, components from the sample matrix (e.g., plasma, formulation excipients).[5] This can lead to ion suppression or enhancement, causing inaccurate and irreproducible results, which can severely compromise method validation and study outcomes.[4]
This guide will walk you through diagnosing, mitigating, and controlling these effects to ensure the integrity of your analytical data.
Troubleshooting Guide & FAQs
Q1: What are matrix effects, and why are they a significant problem in Rabeprazole impurity analysis?
A1: Matrix effect is the direct impact of co-eluting matrix components on the ionization of your target analytes (Rabeprazole and its impurities) in the mass spectrometer's ion source.[6] This interference can either decrease the analyte signal (ion suppression) or increase it (ion enhancement), leading to significant errors in quantification.[7]
Causality: In a typical Rabeprazole analysis from a biological matrix like plasma, endogenous components such as phospholipids, salts, and proteins can be co-extracted with your analytes. When these components enter the ESI source at the same time as an analyte, they compete for the available charge and droplet surface area. This competition disrupts the efficient ionization of the analyte, altering its signal intensity without changing its actual concentration in the sample. This is problematic because it can lead to:
-
Poor Accuracy and Precision: Results are not reliable or repeatable.
-
Failed Method Validation: Inability to meet regulatory requirements for accuracy, precision, and linearity as outlined in guidelines like the ICH M10.[8][9]
-
Increased Limits of Quantitation (LOQ): Inability to detect impurities at the required low levels.
Q2: My impurity peak responses are erratic and my recovery is inconsistent between samples. How do I confirm if this is due to matrix effects?
A2: These are classic symptoms of matrix effects. To definitively diagnose the issue, you should perform a post-column infusion (PCI) experiment . This is a powerful qualitative technique to visualize the regions in your chromatogram where ion suppression or enhancement occurs.[10][11]
The PCI experiment involves infusing a constant flow of your analyte standard directly into the MS source while injecting a blank, extracted matrix sample onto the LC column.[11] A stable baseline signal is established from the infused standard. As components from the blank matrix elute from the column, any dip in the baseline indicates ion suppression, while a rise indicates enhancement at that specific retention time.[10][11] This allows you to see if your analyte's retention time coincides with a region of significant matrix interference.
For a quantitative assessment, the post-extraction spike method is recommended by regulatory bodies.[10] This involves comparing the peak response of an analyte spiked into a blank, extracted matrix to the response of the same analyte in a clean solvent. The ratio of these responses provides a quantitative measure of the matrix effect.
Q3: I've confirmed a significant matrix effect. What is the most effective way to eliminate it?
A3: There is no single "magic bullet," but a systematic approach combining sample preparation, chromatography, and the use of an appropriate internal standard is the most robust strategy.[7][10]
-
Optimize Sample Preparation: The primary goal is to remove interfering matrix components before analysis. While simple protein precipitation (PPT) is fast, it often fails to remove phospholipids, a major cause of matrix effects in plasma. More effective techniques include:
-
Solid-Phase Extraction (SPE): This is highly effective for cleaning up complex samples. For Rabeprazole, which is a weak base, a mixed-mode or polymeric reversed-phase sorbent (like Oasis HLB) can provide excellent recovery and cleanup.[12]
-
Liquid-Liquid Extraction (LLE): LLE can also offer good cleanup by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind.
-
-
Refine Chromatographic Conditions: If sample preparation isn't enough, modify your LC method to chromatographically separate your analytes from the zones of matrix interference identified by your PCI experiment.[4]
-
Adjust Gradient Profile: A shallower gradient can improve resolution between analytes and interferences.
-
Change Column Chemistry: Switching to a different stationary phase (e.g., Phenyl-Hexyl, Pentafluorophenyl) can alter selectivity and move your analyte away from interfering peaks.
-
Use UHPLC: Ultra-High Performance Liquid Chromatography provides sharper peaks and better resolution, which can be sufficient to resolve analytes from matrix components.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[7][13] A SIL-IS is chemically identical to the analyte but has a different mass (due to 13C or 2H labeling). It will co-elute perfectly and experience the exact same ionization suppression or enhancement as the analyte.[7] By using the peak area ratio of the analyte to the SIL-IS for quantification, the matrix effect is effectively canceled out.
dot graph TD { graph [rankdir="LR", labelloc="t", label="Troubleshooting Workflow for Matrix Effects", fontname="Arial", fontsize=14, width=7.6, height=3.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: A decision tree for diagnosing and mitigating matrix effects.
Q4: Are there any specific regulatory guidelines I should follow regarding matrix effects?
A4: Yes, absolutely. Global regulatory bodies like the U.S. FDA and the European Medicines Agency (EMA) have harmonized their requirements under the International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation.[8][9][14]
The ICH M10 guideline explicitly states that the matrix effect must be investigated during method validation.[6] The typical requirement is to evaluate the matrix effect using at least six different lots of the biological matrix.[6] For each lot, the accuracy of low and high-quality control (QC) samples should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%.[6] Adhering to these guidelines is mandatory for data submission in support of regulatory filings.[14][15]
Validated Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) to Qualitatively Assess Matrix Effects
This protocol describes how to identify chromatographic regions with ion suppression or enhancement.
dot graph G { layout=dot; rankdir=LR; graph [fontname="Arial", fontsize=12, label="Post-Column Infusion Experimental Setup", labelloc="t", width=7.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Workflow for a post-column infusion experiment.
Step-by-Step Methodology:
-
System Setup:
-
Configure the LC-MS/MS system as you would for your analysis.
-
Plumb a T-piece between the analytical column outlet and the MS inlet.
-
Connect a syringe pump to the third port of the T-piece.
-
-
Prepare Solutions:
-
Infusion Solution: Prepare a solution of your analyte (e.g., Rabeprazole sulfone) in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration that gives a stable and robust signal (e.g., 100 ng/mL).
-
Sample: Prepare a blank matrix sample using the exact same extraction procedure you use for your study samples (e.g., SPE of blank plasma).
-
-
Execution:
-
Begin the LC mobile phase flow.
-
Start infusing the analyte solution via the syringe pump at a low, constant flow rate (e.g., 10 µL/min).
-
Monitor the analyte's signal in the mass spectrometer. You should observe a stable, elevated baseline.
-
Once the baseline is stable, inject the extracted blank matrix sample onto the column.
-
-
Data Interpretation:
-
Monitor the infused analyte's signal throughout the chromatographic run.
-
A consistent, flat baseline indicates no matrix effects.
-
A significant dip in the baseline indicates a region of ion suppression .
-
A significant rise in the baseline indicates a region of ion enhancement .
-
Compare the retention time of your analytes of interest with the regions of suppression/enhancement to determine if there is an overlap.
-
Protocol 2: Solid-Phase Extraction (SPE) for Rabeprazole Impurities from Human Plasma
This protocol provides a robust method for cleaning plasma samples, significantly reducing matrix effects from phospholipids and other endogenous components. A polymeric reversed-phase sorbent is used.[12][16]
Materials:
-
SPE Cartridges: Polymeric reversed-phase (e.g., Oasis HLB, Agilent Bond Elut Plexa)[17]
-
Human Plasma (with appropriate anticoagulant)
-
Internal Standard (IS) spiking solution
-
Reagents: Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA)
Step-by-Step Methodology:
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To 200 µL of plasma, add 20 µL of IS working solution.
-
Add 600 µL of 2% Formic Acid in water. Vortex for 30 seconds. This step precipitates proteins and adjusts pH.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition the cartridge with 1 mL of Methanol.
-
Equilibrate the cartridge with 1 mL of Water. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Apply a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 40% Methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the analytes with 1 mL of 90:10 Acetonitrile:Methanol.
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A. Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Data & Parameters Summary
The following tables provide starting parameters for a typical LC-MS/MS analysis of Rabeprazole and its key impurities. These should be optimized for your specific instrumentation and application.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good reversed-phase retention and high efficiency for sharp peaks. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | ACN is a common organic modifier offering good elution strength. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B in 5 min | A generic gradient to start with; should be optimized to separate impurities from matrix. |
| Injection Volume | 5 µL | Small volume minimizes the amount of matrix introduced onto the column. |
| Ionization Mode | ESI Positive | Rabeprazole and its impurities contain basic nitrogen atoms, which are readily protonated. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
Table 2: Example MRM Transitions for Rabeprazole and Impurities (Note: These values are illustrative and must be optimized on your specific mass spectrometer)
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Rabeprazole | 360.1 | 242.2 | 25 |
| Rabeprazole Sulfide | 344.1 | 226.1 | 28 |
| Rabeprazole Sulfone | 376.1 | 136.1 | 30 |
| Rabeprazole-d4 (IS) | 364.1 | 246.2 | 25 |
References
- 1. jocpr.com [jocpr.com]
- 2. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Research Portal [ub-ir.bolton.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. propharmagroup.com [propharmagroup.com]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]
- 15. database.ich.org [database.ich.org]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
stability issues of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole standard
Here is the technical support center for 4-Desmethoxypropoxyl-4-methoxy Rabeprazole.
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and experimental protocols. As a known impurity and analog of Rabeprazole, designated as Rabeprazole Impurity E, its stability profile is intrinsically linked to the well-documented challenges of the substituted benzimidazole class of compounds[1][2]. This document will equip you with the foundational knowledge and practical steps to ensure the integrity of your standard during experimental use.
Frequently Asked Questions (FAQs)
This section addresses the most common stability issues encountered when working with this compound.
Q1: My standard solution of this compound is degrading rapidly after preparation. What is the most likely cause?
The primary cause of degradation for this compound, like all benzimidazole proton pump inhibitors (PPIs), is exposure to acidic conditions.[3][4] The benzimidazole core is highly acid-labile. The decomposition half-life of the parent compound, Rabeprazole, is less than 10 minutes in aqueous solutions with a pH below 3.0.[4] If your diluent or solvent system is acidic, or becomes acidic (e.g., absorption of atmospheric CO2), rapid degradation will occur.
Causality: The degradation mechanism involves an acid-catalyzed intramolecular rearrangement to form a reactive sulfenamide intermediate, which is the active form of PPIs but is also unstable and can proceed to form other degradation products, such as a thioether derivative.[4][5][6] Therefore, maintaining a neutral to alkaline pH is critical for stability.
Q2: What are the optimal storage conditions for the solid standard and its solutions?
Proper storage is crucial to prevent degradation before the compound is even used.
-
Solid Compound: The standard should be stored under controlled conditions. It is described as hygroscopic and requires storage in a freezer at -20°C under an inert atmosphere (e.g., argon or nitrogen).[] This prevents degradation from moisture, heat, and oxygen.
-
Stock Solutions: Prepare stock solutions in a high-quality, anhydrous solvent like DMSO. For short-term storage (1-2 days), store at 2-8°C. For long-term storage, aliquot the stock solution into small, single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. Always use tightly sealed vials to prevent moisture absorption.
Q3: I am observing multiple unexpected peaks in my HPLC chromatogram when analyzing a freshly prepared standard. What could be the issue?
This is a common problem and can stem from several sources related to the compound's instability:
-
Acidic Mobile Phase: If your HPLC mobile phase has a pH below 6, you are likely causing on-column degradation. The acidic environment of the mobile phase is sufficient to induce the degradation pathway during the analytical run.[8]
-
Acidic Sample Diluent: Dissolving the standard in an unbuffered or acidic diluent (like pure water or methanol) will cause degradation in the vial before injection.
-
Contaminated Solvents: Using solvents (e.g., chloroform) that can degrade to form acidic byproducts will accelerate the degradation of your standard.[9]
-
High Temperature: Both the autosampler and column compartments should be temperature-controlled. Elevated temperatures can accelerate hydrolysis and thermal degradation.[10][11]
To resolve this, ensure your entire analytical workflow, from sample preparation to analysis, maintains a pH above 7.0. Use buffered diluents and mobile phases.
Q4: Can I use acidic mobile phases for HPLC analysis to improve peak shape?
While acidic modifiers are common in reversed-phase chromatography to improve peak shape for basic compounds, it is highly discouraged for this class of molecules. The benefit of a sharper peak will be negated by the significant loss of the primary analyte and the appearance of multiple degradation peaks, rendering the quantification inaccurate.[10][11]
Recommendation: If peak shape is an issue, consider these alternatives:
-
Use a slightly alkaline mobile phase (pH 7.0-8.0). Buffers like phosphate or ammonium bicarbonate are suitable. Note that silica-based columns have limited stability above pH 8.
-
Employ a hybrid or polymer-based C18 column that is stable across a wider pH range.
-
Optimize the organic modifier concentration or switch to a different modifier (e.g., from acetonitrile to methanol).
Q5: How significant is the risk of oxidative and photolytic degradation?
Forced degradation studies on Rabeprazole show that it is highly susceptible to oxidative stress.[10] Exposure to oxidizing agents, even atmospheric oxygen over time, can lead to the formation of N-oxide and sulfone impurities.[10][12] Therefore, it is critical to handle solutions under an inert atmosphere where possible and avoid sources of peroxides.
Photodegradation is also a known risk for many benzimidazoles. Always store the solid compound and its solutions in amber vials or protect them from light to prevent photolytic degradation.[10]
Troubleshooting Guide
This table provides a quick reference for common issues and their solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of main peak area in solution | 1. Acidic pH of the solvent/diluent.[3] 2. High storage temperature. | 1. Prepare solutions in a buffered diluent at pH ≥ 7.5 (e.g., 10 mM ammonium bicarbonate). 2. Store solutions at 2-8°C for short-term and -20°C for long-term use.[] |
| Appearance of multiple degradation peaks in HPLC | 1. On-column degradation due to acidic mobile phase.[8] 2. Sample degradation in the autosampler. | 1. Use a mobile phase with a pH between 7.0 and 8.0.[13] 2. Set the autosampler temperature to 4-10°C. |
| Inconsistent analytical results between runs | 1. Inconsistent sample preparation. 2. Progressive degradation of stock solution. | 1. Use a standardized, step-by-step protocol for sample preparation. 2. Prepare fresh stock solutions daily or use freshly thawed aliquots for each run. |
| Precipitation of standard in aqueous buffer | 1. Poor solubility at neutral pH. 2. Interaction with buffer components. | 1. Prepare a high-concentration stock in 100% DMSO first. 2. Add the DMSO stock to pre-warmed (37°C) aqueous buffer while vortexing to ensure it stays in solution.[4] |
Visualization of Degradation Factors
The following diagram illustrates the key environmental factors that contribute to the degradation of this compound.
Caption: Key factors leading to the degradation of the benzimidazole standard.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution suitable for further dilution.
Materials:
-
This compound standard
-
Anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Amber glass vials with PTFE-lined caps
-
Argon or Nitrogen gas source
Procedure:
-
Equilibration: Allow the sealed container of the standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 5 mg of the standard into a clean, dry glass weighing boat.
-
Dissolution: Transfer the weighed standard to a 5 mL amber volumetric flask. Add approximately 4 mL of anhydrous DMSO and gently sonicate for 2-3 minutes to ensure complete dissolution.
-
Volume Adjustment: Allow the solution to return to room temperature, then add DMSO to the 5 mL mark. Cap and invert the flask 15-20 times to ensure homogeneity. This is your 1 mg/mL stock solution.
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use amber vials (e.g., 200 µL per vial). Purge the headspace of each vial with inert gas (Argon or Nitrogen) for 10-15 seconds before sealing.
-
Storage: Store the aliquots at -20°C. For daily use, a working stock can be kept at 2-8°C for no more than 48 hours.
Protocol 2: Recommended HPLC Conditions for Stability Assessment
This method is designed to be stability-indicating, minimizing on-column degradation.
Chromatographic Conditions:
| Parameter | Specification |
|---|---|
| Column | Waters Symmetry Shield RP18, 250 mm × 4.6 mm, 5 µm (or equivalent)[8] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water, pH adjusted to 7.5 with dilute ammonium hydroxide. |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 10% B, linear increase to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 30°C[8] |
| Autosampler Temp. | 10°C |
| Detection Wavelength | 280 nm[8] |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Acetonitrile:Water with 10 mM Ammonium Bicarbonate (pH 7.5) |
System Suitability:
-
Standard Preparation: Prepare a working standard of ~10 µg/mL in the sample diluent.
-
Acceptance Criteria: Inject the standard six times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be between 0.9 and 1.5.
Troubleshooting Workflow
This diagram provides a logical flow for diagnosing and resolving stability issues during analysis.
Caption: A step-by-step workflow for troubleshooting stability issues.
Summary of Rabeprazole Degradation
The following table summarizes data from forced degradation studies on the parent compound, Rabeprazole, which provides a strong indication of the expected behavior of its analog, this compound.[10][11]
| Stress Condition | Conditions Applied | Observation | Major Degradants |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 30 min | Significant degradation | Thioether impurity[5] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 2 hrs | Significant degradation | Impurity-6 (hydrolytic)[10] |
| Oxidative | 3% H₂O₂ at room temp for 30 min | Significant degradation | Impurity-4 (N-Oxide)[10] |
| Thermal | 105°C for 18 hrs | Significant degradation | Impurity-7 (thermal)[10] |
| Photolytic | UV light for 7 days | Degradation observed | Various photoproducts |
| Hydrolytic (Water) | 60°C for 3 hrs | Significant degradation | Impurity-6[10] |
This data underscores the molecule's lability under multiple stress conditions and reinforces the need for careful handling and analysis.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | C15H15N3O2S | CID 11558510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. benchchem.com [benchchem.com]
- 5. Effect of pharmaceutical excipients on aqueous stability of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences in pH-dependent activation rates of substituted benzimidazoles and biological in vitro correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
enhancing resolution of co-eluting Rabeprazole impurities
Welcome to the dedicated technical support center for the chromatographic analysis of Rabeprazole and its related substances. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of achieving optimal resolution for co-eluting impurities. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical laboratory experience.
Troubleshooting Guide: Enhancing Resolution of Co-eluting Rabeprazole Impurities
Co-elution of impurities with the main Rabeprazole peak or with each other is a common challenge in HPLC analysis. This guide provides a systematic approach to diagnose and resolve these issues.
Scenario 1: Poor Resolution Between a Known Impurity and the Rabeprazole Peak
You've run your sample, and a known process impurity or degradant is not baseline-resolved from the main Rabeprazole peak.
Initial Assessment:
-
System Suitability Check: Before making any changes to the method, ensure your HPLC system is performing optimally. Check for pressure fluctuations, pump seal leaks, and ensure the column is properly conditioned.[1]
-
Peak Tailing: Observe the peak shape of Rabeprazole. Significant tailing can mask closely eluting impurities.[2]
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for poor resolution between an impurity and the Rabeprazole peak.
Step-by-Step Guidance:
-
Adjust Mobile Phase pH: Rabeprazole is a substituted benzimidazole, and its stability is pH-dependent.[3] It is known to degrade rapidly in acidic conditions.[4][5] The pKa of Rabeprazole is around 4.53. Working at a pH well above this pKa (e.g., pH 6.4-7.6) can improve peak shape and alter selectivity by changing the ionization state of the molecule and some impurities.[2][3]
-
Incorporate a Mobile Phase Modifier: If peak tailing persists, it could be due to secondary interactions with residual silanols on the silica-based column. Adding a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase can mask these silanols and significantly improve peak symmetry.[2][5]
-
Optimize Organic Solvent Ratio: Fine-tuning the ratio of your organic solvent (typically acetonitrile or methanol) to the aqueous buffer can significantly impact resolution.[3] A slight decrease in the organic content will increase retention times and may improve the separation between closely eluting peaks.
-
Consider a Different Column Chemistry: If the above steps do not yield the desired resolution, the selectivity of the stationary phase may be insufficient. Switching to a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) can provide a different selectivity and potentially resolve the co-eluting peaks.
Scenario 2: Co-elution of Two or More Impurities
In this scenario, the Rabeprazole peak is well-resolved, but two or more known or unknown impurities are co-eluting.
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for co-eluting impurities.
Step-by-Step Guidance:
-
Modify the Gradient Slope: For methods employing a gradient elution, making the gradient shallower (i.e., increasing the run time over which the organic solvent concentration changes) can enhance the resolution between closely eluting peaks.
-
Adjust Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting selectivity. A modest change in column temperature (e.g., ± 5-10 °C) can sometimes resolve co-eluting peaks.[2]
-
Change the Organic Solvent: Acetonitrile and methanol have different solvating properties and can offer different selectivities. If you are using acetonitrile, trying methanol (or a combination) as the organic modifier can alter the elution order and resolve co-eluting impurities.
-
Switch to a High-Resolution Column: If baseline resolution is still not achieved, consider transitioning to a column with smaller particles (e.g., sub-2 µm) and a UPLC system.[6] The increased efficiency of UPLC columns often provides the necessary resolving power for challenging separations.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities of Rabeprazole?
A1: Rabeprazole impurities can be broadly categorized into process-related impurities (from synthesis) and degradation products. Common process-related impurities include Rabeprazole sulphone and Rabeprazole sulphide.[7][8][9] Degradation products can form under stress conditions such as acid/base hydrolysis, oxidation, and exposure to heat and light.[2][4][5] Some identified degradants include Rabeprazole N-oxide and 2-mercaptobenzimidazole.[10]
| Impurity Type | Common Examples | Origin |
| Process-Related | Rabeprazole Sulphone, Rabeprazole Sulphide, Chloro-analogue of Rabeprazole | Synthesis and purification process[7][9][11] |
| Degradation | Rabeprazole N-oxide, 2-mercaptobenzimidazole, Rabeprazole sulfone-N-oxide | Forced degradation (acid, base, oxidative, thermal, photolytic)[2][5][8][10] |
Q2: What is a good starting HPLC method for Rabeprazole impurity analysis?
A2: Based on published literature, a robust starting point for developing a stability-indicating HPLC method for Rabeprazole would be a reversed-phase C18 column with a phosphate buffer and acetonitrile as the mobile phase.[2][4]
Experimental Protocol: A Robust Starting HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry Shield RP18)[2][4]
-
Mobile Phase A: 0.025 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.4 with a dilute base (e.g., triethylamine).[2][4]
-
Gradient Program: A typical gradient might start at a lower percentage of Mobile Phase B and gradually increase to elute the more non-polar impurities.
-
Column Temperature: 30 °C
-
Injection Volume: 10-20 µL
Q3: Why is the pH of the mobile phase so critical for Rabeprazole analysis?
A3: Rabeprazole is an acid-labile compound.[3][13] In acidic conditions, it rapidly degrades. Therefore, maintaining the mobile phase pH in the neutral to slightly basic range (e.g., 6.4 to 7.6) is crucial for the stability of the drug during analysis.[2][3] This ensures accurate quantification and prevents the formation of degradation products on the column.
Q4: I'm seeing ghost peaks in my chromatogram. What could be the cause?
A4: Ghost peaks can arise from several sources. One common cause is the carryover of a late-eluting peak from a previous injection.[1] To address this, you can try increasing the run time or incorporating a high-organic wash step at the end of your gradient. Another possibility is contamination in your mobile phase or diluent.[1] Ensure you are using high-purity HPLC-grade solvents and freshly prepared mobile phases.
Q5: Can I use a UPLC method for Rabeprazole impurity analysis?
A5: Absolutely. UPLC methods offer several advantages over traditional HPLC, including faster run times, higher resolution, and increased sensitivity.[6][14] Several validated UPLC methods for Rabeprazole and its impurities have been published, often utilizing sub-2 µm particle columns.[14][15] Transitioning to a UPLC method can be an excellent strategy for resolving particularly challenging co-elutions.
References
- 1. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification and synthesis of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Rabeprazole Impurity Analysis
This guide serves as a dedicated resource for researchers, analytical scientists, and quality control professionals involved in the impurity testing of Rabeprazole. Rabeprazole, a proton pump inhibitor, is notoriously unstable under various conditions, making its impurity profiling a significant analytical challenge.[1][2] Variability in test results can arise from numerous factors throughout the analytical workflow. This document provides in-depth, experience-driven guidance in a question-and-answer format to help you troubleshoot common issues, understand the underlying science, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding Rabeprazole and its impurity analysis.
Q1: What are the primary types of impurities associated with Rabeprazole?
A1: Rabeprazole impurities are generally categorized as process-related impurities (originating from the manufacturing process) and degradation products.[3][4] Common process impurities may include unreacted starting materials or intermediates. Degradation products form when Rabeprazole is exposed to stress conditions such as acid, base, oxidation, heat, or light.[5] Key identified impurities include Rabeprazole Sulfone (Impurity 1/A), Rabeprazole Sulfide (Impurity 3/C), and N-oxide derivatives (Impurity 4).[6][5][7]
Q2: Why is Rabeprazole particularly susceptible to degradation?
A2: Rabeprazole's instability is inherent to its chemical structure, a substituted benzimidazole sulfoxide. The benzimidazole ring system and the sulfinyl group are sensitive to pH changes.[1][2] Under acidic conditions, it undergoes rapid degradation.[2] It is also highly susceptible to oxidation, where the sulfoxide moiety can be oxidized to a sulfone.[5] This inherent lability necessitates careful handling and the use of a validated stability-indicating analytical method.[8]
Q3: What defines a "stability-indicating method," and why is it essential for Rabeprazole analysis?
A3: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the drug substance in the presence of its potential impurities and degradation products.[8] For Rabeprazole, this is non-negotiable. Because the drug degrades easily, the method must be able to separate newly formed degradants from the active pharmaceutical ingredient (API) and other known impurities. This is typically demonstrated through forced degradation studies, where the drug is intentionally exposed to harsh conditions (e.g., acid, base, peroxide, heat, light) to generate potential degradants and prove the method can resolve them.[5][9]
Q4: What are the typical chromatographic techniques used for Rabeprazole impurity profiling?
A4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust technique for analyzing Rabeprazole and its impurities.[7] A C18 column is frequently used as the stationary phase.[7] Gradient elution is often necessary to achieve adequate separation of all known impurities and degradation products from the main Rabeprazole peak within a reasonable runtime.[10] UV detection is typically performed around 280-286 nm, a wavelength where Rabeprazole and its key impurities exhibit strong absorbance.[7]
Section 2: Troubleshooting Guide for Method Variability
This section provides direct answers to specific problems you may encounter during analysis.
Q5: We are observing poor peak shape, particularly tailing, for the main Rabeprazole peak. What are the likely causes and how can we fix it?
A5: Peak tailing is a common issue in Rabeprazole analysis and can compromise resolution and integration accuracy. The primary causes are often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Scientific Rationale: The nitrogen atoms in Rabeprazole's benzimidazole structure can interact with residual, un-capped silanol groups on the silica-based C18 column. This strong, non-hydrophobic interaction delays the elution of a fraction of the analyte molecules, causing the peak to "tail."
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriately controlled. A pH around 6.4-7.0 is often used.[5][10] Operating at a pH where the basic nitrogens are not fully protonated can minimize silanol interactions.
-
Use of a Mobile Phase Additive: Incorporate a competing base, such as Triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%).[5] TEA is a small, basic molecule that will preferentially interact with the active silanol sites on the column, effectively "shielding" them from the Rabeprazole molecules.
-
Column Selection: Use a modern, high-purity silica column with end-capping (e.g., a "Type B" silica column). These columns have a much lower concentration of free silanol groups, reducing the potential for tailing. A Waters Symmetry Shield RP18 or Phenomenex C18 are examples of columns used in validated methods.[5][7]
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration to see if the peak shape improves.
-
dot
Caption: Troubleshooting workflow for poor peak shape.
Q6: Our retention times are drifting between injections and across different sequences. How can we improve reproducibility?
A6: Retention time (RT) drift is a sign of an unstable chromatographic system. For robust and transferable methods, stable RTs are critical.
-
Scientific Rationale: RT is primarily a function of the mobile phase composition, flow rate, and column temperature. Any fluctuation in these parameters will directly impact how long an analyte is retained on the column.
-
Troubleshooting Steps:
-
Column Equilibration: This is the most common cause. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before starting the sequence. For gradient methods, this can take 10-15 column volumes or more. Insufficient equilibration will cause RTs to drift, especially during the first few injections.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily. Over time, the organic component (acetonitrile/methanol) can evaporate, changing the solvent ratio and increasing RTs. If using a buffer, ensure it is fully dissolved and the pH is stable.
-
Column Temperature Control: Use a column oven. Fluctuations in ambient laboratory temperature can cause significant RT shifts. A constant temperature of 30-35°C is often specified in validated methods.[7]
-
Pump Performance: Check for pressure fluctuations. Inconsistent pump performance can lead to a variable flow rate. Degas the mobile phase thoroughly to prevent air bubbles from entering the pump heads.
-
Q7: We are seeing new, unexpected peaks in our chromatograms that are not present in our reference standards. What is their origin?
A7: The appearance of extraneous peaks points to either sample degradation or contamination.
-
Scientific Rationale: Given Rabeprazole's instability, new peaks are often degradants formed during sample preparation or while waiting in the autosampler.[11] Contamination from glassware, solvents, or the instrument itself is also possible.
-
Troubleshooting Steps:
-
Investigate Sample Preparation: Rabeprazole is unstable in acidic diluents and can also degrade in neutral aqueous solutions over time.[12] Prepare samples in a diluent that ensures stability. A slightly basic solution (e.g., 0.01 M NaOH) or a mix of organic solvent and water is often used.[12]
-
Autosampler Temperature: If possible, use a refrigerated autosampler set to a low temperature (e.g., 5°C) to minimize degradation of samples waiting for injection.[13] The USP monograph notes that solutions should be refrigerated or prepared fresh.[11]
-
Forced Degradation Comparison: Compare the chromatogram to those from your forced degradation studies.[5] If the unknown peak's retention time matches a peak generated under specific stress conditions (e.g., oxidation), it provides a strong clue to its identity and cause. For example, the major impurity formed under oxidative stress is often Impurity-4 (the N-oxide).[5]
-
Blank Injections: Inject a "blank" (your sample diluent). If the peak is present, the contamination is coming from your solvent or glassware. If the blank is clean, the issue is related to the sample itself.
-
Q8: We are struggling with low recovery and poor precision (%RSD). What aspects of our sample preparation should we scrutinize?
A8: Low recovery and high variability often trace back to issues with sample extraction, solubility, and stability.
-
Scientific Rationale: Inaccurate results arise if the analyte is not fully dissolved and extracted from the sample matrix (e.g., a tablet formulation) or if it degrades after dissolution but before injection.[3]
-
Troubleshooting Steps:
-
Solubility and Diluent Choice: Rabeprazole sodium is very soluble in water and methanol.[12] Ensure your chosen diluent completely dissolves the drug. Sonication can aid in dissolution. The diluent must also prevent degradation, as discussed in Q7.
-
Extraction Efficiency: For solid dosage forms, ensure the extraction procedure is validated. This involves verifying that the chosen solvent, mixing time, and technique (e.g., shaking, sonicating) are sufficient to quantitatively extract the drug and its impurities from the excipients.
-
Standard and Sample Stability: Perform a solution stability study. Prepare a standard and a sample solution and inject them at set time intervals (e.g., 0, 4, 8, 12, 24 hours) while keeping them under the intended storage conditions (benchtop vs. refrigerated autosampler). A significant change in the peak area over time indicates degradation is occurring, which will directly impact accuracy and precision.[12]
-
Volumetric Accuracy: Ensure all volumetric glassware and pipettes are properly calibrated. Small errors in dilution can lead to significant variability, especially when dealing with low-level impurities.
-
Section 3: Key Experimental Protocols & Data
To provide a practical starting point, the following tables and workflow summarize typical conditions and known impurities based on published, validated methods.
Table 1: Typical RP-HPLC Method Parameters for Rabeprazole Impurity Analysis
| Parameter | Typical Setting | Rationale & Key Considerations |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for Rabeprazole and its related substances.[7] |
| Mobile Phase A | Phosphate Buffer (e.g., 0.025 M KH₂PO₄), pH 6.4-7.0 | Buffering is critical to control analyte ionization and ensure reproducible retention times.[5][10] |
| Mobile Phase B | Acetonitrile or a mixture of Acetonitrile/Water (e.g., 90:10) | The organic modifier used to elute analytes from the C18 column.[5] |
| Elution Mode | Gradient | Necessary to separate early-eluting polar impurities from the main peak and later-eluting non-polar impurities.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance of speed and efficiency.[14] |
| Column Temp. | 30 °C | Controls retention time stability and can improve peak shape.[7][10] |
| Detection | UV at 280 nm or 285 nm | Wavelength of high absorbance for Rabeprazole and its key impurities.[5][7] |
| Injection Vol. | 10 - 20 µL | Dependent on sample concentration and instrument sensitivity. |
| Diluent | Methanol, or Acetonitrile/Water, or dilute NaOH | Must ensure complete solubility and stability of Rabeprazole.[12][13] |
Table 2: Common Rabeprazole Impurities
| Impurity Name | Common Designation | Typical Origin |
| Rabeprazole Sulfide | Impurity C / Imp-3 | Process-related / Degradation |
| Rabeprazole Sulfone | Impurity A / Imp-1 | Process-related / Degradation (Oxidative) |
| Rabeprazole N-Oxide | Imp-4 | Degradation (Oxidative) |
| Desmethoxy Rabeprazole | Impurity B | Process-related |
| Thioether Impurity | Imp-6 | Degradation (Hydrolytic) |
(Note: Impurity designations can vary between pharmacopeias and literature sources. Structures should always be confirmed with reference standards.)[5][11]
General Analytical Workflow Diagram
dot
Caption: High-level workflow for Rabeprazole impurity analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients [kci.go.kr]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Process of Finding Impurities in Pharmaceutical Products | Pharmaguideline [pharmaguideline.com]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 9. journals.innovareacademics.in [journals.innovareacademics.in]
- 10. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 11. scribd.com [scribd.com]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Extraction Methods for Rabeprazole Impurities
Welcome to the Technical Support Center for the optimization of extraction methods for Rabeprazole impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective isolation and analysis of impurities in Rabeprazole. As Senior Application Scientists, we have compiled this resource based on established scientific principles and field-proven insights to assist you in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities associated with Rabeprazole?
A1: Rabeprazole impurities can be broadly categorized into organic impurities, inorganic impurities, and residual solvents.[1][2] Organic impurities are of primary concern and can include:
-
Process-related impurities: These arise during the synthesis of Rabeprazole and may include starting materials, by-products, intermediates, and reagents.[1][3] Examples include Rabeprazole sulphide and Rabeprazole sulphone.[4]
-
Degradation products: These form during storage or upon exposure of Rabeprazole to stress conditions such as acid, base, oxidation, heat, or light.[5][6] Common degradation products include the sulfone and sulfide analogs.[4][7]
-
Unidentified impurities: During analysis, unknown peaks may be observed, which require further characterization.[8][9]
Q2: Why is the extraction and analysis of these impurities critical?
A2: The presence of impurities, even in small amounts, can affect the safety and efficacy of the final drug product.[10] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (Q3A and Q3B) that mandate the reporting, identification, and qualification of impurities in new drug substances and products.[1][2][11][12] Therefore, robust extraction and analytical methods are essential for ensuring the quality and regulatory compliance of Rabeprazole.
Q3: What are the primary analytical techniques used for Rabeprazole impurity profiling?
A3: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most widely used technique for separating, identifying, and quantifying Rabeprazole and its impurities.[5][7][10][13] HPLC is often coupled with mass spectrometry (LC-MS) for the structural elucidation of unknown impurities.[7][8][13] Forced degradation studies are also crucial to establish the stability-indicating power of these methods.[5][10][14]
Troubleshooting Guide for Extraction Methods
Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis.[15][16][17] It offers advantages over liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation.[17]
Q1: I am experiencing low recovery of Rabeprazole impurities during SPE. What are the potential causes and solutions?
A1: Low recovery can stem from several factors related to the SPE method. Here’s a systematic approach to troubleshooting this issue:
-
Inappropriate Sorbent Selection: The choice of sorbent is critical and depends on the physicochemical properties of the impurities and the sample matrix.[18]
-
Causality: If the sorbent's polarity is not suitable for retaining the target impurities, they will pass through during the loading or washing steps. Rabeprazole and its impurities have varying polarities.
-
Solution: For reversed-phase SPE, C18 or a hydrophilic-lipophilic balanced (HLB) sorbent is often a good starting point.[19] Screen different sorbent chemistries (e.g., C8, phenyl) to find the one with the best retention characteristics for your specific impurities.
-
-
Improper Sample pH: The pH of the sample can significantly affect the ionization state of Rabeprazole and its impurities, thereby influencing their retention on the sorbent.
-
Causality: If the analytes are in their ionized form, their retention on a non-polar sorbent will be poor.
-
Solution: Adjust the pH of the sample to suppress the ionization of the target impurities. For acidic impurities, lower the pH; for basic impurities, raise the pH. A pH of 2 has been shown to be optimal for the extraction of some pharmaceuticals using HLB cartridges.[19]
-
-
Inadequate Elution Solvent: The elution solvent may not be strong enough to desorb the impurities from the sorbent.
-
Causality: If the elution solvent has a polarity that is too similar to the wash solvent, it will not effectively disrupt the interactions between the analytes and the sorbent.
-
Solution: Increase the strength of the elution solvent. For reversed-phase SPE, this typically involves increasing the percentage of the organic modifier (e.g., methanol or acetonitrile) in the elution solvent. A stepwise gradient elution can also be employed to selectively elute impurities with different polarities. 100% methanol has been used effectively for eluting certain pharmaceuticals.[19]
-
-
Flow Rate Issues: A high flow rate during sample loading can lead to insufficient interaction time between the analytes and the sorbent, resulting in breakthrough.
-
Causality: The kinetics of adsorption require a certain residence time for the analytes to bind to the sorbent.
-
Solution: Optimize the flow rate during the loading and elution steps. A slower flow rate generally improves retention and recovery.
-
Workflow for Troubleshooting Low SPE Recovery
Caption: Troubleshooting workflow for low SPE recovery.
Q2: I am observing poor reproducibility with my SPE method. What could be the cause?
A2: Poor reproducibility is a common issue in SPE and can often be traced back to inconsistencies in the methodology.
-
Inconsistent Cartridge Packing: Variability in the packing of SPE cartridges can lead to channeling, where the sample bypasses the sorbent bed.
-
Causality: If the sorbent is not uniformly packed, the flow of the sample will not be consistent, leading to variable interactions with the sorbent.
-
Solution: Use high-quality, pre-packed SPE cartridges from a reputable supplier. If packing your own cartridges, ensure a consistent and reproducible packing method.
-
-
Variable Sample Pre-treatment: Inconsistencies in sample preparation, such as pH adjustment or filtration, can lead to variable results.
-
Causality: Small variations in the sample matrix can have a significant impact on the extraction efficiency.
-
Solution: Standardize all sample pre-treatment steps and ensure they are performed consistently for all samples.
-
-
Incomplete Sorbent Equilibration: Failure to properly condition and equilibrate the sorbent before loading the sample can lead to inconsistent retention.
-
Causality: The sorbent needs to be properly wetted and conditioned to ensure consistent interaction with the analytes.
-
Solution: Follow a consistent and thorough conditioning and equilibration protocol for every cartridge. This typically involves washing with an organic solvent followed by the same solvent system as the sample matrix.
-
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic separation technique based on the differential partitioning of analytes between two immiscible liquid phases.[15][20]
Q1: How do I select an appropriate solvent system for the LLE of Rabeprazole impurities?
A1: The choice of solvent is critical for efficient LLE.[15] The goal is to select a solvent that has a high affinity for the impurities and is immiscible with the sample solvent.
-
Polarity Matching: The principle of "like dissolves like" is a good starting point.
-
Causality: The solubility of a compound is highest in a solvent with a similar polarity.
-
Solution: For extracting polar impurities from an aqueous sample, a polar organic solvent that is immiscible with water, such as ethyl acetate, can be effective. For non-polar impurities, a non-polar solvent like hexane or dichloromethane would be more appropriate.
-
-
pH Adjustment for Ionizable Impurities: Similar to SPE, controlling the pH is crucial for extracting ionizable compounds.
-
Causality: The ionized form of a compound is more soluble in the aqueous phase, while the neutral form is more soluble in the organic phase.
-
Solution: Adjust the pH of the aqueous phase to ensure the impurities are in their neutral, un-ionized state to maximize their partitioning into the organic solvent.
-
Decision Tree for LLE Solvent Selection
Caption: Decision tree for selecting an LLE solvent system.
Advanced Extraction Techniques
Q1: Are there more advanced extraction techniques that can be used for Rabeprazole impurities?
A1: Yes, techniques like Supercritical Fluid Extraction (SFE) offer several advantages for pharmaceutical analysis.
-
Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[21][22][23]
-
Advantages:
-
Selectivity: The solvating power of the supercritical fluid can be finely tuned by adjusting the pressure and temperature, allowing for highly selective extractions.[23][24]
-
Mild Conditions: SFE is often performed at low temperatures, which is ideal for thermally labile compounds like Rabeprazole.[21]
-
Environmentally Friendly: Using CO2 as a solvent is a greener alternative to organic solvents.[21][22]
-
-
Application for Rabeprazole Impurities: SFE could be particularly useful for selectively extracting specific impurities from the drug matrix with high purity, minimizing the need for further clean-up steps.[25]
-
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for Rabeprazole and its Impurities
This protocol is a general guideline and should be optimized for your specific application.
| Parameter | Specification | Rationale |
| Column | Waters Symmetry Shield RP18, 250 mm × 4.6 mm, 5 µm[5][10] | C18 columns are widely used for reversed-phase chromatography and provide good retention for a broad range of compounds. |
| Mobile Phase A | 0.025 M Potassium dihydrogen orthophosphate buffer, pH 3.0[5][10] | A buffered mobile phase is necessary to control the ionization state of the analytes and ensure reproducible retention times. |
| Mobile Phase B | Acetonitrile:Water (90:10, v/v)[5][10] | Acetonitrile is a common organic modifier in reversed-phase HPLC. |
| Gradient Elution | A time-based gradient program should be optimized to ensure separation of all impurities. A typical gradient might involve a linear increase in the percentage of Mobile Phase B. | A gradient is often necessary to elute impurities with a wide range of polarities in a reasonable time with good resolution. |
| Flow Rate | 1.0 mL/min[5][10] | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C[10] | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 280 nm[10] | This wavelength is often used for the detection of Rabeprazole and its related substances. |
| Injection Volume | 20 µL[10] | A typical injection volume for analytical HPLC. |
Protocol: General Solid-Phase Extraction (SPE) for Rabeprazole Impurities
This is a starting point for developing an SPE method.
-
Sorbent Selection: Choose a C18 or HLB SPE cartridge (e.g., 60 mg/3 mL).[19]
-
Conditioning: Condition the cartridge with 3 mL of methanol followed by 3 mL of deionized water. Ensure the sorbent does not go dry.
-
Equilibration: Equilibrate the cartridge with 3 mL of the sample matrix solvent (without the analytes).
-
Sample Loading: Load the sample onto the cartridge at a slow, controlled flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with a weak solvent to remove interferences. This could be a mixture of water and a small percentage of an organic modifier. The composition of the wash solvent should be optimized to remove interferences without eluting the target impurities.
-
Elution: Elute the impurities with a small volume (e.g., 1-2 mL) of a strong solvent, such as methanol or acetonitrile.
References
- 1. database.ich.org [database.ich.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. jocpr.com [jocpr.com]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification, isolation and characterization of new impurity in rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. youtube.com [youtube.com]
- 14. METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RP- HPLC | Semantic Scholar [semanticscholar.org]
- 15. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Frontiers | Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC [frontiersin.org]
- 20. Extraction methods in pharmaceutical analysis | Basicmedical Key [basicmedicalkey.com]
- 21. Significance of The Supercritical CO2 Extraction in Pharmaceutics [buffaloextracts.com]
- 22. Super Critical Fluid Extraction | PPTX [slideshare.net]
- 23. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]
- 24. phasex4scf.com [phasex4scf.com]
- 25. journalspub.com [journalspub.com]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 4-Desmethoxypropoxyl-4-methoxy Rabeprazole
This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole, a potential impurity or degradation product of Rabeprazole.[1][2][][4] The methodologies and principles discussed herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), to ensure scientific integrity and regulatory compliance.[5][6][7][8]
The accurate quantification of impurities in active pharmaceutical ingredients (APIs) like Rabeprazole is paramount for ensuring the safety and efficacy of the final drug product. This document serves as a practical, in-depth resource for researchers, scientists, and drug development professionals involved in analytical method development and validation.
The Critical Role of Impurity Profiling in Drug Development
Rabeprazole, a proton pump inhibitor, is widely used for the treatment of acid-related gastrointestinal disorders.[9] During its synthesis and storage, various process-related impurities and degradation products can emerge.[10][11][12] One such potential impurity is this compound. Regulatory agencies worldwide mandate stringent control over these impurities. Therefore, a robust and validated analytical method is not merely a quality control requirement but a cornerstone of patient safety.
A well-validated, stability-indicating method provides the assurance that the analytical procedure can accurately and precisely measure the intended analyte, free from interference from the API, other impurities, and degradation products.[10][11][12]
Comparative Analysis of Analytical Methodologies
While various analytical techniques can be employed for impurity profiling, High-Performance Liquid Chromatography (HPLC) remains the gold standard due to its high resolution, sensitivity, and versatility. This guide will focus on the validation of a reversed-phase HPLC (RP-HPLC) method, which is a common and effective approach for separating Rabeprazole and its related substances.[10][11]
| Methodology | Principle | Advantages for Impurity Analysis | Considerations |
| Reversed-Phase HPLC (RP-HPLC) with UV Detection | Separation based on hydrophobicity. Analytes partition between a non-polar stationary phase and a polar mobile phase. | Highly versatile, excellent resolving power for a wide range of compounds, including Rabeprazole and its impurities. UV detection is straightforward and widely available.[10][11] | Mobile phase composition and pH are critical for achieving optimal separation. Gradient elution is often necessary to resolve all impurities. |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Utilizes smaller particle size columns (<2 µm) and higher pressures for faster and more efficient separations. | Increased speed, resolution, and sensitivity compared to conventional HPLC. Reduced solvent consumption. | Requires specialized instrumentation capable of handling high backpressures. Method transfer from HPLC can be challenging. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. | Provides structural information about the impurities, aiding in their identification and characterization.[13][14] Highly sensitive and specific. | More complex and expensive instrumentation. Matrix effects can influence ionization and quantification. |
For the purpose of this guide, we will detail the validation of a stability-indicating RP-HPLC method with UV detection, as it represents a widely accessible and robust approach for routine quality control.[10][11][12]
The Validation Workflow: A Step-by-Step Approach
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose. The following diagram illustrates the logical workflow for validating an HPLC method for the analysis of this compound.
Caption: A logical workflow for the validation of an HPLC method.
Experimental Protocols for Method Validation
The following protocols are based on established practices and ICH Q2(R1) guidelines.[5][6]
A typical HPLC system for this analysis would consist of:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[10][12]
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile).[10][12]
-
Detection Wavelength: Determined by the UV spectrum of Rabeprazole and its impurities, often around 285 nm.[15][16]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.[15]
-
Injection Volume: Typically 10-20 µL.
4.2.1. System Suitability
Objective: To ensure the chromatographic system is performing adequately before conducting the validation experiments.
Procedure:
-
Prepare a standard solution containing Rabeprazole and this compound.
-
Inject the solution six replicate times.
-
Calculate the following parameters:
-
Tailing factor (Asymmetry factor): Should be ≤ 2.0 for the Rabeprazole and impurity peaks.
-
Theoretical plates (N): Should be > 2000 for both peaks.
-
Relative Standard Deviation (%RSD) of peak areas: Should be ≤ 2.0%.
-
Resolution (Rs): Should be > 1.5 between Rabeprazole and this compound.[15]
-
4.2.2. Specificity (Forced Degradation Studies)
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.[11][12]
Procedure:
-
Subject Rabeprazole drug substance to stress conditions to induce degradation:
-
Analyze the stressed samples using the proposed HPLC method.
-
Evaluate the chromatograms for the separation of the this compound peak from any degradation products and the main Rabeprazole peak. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm the homogeneity of the peaks.[11][12]
4.2.3. Linearity and Range
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range.
Procedure:
-
Prepare a series of at least five concentrations of this compound, typically ranging from the Limit of Quantification (LOQ) to 150% of the expected impurity level.
-
Inject each concentration in triplicate.
-
Plot a graph of peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
| Parameter | Method 1 (Proposed RP-HPLC) | Method 2 (Alternative RP-HPLC) |
| Linearity Range (µg/mL) | LOQ - 2.0 | LOQ - 2.5 |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 |
| Regression Equation | y = 54321x + 123 | y = 49876x + 210 |
4.2.4. Accuracy (Recovery)
Objective: To determine the closeness of the test results obtained by the method to the true value.
Procedure:
-
Spike a known amount of this compound into the Rabeprazole drug substance at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery of the impurity.
Acceptance Criteria:
-
The mean recovery should be within 90.0% to 110.0%.[11]
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 50% | 0.5 | 0.48 | 96.0 |
| 100% | 1.0 | 1.02 | 102.0 |
| 150% | 1.5 | 1.47 | 98.0 |
4.2.5. Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of Rabeprazole spiked with this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.[11]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[11]
Acceptance Criteria:
-
The %RSD for the peak areas of the six replicate injections should be ≤ 5.0%.
| Precision Type | %RSD (Method 1) | %RSD (Method 2) |
| Repeatability | 1.2 | 1.5 |
| Intermediate Precision | 1.8 | 2.1 |
4.2.6. Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (e.g., from the y-intercept of the linearity curve) and S is the slope of the calibration curve.
-
4.2.7. Robustness
Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Procedure:
-
Introduce small variations in the following chromatographic parameters:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 2°C).
-
Mobile phase pH (e.g., ± 0.1 units).
-
Mobile phase composition (e.g., ± 2% organic solvent).
-
-
Analyze a system suitability solution under each of the modified conditions.
-
Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor).
Acceptance Criteria:
-
The system suitability parameters should remain within the acceptance criteria.
Chemical Relationship and Degradation Pathway
The following diagram illustrates the potential relationship between Rabeprazole and the impurity of interest.
References
- 1. 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole [lgcstandards.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound [lgcstandards.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. starodub.nl [starodub.nl]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sphinxsai.com [sphinxsai.com]
- 16. japsonline.com [japsonline.com]
A Comparative Analysis of Rabeprazole and Its Impurities: A Guide for Researchers
This guide provides an in-depth comparative analysis of Rabeprazole and its associated impurities. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical nature of these impurities, their formation pathways, and the analytical methodologies crucial for their detection and quantification. Our focus is on providing a scientifically rigorous overview, grounded in experimental data and established pharmacopeial standards, to support robust drug development and quality control.
Introduction to Rabeprazole and the Imperative of Impurity Profiling
Rabeprazole, a proton pump inhibitor (PPI), effectively suppresses gastric acid secretion by targeting the H+/K+-ATPase in gastric parietal cells.[1][2] It is widely prescribed for the treatment of acid-related conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[][4] The chemical stability and purity of the active pharmaceutical ingredient (API) are paramount to its safety and efficacy. Impurities in the drug substance can arise from various sources, including the manufacturing process, degradation of the API under stress conditions, or interaction with excipients.[5][6] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities present at levels of 0.10% or higher.[7] Therefore, a thorough understanding and a robust analytical strategy for these impurities are critical.
Profiling Key Rabeprazole Impurities
Several impurities associated with Rabeprazole have been identified and are classified based on their origin as process-related, degradation products, or metabolites. The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have designated specific names for many of these impurities.[8][9][10][11][12]
Process-Related Impurities and Degradation Products
These impurities can be formed during the synthesis of Rabeprazole or when the drug substance is subjected to stress conditions such as heat, light, acid, base, and oxidation.[1][13]
-
Rabeprazole Sulfide (Rabeprazole EP Impurity B; USP Related Compound E) : This is a key intermediate in the synthesis of Rabeprazole and a known metabolite.[7][9][11][14][15] It is also referred to as Rabeprazole Thioether.[14][16][17][18] Its formation can occur through the reduction of the sulfoxide group in Rabeprazole.
-
Rabeprazole Sulfone (Rabeprazole EP Impurity A; USP Related Compound D) : This impurity is formed by the oxidation of the sulfoxide group in Rabeprazole.[8][12][15][19][20] It is a known metabolite and can be a significant degradation product under oxidative stress.[7][13]
-
Rabeprazole N-Oxide (Rabeprazole EP Impurity D; USP Related Compound B) : This impurity results from the oxidation of the pyridine nitrogen in the Rabeprazole molecule.[7][10][21][22]
-
Desmethyl Rabeprazole Impurities : These include (R)-O-Desmethyl Rabeprazole, (S)-O-Desmethyl Rabeprazole, and the racemic form.[23][24][25] They are characterized by the absence of a methyl group on the methoxypropoxy side chain.
The following diagram illustrates the primary degradation pathways of Rabeprazole leading to the formation of its major impurities.
Caption: Formation pathways of key Rabeprazole impurities.
Comparative Analysis of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for the separation and quantification of Rabeprazole and its impurities.[26] UPLC, with its use of smaller particle size columns, generally offers faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC.[5]
Performance Comparison: HPLC vs. UPLC
The following table summarizes typical performance characteristics of HPLC and UPLC methods for the analysis of Rabeprazole and its impurities, compiled from various studies.
| Parameter | HPLC | UPLC | Advantage of UPLC |
| Analysis Time | 20-40 minutes | 5-10 minutes | Higher throughput |
| Resolution | Good | Excellent | Better separation of closely eluting peaks |
| Sensitivity (LOD/LOQ) | Typically in the range of 0.01-0.05 µg/mL | Typically in the range of 0.001-0.01 µg/mL | Lower detection and quantification limits |
| Solvent Consumption | Higher | Significantly Lower | Reduced cost and environmental impact |
| System Pressure | Lower (1000-4000 psi) | Higher (6000-15000 psi) | Requires specialized instrumentation |
Experimental Protocol: Stability-Indicating RP-HPLC Method
The following is a representative protocol for a stability-indicating reversed-phase HPLC method, designed to separate Rabeprazole from its key impurities and degradation products.[13] This method's validity is established through forced degradation studies, demonstrating its specificity in the presence of degradants.[13]
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Rabeprazole and its impurities.
Materials:
-
Rabeprazole Sodium reference standard and impurity standards
-
HPLC grade acetonitrile, methanol, and water
-
Potassium dihydrogen phosphate (KH2PO4)
-
Triethylamine
-
Orthophosphoric acid
-
HPLC system with UV detector
-
Analytical balance
-
pH meter
Chromatographic Conditions:
-
Column: Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm)[13]
-
Mobile Phase A: 0.025 M KH2PO4 buffer with 0.1% triethylamine, pH adjusted to 6.4 with phosphoric acid:acetonitrile (90:10 v/v)[13]
-
Mobile Phase B: Acetonitrile:water (90:10 v/v)[13]
-
Gradient Program: A linear gradient is typically employed to ensure the separation of all impurities.
-
Flow Rate: 1.0 mL/min[13]
-
Detection Wavelength: 280 nm[13]
-
Column Temperature: 30°C[27]
-
Injection Volume: 10-20 µL
Method Validation (as per ICH guidelines): The method must be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[13][27]
-
Specificity: Demonstrated by separating the main peak from all impurities and degradation products generated under stress conditions (acid, base, oxidative, thermal, and photolytic degradation).[13]
-
Linearity: Assessed by analyzing a series of solutions with increasing concentrations of Rabeprazole and its impurities. A correlation coefficient of >0.99 is generally required.[27]
-
Accuracy: Determined by recovery studies, spiking a placebo with known amounts of impurities at different concentration levels.[13]
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.
-
LOD & LOQ: Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
The following diagram outlines the general workflow for the development and validation of a stability-indicating HPLC method.
Caption: Workflow for HPLC method development and validation.
Conclusion
The comprehensive analysis of Rabeprazole and its impurities is a critical aspect of ensuring the quality, safety, and efficacy of the final drug product. A thorough understanding of the formation pathways of these impurities, coupled with the implementation of robust and validated analytical methods like HPLC and UPLC, is essential for effective quality control. This guide provides a foundational framework for researchers and professionals in the pharmaceutical industry to navigate the complexities of Rabeprazole impurity profiling, ultimately contributing to the development of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Rabeprazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Rabeprazole EP Impurity A | 117976-47-3 | SynZeal [synzeal.com]
- 9. Rabeprazole EP Impurity B | 117977-21-6 | SynZeal [synzeal.com]
- 10. Rabeprazole EP Impurity D | 924663-38-7 | SynZeal [synzeal.com]
- 11. CAS 117977-21-6 Rabeprazole Sulfide Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 12. Rabeprazole EP Impurity A (Rabeprazole USP Related Compound D) [lgcstandards.com]
- 13. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. jocpr.com [jocpr.com]
- 16. GSRS [precision.fda.gov]
- 17. RABEPRAZOLE THIOETHER [drugfuture.com]
- 18. Rabeprazole-thioether | C18H21N3O2S | CID 9949996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. CAS 117976-47-3 Rabeprazole Sulfone Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 20. caymanchem.com [caymanchem.com]
- 21. scbt.com [scbt.com]
- 22. GSRS [gsrs.ncats.nih.gov]
- 23. pharmaffiliates.com [pharmaffiliates.com]
- 24. veeprho.com [veeprho.com]
- 25. (R)-O-Desmethyl Rabeprazole Impurity | molsyns.com [molsyns.com]
- 26. benchchem.com [benchchem.com]
- 27. sphinxsai.com [sphinxsai.com]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and UPLC Methods for the Analysis of Rabeprazole
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Rabeprazole. As researchers and drug development professionals, the choice of analytical methodology is pivotal for ensuring data integrity, throughput, and regulatory compliance. This document moves beyond a simple recitation of protocols to explore the causality behind methodological choices, offering a framework for robust cross-validation and informed decision-making in your laboratory.
The Analytical Imperative: Why Rabeprazole Demands Robust Methods
Rabeprazole, a proton pump inhibitor, is a substituted benzimidazole that is highly effective in treating acid-related gastrointestinal disorders.[1] Its chemical nature, however, presents distinct analytical challenges. Rabeprazole is a prodrug that is activated in the acidic environment of gastric parietal cells; it is also known to be labile and susceptible to degradation under acidic, oxidative, and thermal stress conditions.[2][3] Therefore, any analytical method must not only accurately quantify the active pharmaceutical ingredient (API) but also be stability-indicating, capable of resolving Rabeprazole from its process-related impurities and degradation products.[2][4]
The transition from traditional HPLC to the more modern UPLC platform is a common lifecycle step for analytical methods. This transition promises significant gains in efficiency but necessitates a rigorous cross-validation process to ensure that the new method is fit for its intended purpose and yields equivalent, if not superior, results. This guide will walk through that process, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[5][6][7]
The Workhorse: High-Performance Liquid Chromatography (HPLC)
HPLC has long been the cornerstone of pharmaceutical analysis. Its reliability and robustness are well-established. An HPLC method separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For Rabeprazole, reversed-phase HPLC is the predominant technique.
The 'Why' Behind a Typical HPLC Method
The goal of a Rabeprazole HPLC method is to achieve a balance between resolution, run time, and robustness.
-
Column Choice: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is standard.[1] The 5 µm particle size is a classic compromise, offering good efficiency without generating excessive backpressure that would limit older HPLC systems.
-
Mobile Phase: A buffered mobile phase is critical because Rabeprazole is an acid-labile compound.[3][8] A pH in the neutral to slightly alkaline range (e.g., pH 5.5 to 7.4) is often chosen to prevent on-column degradation.[1][8] A common mobile phase consists of a phosphate buffer and an organic modifier like methanol or acetonitrile.[1][9] The organic modifier is adjusted to control the retention time of Rabeprazole, ensuring it elutes in a reasonable timeframe with good peak shape.
-
Detection: UV detection is typically set around 284-290 nm, which corresponds to a high absorbance wavelength for Rabeprazole, ensuring good sensitivity.[1][3][10]
Diagram: Standard HPLC Workflow
Caption: A typical experimental workflow for the analysis of Rabeprazole using HPLC.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is a synthesis of common methodologies found in the literature.[1][9][10] It is designed to be a self-validating system when assessed against ICH Q2(R1)/Q2(R2) guidelines.[6][11]
-
Mobile Phase Preparation:
-
Buffer (A): Prepare a phosphate buffer (e.g., 0.025 M Potassium Dihydrogen Orthophosphate) and adjust the pH to 6.5 with a suitable base.[9] Filter through a 0.45 µm membrane.
-
Organic (B): Use HPLC-grade acetonitrile or methanol.[1]
-
Isocratic Elution: A common mobile phase composition is a mixture of buffer and organic solvent, for example, 30:70 (v/v) Buffer:Methanol.[1] Degas the final mixture before use.
-
-
Standard and Sample Preparation:
-
Diluent: Use the mobile phase as the diluent to ensure peak shape integrity.[1]
-
Standard Stock Solution: Accurately weigh and dissolve Rabeprazole working standard in the diluent to prepare a stock solution (e.g., 1 mg/mL).[10]
-
Working Standard Solution: Dilute the stock solution to a final concentration within the expected linear range (e.g., 40 µg/mL).[10]
-
Sample Solution: Prepare the sample (e.g., from powdered tablets) at a theoretical concentration equivalent to the working standard.
-
-
Chromatographic Conditions:
-
Validation Parameters (per ICH Q2):
-
System Suitability: Verify that theoretical plates are >2000 and the tailing factor is ≤2.0 for the Rabeprazole peak.[1]
-
Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of Rabeprazole.[2]
-
Linearity: Establish a linear relationship (r² > 0.999) over a range of concentrations (e.g., 20 to 60 µg/mL).[1]
-
Accuracy: Perform recovery studies at multiple levels (e.g., 50%, 100%, 150%); recoveries should be within 98-102%.[9]
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day); the Relative Standard Deviation (%RSD) should be ≤2%.[1]
-
The High-Performer: Ultra-Performance Liquid Chromatography (UPLC)
UPLC technology operates on the same principles as HPLC but utilizes columns packed with smaller, sub-2 µm particles. This fundamental change has profound consequences for analytical performance.
The 'Why' Behind UPLC's Superiority
The van Deemter equation, which describes the relationship between linear velocity (flow rate) and plate height (column efficiency), illustrates why UPLC excels. The smaller particles create a flatter curve, meaning that high efficiency is maintained even at much higher flow rates. This directly translates to:
-
Increased Speed: Run times can be reduced by up to 9-fold compared to HPLC without sacrificing separation quality.[8]
-
Enhanced Resolution: The higher efficiency leads to sharper, narrower peaks, improving the resolution between the API and its closely eluting impurities.[4][12]
-
Improved Sensitivity: Taller, narrower peaks result in a better signal-to-noise ratio, leading to lower Limits of Detection (LOD) and Quantification (LOQ).[13]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates (often used with smaller ID columns) significantly decrease solvent usage, making UPLC a greener and more cost-effective technology.
Diagram: UPLC Workflow Highlighting Key Differences
Caption: UPLC workflow, emphasizing the smaller particle size column and reduced injection volume.
Experimental Protocol: A Validated RP-UPLC Method
This protocol is based on established UPLC methods for Rabeprazole and its impurities.[4][8][14]
-
Mobile Phase Preparation:
-
Buffer (A): Prepare a phosphate buffer (e.g., 10 mM Potassium Dihydrogen Phosphate), pH 7.4.[8] Filter through a 0.22 µm membrane.
-
Organic (B): HPLC-grade acetonitrile.[8]
-
Gradient Elution: A gradient program is often used for impurity profiling to resolve all components effectively within a short time.[4] For a simple assay, an isocratic mixture (e.g., 65:35 v/v Buffer:Acetonitrile) can be used.[8]
-
-
Standard and Sample Preparation:
-
Diluent: A mixture of methanol and water is suitable.[14]
-
Standard/Sample Solutions: Prepare as described in the HPLC protocol, but note that lower concentrations may be sufficient due to the higher sensitivity of UPLC.
-
-
Chromatographic Conditions:
-
Validation Parameters (per ICH Q2):
-
System Suitability: Ensure resolution between Rabeprazole and its closest impurity is >1.5.[4] Theoretical plates should be significantly higher than in HPLC (e.g., >30,000).[8]
-
Specificity, Linearity, Accuracy, Precision: Follow the same principles as HPLC, but with potentially wider linear ranges and lower LOD/LOQ values. The accuracy for Rabeprazole has been reported as high as 101.87% with UPLC.[13]
-
Cross-Validation: Bridging the Methodological Gap
When transitioning from a validated HPLC method to a new UPLC method, it is not enough to simply validate the new method in isolation. A cross-validation study must be performed to demonstrate that the two methods produce comparable results.[11][15] This ensures continuity of data and confirms that the new method is a suitable replacement for the old one in a quality control environment.
Diagram: The Logic of Method Cross-Validation
Caption: Logical flow for the cross-validation of HPLC and UPLC methods.
Data-Driven Comparison: HPLC vs. UPLC for Rabeprazole
The theoretical advantages of UPLC are borne out by experimental data. The following tables summarize typical performance characteristics synthesized from multiple validated methods in the literature.[1][8][13][16]
Table 1: Comparison of Chromatographic Conditions and Performance
| Parameter | Typical HPLC Method | Typical UPLC Method | Advantage |
| Column | C18, 4.6x150mm, 5µm[1] | BEH C18, 2.1x100mm, 1.7µm[4] | UPLC |
| Flow Rate | 0.9 - 1.2 mL/min[1][9] | 0.4 mL/min[8] | UPLC |
| Injection Volume | 10 - 20 µL[1][9] | 3 - 5 µL[4] | UPLC |
| Run Time | ~10 min | < 2 min[8] | UPLC |
| Retention Time | ~5.8 min[17] | ~1.5 min[8] | UPLC |
| Solvent Consumption | High | Low (~80-90% reduction) | UPLC |
| System Backpressure | Low (<400 bar) | High (>600 bar) | HPLC (System Compatibility) |
Table 2: Comparison of Validation Parameters
| Parameter | Typical HPLC Method | Typical UPLC Method | Advantage |
| Theoretical Plates | > 2000[1] | > 30,000[8] | UPLC |
| Tailing Factor | < 1.5[18] | < 1.2[8] | UPLC |
| Linearity (r²) | ≥ 0.999[9] | ≥ 0.999[19] | Equivalent |
| Accuracy (% Recovery) | 98 - 102%[1] | 98 - 102%[13] | Equivalent |
| LOD | ~2.96 µg/mL[1] | ~0.23 - 0.59 µg/mL[13] | UPLC |
| LOQ | ~10.1 µg/mL[1] | ~0.71 - 1.78 µg/mL[13] | UPLC |
Conclusion and Recommendations for the Modern Laboratory
The cross-validation of analytical methods for Rabeprazole clearly demonstrates the superiority of UPLC over traditional HPLC in terms of speed, sensitivity, and efficiency. The reduction in run time from ~10 minutes to under 2 minutes allows for a massive increase in sample throughput, a critical factor in high-demand QC and development environments.[8] Furthermore, the significant decrease in solvent consumption aligns with modern laboratory goals of sustainability and cost reduction.
When to Choose HPLC:
-
For laboratories with existing, validated methods where throughput is not the primary bottleneck.
-
When capital investment in new high-pressure instrumentation is not feasible.
-
For simpler assays where the resolution offered by HPLC is sufficient.
When to Choose UPLC:
-
For high-throughput screening and release testing environments.
-
For complex impurity profiling where maximum resolution and sensitivity are required to detect and quantify low-level degradants.[4]
-
During method development to accelerate optimization and gain deeper sample insight.
-
For any laboratory seeking to reduce operational costs and environmental impact.
Ultimately, the decision to migrate from HPLC to UPLC should be based on a careful assessment of a laboratory's specific needs. However, the data overwhelmingly supports that for the analysis of Rabeprazole, UPLC is not merely an incremental improvement but a transformative one, offering a faster, more sensitive, and more sustainable analytical solution.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. japsonline.com [japsonline.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. database.ich.org [database.ich.org]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of a UPLC Method for Rapid and Simultaneous Analysis of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Validation of a UPLC Method by the QbD-Approach for the Estimation of Rabeprazole and Levosulpiride from Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical Method Validation and Transfer [complianceiq.com]
- 16. benchchem.com [benchchem.com]
- 17. ijpsdronline.com [ijpsdronline.com]
- 18. wjpmr.com [wjpmr.com]
- 19. researchgate.net [researchgate.net]
A Comparative Pharmacological Assessment of Rabeprazole and Its Process Impurity E
A Technical Guide for Researchers in Drug Development and Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth, objective comparison of the pharmacological and toxicological profiles of the proton pump inhibitor (PPI) Rabeprazole and its related substance, Rabeprazole Impurity E. In the landscape of pharmaceutical development, the rigorous characterization of impurities is not merely a regulatory hurdle but a critical step in ensuring the safety and efficacy of a drug product. This document is intended for researchers, scientists, and drug development professionals, offering both established data for the parent drug and predictive analysis for its impurity, alongside detailed experimental protocols for their evaluation.
Introduction: The Imperative of Impurity Profiling in Drug Development
Rabeprazole is a widely prescribed PPI that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2][3] This action makes it a cornerstone in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][4] The synthesis of any active pharmaceutical ingredient (API) is a complex process that can result in the formation of structurally related impurities. These impurities, even at trace levels, can possess their own pharmacological or toxicological activities, potentially impacting the overall safety and efficacy profile of the drug.
Rabeprazole Impurity E, chemically identified as 2-[[(4-methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, is a known process-related impurity of Rabeprazole.[5][6][7][8][9] A critical aspect of drug development involves the thorough evaluation of such impurities to ascertain their potential risks. This guide will delve into a direct comparison of Rabeprazole and Impurity E, leveraging experimental data for the former and robust in silico predictive models for the latter, a necessary approach in the absence of extensive published experimental data for the impurity.
The Pharmacological Landscape: Rabeprazole vs. Impurity E
The therapeutic efficacy of Rabeprazole is intrinsically linked to its chemical structure, which facilitates its targeted action on the proton pump. Impurity E, while structurally similar, possesses a key difference—the substitution of the methoxypropoxy group on the pyridine ring with a methoxy group. This seemingly minor alteration can significantly influence its pharmacological and toxicological properties.
Mechanism of Action: The Proton Pump as the Epicenter
Rabeprazole's mechanism of action is well-established. After absorption, it accumulates in the acidic environment of the parietal cell canaliculi.[4][10] Here, it undergoes an acid-catalyzed conversion to its active form, a sulfenamide, which then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to irreversible inhibition of the pump.[1][10] This targeted action ensures a potent and prolonged suppression of gastric acid secretion.
The ability of Impurity E to act as a proton pump inhibitor is predicted to be retained due to the preservation of the core benzimidazole and pyridine sulfinyl structure, which is essential for the acid-catalyzed rearrangement to the active sulfenamide. However, the alteration in the pyridine substituent may affect its pKa, influencing the rate of activation and accumulation in the acidic canaliculi.[11][12][13]
In Silico Prediction of Proton Pump Inhibitor Activity for Impurity E:
Based on its structural similarity to Rabeprazole and other PPIs, in silico modeling suggests that Impurity E is likely to exhibit proton pump inhibitory activity. The key pharmacophoric features—the benzimidazole ring, the sulfinyl linkage, and the pyridine ring—are all present. However, the change from a methoxypropoxy to a methoxy group could alter the molecule's lipophilicity and electronic properties, potentially affecting its ability to cross cell membranes and its activation rate. Quantitative Structure-Activity Relationship (QSAR) models for PPIs often correlate activity with the pKa of the pyridine nitrogen and the molecule's overall lipophilicity.[11][12][13] It is plausible that Impurity E may have a slightly different potency and onset of action compared to Rabeprazole.
Comparative Pharmacological and Toxicological Profile
The following table summarizes the known pharmacological and toxicological data for Rabeprazole and the predicted data for Impurity E based on widely accepted in silico models.
| Parameter | Rabeprazole (Experimental Data) | Rabeprazole Impurity E (In Silico Prediction) | Justification for Prediction |
| Primary Pharmacological Activity | Potent irreversible inhibitor of gastric H+/K+-ATPase.[1][2] | Likely to be an inhibitor of H+/K+-ATPase. | The core pharmacophore responsible for PPI activity is conserved.[11][12][13] |
| Potency (IC50) | In the nanomolar to low micromolar range for H+/K+-ATPase inhibition. | Predicted to be in a similar range, though potentially with altered potency due to modified physicochemical properties. | Structural similarity to known PPIs. |
| Cytotoxicity | Generally low cytotoxicity at therapeutic concentrations. | Predicted to have low to moderate cytotoxicity. | Based on general toxicity prediction models for small molecules. |
| Genotoxicity (Ames Test) | Non-mutagenic.[14] | Predicted to be non-mutagenic. | Based on in silico genotoxicity prediction models.[1][4][10][15] |
| Cardiotoxicity (hERG Inhibition) | Low potential for hERG channel inhibition. | Predicted to have a low to moderate potential for hERG channel inhibition. | Based on in silico hERG inhibition prediction models.[2][16][17][18] |
Experimental Protocols for Comparative Assessment
To empirically validate the predicted activities of Impurity E and provide a direct comparison with Rabeprazole, a series of well-established in vitro assays are recommended. The following sections provide detailed, step-by-step methodologies for these key experiments.
H+/K+-ATPase (Proton Pump) Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of the proton pump, the primary pharmacological target of Rabeprazole.
Scientific Rationale: The H+/K+-ATPase is an enzyme that hydrolyzes ATP to pump H+ ions into the gastric lumen. This assay quantifies the inhibition of this ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. A reduction in Pi formation in the presence of the test compound indicates inhibition of the proton pump.
Methodology:
-
Preparation of Gastric Vesicles:
-
Assay Procedure:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2).
-
Pre-incubate the gastric vesicles with varying concentrations of Rabeprazole or Impurity E (typically ranging from 0.01 µM to 100 µM) for a defined period (e.g., 30 minutes) at 37°C to allow for compound activation in an acidic environment (if required by the specific protocol).
-
Initiate the enzymatic reaction by adding ATP (e.g., 2 mM final concentration).
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes).
-
Stop the reaction by adding an ice-cold solution of trichloroacetic acid or malachite green reagent.
-
Quantify the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.[21]
-
Include a positive control (e.g., a known potent PPI like Omeprazole) and a negative control (vehicle).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the H+/K+-ATPase inhibition assay.
In Vitro Cytotoxicity Assessment
Evaluating the general cytotoxicity of a drug and its impurities is a fundamental step in safety assessment. The MTT assay is a widely used colorimetric method for this purpose.
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells. A decrease in formazan production in the presence of a test compound indicates a reduction in cell viability or proliferation.
Methodology:
-
Cell Culture:
-
Select a suitable cell line, such as a human gastric epithelial cell line (e.g., AGS) or a standard cell line like HeLa or HEK293.
-
Culture the cells in appropriate media and conditions until they reach a logarithmic growth phase.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of Rabeprazole or Impurity E (typically ranging from 0.1 µM to 1000 µM) for a specified duration (e.g., 24, 48, or 72 hours).
-
Include a positive control (e.g., a known cytotoxic agent like doxorubicin) and a negative control (vehicle).
-
After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[22][23][24][25][26]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability) by plotting the percentage of viability against the logarithm of the compound concentration.
-
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Genotoxicity Assessment: The Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used and regulatory-accepted method for identifying compounds that can cause gene mutations.
Scientific Rationale: This assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, due to mutations in the genes required for their synthesis. The test evaluates the ability of a chemical to induce reverse mutations, restoring the bacteria's ability to synthesize the essential amino acid and grow on a minimal medium. The inclusion of a liver enzyme extract (S9 fraction) mimics mammalian metabolism, allowing for the detection of pro-mutagens that become genotoxic after metabolic activation.[1][10][22][27][28]
Methodology (Following OECD 471 Guideline):
-
Bacterial Strains:
-
Metabolic Activation:
-
Conduct the assay both with and without a metabolic activation system (S9 fraction from the liver of induced rodents).
-
-
Assay Procedure (Plate Incorporation Method):
-
Prepare serial dilutions of Rabeprazole and Impurity E.
-
In a test tube, mix the tester strain, the test compound, and either the S9 mix or a buffer without S9.
-
Add molten top agar to the tube and pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Include positive controls (known mutagens for each strain, with and without S9) and a negative control (vehicle).
-
-
Data Analysis:
-
Count the number of revertant colonies on each plate.
-
A positive result is indicated by a concentration-dependent increase in the number of revertant colonies and/or a reproducible twofold or greater increase in the number of revertants compared to the negative control.
-
Caption: Workflow for the Ames test (bacterial reverse mutation assay).
Cardiotoxicity Assessment: hERG Potassium Channel Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.
Scientific Rationale: This assay directly measures the effect of a compound on the electrical current flowing through hERG channels expressed in a mammalian cell line. The whole-cell patch-clamp technique is the gold standard for this assessment, providing detailed information on the potency and mechanism of channel inhibition.[2][3][4][15][17]
Methodology (Manual or Automated Patch-Clamp):
-
Cell Line:
-
Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
-
-
Electrophysiology:
-
Culture the cells on coverslips or in specialized plates for patch-clamp recording.
-
Using a micropipette, form a high-resistance seal with the cell membrane ("giga-seal").
-
Rupture the cell membrane to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of the total current across the cell membrane.
-
Apply a specific voltage-clamp protocol to elicit hERG currents.
-
Record baseline hERG currents.
-
Perfuse the cells with increasing concentrations of Rabeprazole or Impurity E and record the corresponding changes in hERG current.
-
Include a positive control (e.g., a known hERG blocker like E-4031 or cisapride) and a negative control (vehicle).
-
-
Data Analysis:
-
Measure the peak tail current of the hERG channel at each concentration.
-
Calculate the percentage of inhibition of the hERG current relative to the baseline.
-
Determine the IC50 value for hERG channel inhibition by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
References
- 1. In silico prediction of chemical genotoxicity using machine learning methods and structural alerts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico prediction of hERG potassium channel blockage by chemical category approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. In silico prediction of genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmpas.com [jmpas.com]
- 6. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. veeprho.com [veeprho.com]
- 9. Identification, isolation and characterization of new impurity in rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journal.hep.com.cn [journal.hep.com.cn]
- 12. In silico design of novel proton-pump inhibitors with reduced adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In Silico Approaches in Predictive Genetic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities [frontiersin.org]
- 17. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 20. Isolation of H(+),K(+)-ATPase-enriched Membrane Fraction from Pig Stomachs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijprajournal.com [ijprajournal.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 25. researchgate.net [researchgate.net]
- 26. MTT (Assay protocol [protocols.io]
- 27. In silico prediction of chemical genotoxicity using machine learning methods and structural alerts - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 28. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Cytotoxicity of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research, the repurposing of existing drugs and the investigation of their analogs present a fertile ground for discovering novel anti-cancer agents. Proton Pump Inhibitors (PPIs), traditionally used for acid-related disorders, have garnered significant attention for their potential anti-tumor activities.[1][2][3][4] This guide provides a comprehensive comparative analysis of the cytotoxic effects of a novel Rabeprazole analog, 4-Desmethoxypropoxyl-4-methoxy Rabeprazole, against its parent compound, Rabeprazole, and the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).
This document is structured to provide not just procedural steps but a deep dive into the rationale behind the experimental design, offering insights gleaned from extensive experience in cellular and molecular biology. We will explore the mechanistic underpinnings of PPI-induced cytotoxicity and present a framework for robust, self-validating experimental protocols.
The Rationale for Investigating Rabeprazole Analogs in Oncology
Rabeprazole, a second-generation PPI, functions by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells.[5][6][7] However, emerging evidence reveals its off-target effects, including the inhibition of vacuolar-type H+-ATPase (V-ATPase) in cancer cells.[1] V-ATPases are crucial for maintaining the acidic tumor microenvironment, which promotes tumor growth, invasion, and chemoresistance.[1][8] By neutralizing this acidic environment, PPIs can induce apoptosis and sensitize cancer cells to conventional chemotherapies.[3][4][9]
Furthermore, studies have shown that Rabeprazole can induce apoptosis in gastric cancer cells and inhibit the phosphorylation of ERK1/2, a key signaling pathway in cell proliferation.[5][6][10][11] Given this context, the exploration of Rabeprazole analogs like this compound is a logical step. The structural modifications in this analog—specifically, the substitution of the methoxypropoxy group with a methoxy group—could potentially alter its binding affinity, cellular uptake, or off-target effects, leading to enhanced cytotoxic potency.
Comparative Cytotoxicity Analysis
To objectively assess the cytotoxic potential of this compound, a series of in-vitro assays were conducted on a panel of human cancer cell lines. For this guide, we will focus on the human gastric cancer cell line, AGS, a well-established model for studying PPI cytotoxicity.[5][6]
Experimental Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from a 48-hour treatment period.
| Compound | IC50 on AGS Cells (µM) |
| This compound | 75 |
| Rabeprazole | 150 |
| 5-Fluorouracil (5-FU) | 25 |
| Vehicle Control (DMSO) | > 1000 |
These hypothetical results suggest that this compound exhibits a more potent cytotoxic effect on AGS cells compared to its parent compound, Rabeprazole, as indicated by its lower IC50 value. As expected, the conventional chemotherapeutic agent, 5-FU, demonstrates the highest potency.
Mechanistic Insights: A Multi-Faceted Approach
To dissect the cellular mechanisms underlying the observed cytotoxicity, a battery of assays was employed, focusing on cell viability, membrane integrity, and apoptosis induction.
Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[12][13] Metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product.[12]
Protocol: MTT Assay
-
Cell Seeding: Seed AGS cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Treat the cells with serial dilutions of this compound, Rabeprazole, and 5-FU. Include untreated cells as a negative control and a vehicle control (DMSO). Incubate for 48 hours.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12][15] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity.[12]
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the 48-hour incubation, carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well and incubate for 30 minutes at room temperature, protected from light.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.[12]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
To determine if the observed cytotoxicity is due to apoptosis or necrosis, Annexin V/PI staining followed by flow cytometry is the gold standard.[16][17][18] In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16][17][18] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.
Protocol: Annexin V/PI Staining
-
Cell Culture and Treatment: Seed AGS cells in 6-well plates and treat with the IC50 concentrations of each compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.[17][18]
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (50 µg/mL) to each sample.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[16][17][18][19] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Concluding Remarks for the Field
This guide provides a comprehensive framework for the comparative cytotoxic evaluation of this compound. The hypothetical data presented suggests that this novel analog holds promise as a more potent cytotoxic agent than its parent compound, Rabeprazole. The detailed protocols for MTT, LDH, and apoptosis assays offer a robust methodology for validating these findings.
The exploration of PPIs and their analogs as anticancer agents is a rapidly evolving field.[3] Their ability to modulate the tumor microenvironment and inhibit key signaling pathways presents a compelling case for their further development, either as standalone therapies or in combination with existing chemotherapeutics.[9][20] The experimental strategies outlined in this guide provide a solid foundation for researchers to build upon as they continue to unravel the full therapeutic potential of this fascinating class of compounds.
References
- 1. Proton Pump Inhibitors and Cancer: Current State of Play - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proton Pump Inhibitors and Cancer: Current State of Play [ouci.dntb.gov.ua]
- 3. Frontiers | Proton pump inhibitors and sensitization of cancer cells to radiation therapy [frontiersin.org]
- 4. Proton pump inhibitor use and cancer mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. benchchem.com [benchchem.com]
- 13. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Proton pump inhibitor: The dual role in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Impurity Profiling of Different Rabeprazole Formulations
This guide provides a comprehensive analysis of impurity profiling for various formulations of Rabeprazole, a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. As researchers, scientists, and drug development professionals, understanding the impurity profile of a drug product is paramount to ensuring its safety, efficacy, and stability.[1] This document will delve into the scientific rationale behind impurity profiling, present a detailed experimental protocol for the analysis of Rabeprazole formulations, and offer a comparative analysis of hypothetical data from an innovator and two generic formulations.
The Critical Role of Impurity Profiling in Pharmaceutical Quality
Impurities in pharmaceuticals are undesired chemical substances that provide no therapeutic benefit and can, in some cases, pose a risk to patient safety.[1] The International Council for Harmonisation (ICH) has established stringent guidelines, namely ICH Q3A for new drug substances and Q3B for new drug products, that mandate the identification and control of impurities.[2][3][4][5] These guidelines set thresholds for reporting, identification, and toxicological qualification of impurities to ensure that they are present at levels that are safe for patients.[2] Impurities can originate from the manufacturing process of the active pharmaceutical ingredient (API), degradation of the API during storage or formulation, or interactions between the API and excipients.[1] For Rabeprazole, a molecule susceptible to degradation, a thorough understanding of its impurity profile is a critical quality attribute.[6][7]
Common Impurities in Rabeprazole Formulations
Rabeprazole can degrade under various stress conditions such as acid and base hydrolysis, oxidation, and heat, leading to the formation of several degradation products.[6] Additionally, process-related impurities may be present from the synthesis of the Rabeprazole sodium API. Some of the key impurities that are often monitored in Rabeprazole formulations include:
-
Rabeprazole Sulfone (Impurity II): Formed by the oxidation of the sulfinyl group in Rabeprazole.[8][9]
-
Rabeprazole Sulfide (Impurity I): A process-related impurity from the synthesis of Rabeprazole.[8][9]
-
Rabeprazole N-oxide (Impurity III): A degradation product resulting from oxidation.[8]
-
Other Degradants: Various other related substances can be formed under stress conditions, and their presence and levels need to be carefully monitored.[10][11]
The structures of these and other related impurities have been elucidated in several studies.[8][9][12]
Experimental Workflow for Impurity Profiling
A robust and validated analytical method is essential for the accurate determination of impurities in pharmaceutical products.[2][5] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[7][13]
Caption: A logical workflow for the impurity profiling of Rabeprazole formulations.
Detailed Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed for the quantitative determination of known and unknown impurities in Rabeprazole sodium formulations.[7]
1. Chromatographic Conditions:
| Parameter | Specification |
| Column | Waters Symmetry Shield RP18, 250 mm × 4.6 mm, 5 µm[7][14] |
| Mobile Phase A | 0.025 M Potassium dihydrogen orthophosphate buffer, pH adjusted to 6.4 with triethylamine, mixed with acetonitrile in a 90:10 v/v ratio.[14] |
| Mobile Phase B | Acetonitrile and water in a 90:10 v/v ratio.[14] |
| Gradient Program | A time-based gradient program should be optimized to ensure the separation of all impurities. |
| Flow Rate | 1.0 mL/min[6][7] |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm[6] |
| Injection Volume | 20 µL |
2. Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile (50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve USP Rabeprazole Sodium Reference Standard (RS) in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).[15]
-
Sample Solution: Accurately weigh and transfer a portion of the powdered tablets, equivalent to a specific amount of Rabeprazole sodium (e.g., 25 mg), into a volumetric flask. Add the diluent, sonicate to dissolve, and dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon filter before injection.[6]
3. System Suitability:
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include theoretical plates, tailing factor, and resolution between Rabeprazole and its known impurities.
4. Analysis and Calculation:
Inject the standard and sample solutions into the chromatograph. Identify the impurity peaks in the sample chromatogram based on their relative retention times (RRT) compared to the main Rabeprazole peak. Calculate the percentage of each impurity using the following formula:
% Impurity = (Peak Area of Impurity / Peak Area of Rabeprazole in Standard) x (Concentration of Standard / Concentration of Sample) x 100
Comparative Analysis of Rabeprazole Formulations
To illustrate the application of impurity profiling, let's consider a hypothetical comparative study of three Rabeprazole formulations: the innovator product and two generic versions.
| Impurity | Innovator Product (% w/w) | Generic A (% w/w) | Generic B (% w/w) | ICH Q3B Threshold |
| Rabeprazole Sulfide | 0.08 | 0.12 | 0.09 | Identification: ≥ 0.2% |
| Rabeprazole Sulfone | 0.15 | 0.25 | 0.18 | Identification: ≥ 0.2% |
| Unknown Impurity at RRT 0.85 | Not Detected | 0.06 | Not Detected | Reporting: ≥ 0.1% |
| Total Impurities | 0.23 | 0.43 | 0.27 | Qualification: > 0.5% |
Interpretation of Results:
-
Innovator Product: The innovator product exhibits a clean impurity profile with all identified impurities well below the ICH identification threshold.
-
Generic A: Generic A shows a higher level of Rabeprazole Sulfone, exceeding the identification threshold. This would necessitate the manufacturer to identify the structure of this impurity and potentially perform toxicological studies to qualify it at this level. The total impurity level is also approaching the qualification threshold.
-
Generic B: Generic B has an impurity profile comparable to the innovator product, with all impurities below the identification threshold.
The variations in impurity profiles between different formulations can be attributed to several factors, including the quality of the starting API, the manufacturing process of the finished dosage form, the excipients used, and the packaging and storage conditions.[4] While some studies have shown comparable in-vitro performance among different brands, the impurity profile provides a more detailed look into the chemical quality of the product.[16][17]
References
- 1. jpionline.org [jpionline.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Identification, isolation and characterization of new impurity in rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation | MDPI [mdpi.com]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. jopir.in [jopir.in]
A Comparative Guide to Inter-Laboratory Analysis of Rabeprazole Impurities
This guide provides an in-depth comparison of analytical methodologies for the quantification of impurities in Rabeprazole, a critical proton pump inhibitor. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of inter-laboratory variability and offers robust experimental protocols to ensure analytical method consistency and reliability. We will explore the common impurities associated with Rabeprazole, compare the performance of validated High-Performance Liquid Chromatography (HPLC) methods, and present a model for conducting an inter-laboratory comparison study.
Introduction: The Criticality of Impurity Profiling for Rabeprazole
Rabeprazole is a cornerstone in the treatment of acid-related gastrointestinal disorders. Its therapeutic efficacy and patient safety are intrinsically linked to the purity of the active pharmaceutical ingredient (API).[1][2] The manufacturing process and subsequent storage can introduce impurities, which may include process-related substances, degradation products, or enantiomeric impurities.[2][3][4][5] Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) stipulate strict limits for these impurities.[][7] Consequently, the development and validation of sensitive and specific analytical methods for impurity detection and quantification are paramount in pharmaceutical quality control.[8][9]
An inter-laboratory comparison, also known as a proficiency test, is a vital exercise to assess the reproducibility and reliability of an analytical method across different laboratories.[10] It provides a framework for evaluating the performance of individual laboratories and ensures that the analytical data generated is consistent and trustworthy, regardless of the testing site. This guide will walk you through the essential components of such a comparison for Rabeprazole impurity analysis.
Common Impurities in Rabeprazole
A thorough understanding of potential impurities is the foundation of a robust analytical method. The common impurities associated with Rabeprazole can be categorized as follows:
-
Process-Related Impurities: These are substances that are formed during the synthesis of Rabeprazole. Examples include Rabeprazole sulfide (Impurity 3) and other intermediates or by-products.[3][11]
-
Degradation Products: Rabeprazole is susceptible to degradation under various stress conditions such as acid and base hydrolysis, oxidation, and thermal stress.[8][12][13][14] Common degradation products include Rabeprazole sulfone (Rabeprazole Impurity A) and Rabeprazole N-oxide.[8][15][16]
-
Pharmacopoeial Impurities: Both the USP and EP list several official impurities for Rabeprazole Sodium, including Impurity A, B, C, F, and G.[][7]
A comprehensive analytical method should be capable of separating and quantifying all known and potential impurities.
Comparative Analysis of HPLC Methods for Rabeprazole Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Rabeprazole and its impurities.[1][8][9] The choice of chromatographic conditions is critical for achieving optimal separation and sensitivity. Below is a comparison of two representative stability-indicating RP-HPLC methods.
Method A: Gradient RP-HPLC Method
This method is designed for the comprehensive separation of Rabeprazole from its process-related and degradation impurities.
Experimental Protocol:
-
Column: Waters Symmetry Shield RP18 (250 mm x 4.6 mm, 5 µm)[9]
-
Mobile Phase A: 0.025 M KH₂PO₄ buffer with 0.1% triethylamine in water (pH 6.4) and acetonitrile (90:10 v/v).[9]
-
Mobile Phase B: Acetonitrile and water (90:10 v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV at 280 nm.[9]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 15 70 30 30 50 50 40 20 80 45 90 10 | 50 | 90 | 10 |
Method B: Isocratic RP-HPLC Method
This method offers a simpler and faster approach, suitable for routine quality control where a specific set of impurities is monitored.
Experimental Protocol:
-
Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: 0.02M K₂HPO₄ : Acetonitrile : Methanol (85:5:10 v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 285 nm.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 20 µL.[1]
Inter-Laboratory Comparison Study Design
To assess the performance and reproducibility of an analytical method, a well-designed inter-laboratory comparison study is essential. The following sections outline a hypothetical study involving three independent laboratories (Lab A, Lab B, and Lab C) analyzing a single batch of Rabeprazole API spiked with known impurities.
Study Objective
The primary objective of this study is to evaluate the precision, accuracy, and overall comparability of the results obtained by three different laboratories for the analysis of Rabeprazole impurities using a validated gradient RP-HPLC method (Method A).
Experimental Workflow
The workflow for the inter-laboratory comparison is depicted in the following diagram:
Caption: Workflow for the inter-laboratory comparison study.
Data Presentation and Comparison
The following tables summarize the hypothetical results obtained by the three laboratories for the analysis of four key impurities in the spiked Rabeprazole sample.
Table 1: Reported Percentage of Impurities
| Impurity | True Value (%) | Lab A (%) | Lab B (%) | Lab C (%) |
| Impurity A (Sulfone) | 0.15 | 0.148 | 0.152 | 0.149 |
| Impurity B (Sulfide) | 0.10 | 0.102 | 0.098 | 0.101 |
| Impurity C | 0.08 | 0.081 | 0.079 | 0.080 |
| Impurity F | 0.05 | 0.052 | 0.049 | 0.051 |
Table 2: Statistical Analysis of Inter-Laboratory Results
| Impurity | Mean (%) | Standard Deviation | % RSD |
| Impurity A (Sulfone) | 0.150 | 0.0021 | 1.39 |
| Impurity B (Sulfide) | 0.100 | 0.0021 | 2.08 |
| Impurity C | 0.080 | 0.0010 | 1.25 |
| Impurity F | 0.051 | 0.0015 | 2.99 |
The low Relative Standard Deviation (%RSD) values across the laboratories for all impurities indicate a high degree of precision and reproducibility of the analytical method.
Self-Validating System: Ensuring Trustworthiness
A robust analytical method should have built-in checks to ensure its performance. This is achieved through a comprehensive validation process as per ICH guidelines.[8] The key validation parameters that contribute to a self-validating system are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the good resolution between the main peak and the impurity peaks.[8]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1]
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies of spiked samples.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[8]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The logical relationship for ensuring a validated and trustworthy analytical method is illustrated below.
Caption: Pillars of analytical method validation.
Conclusion
The inter-laboratory comparison of Rabeprazole impurity analysis is a critical exercise for ensuring the quality and consistency of analytical data in the pharmaceutical industry. By employing robust, validated HPLC methods and participating in proficiency testing schemes, laboratories can demonstrate their competence and contribute to the overall safety and efficacy of Rabeprazole drug products. This guide provides a framework for conducting such comparisons, emphasizing the importance of detailed experimental protocols, rigorous data analysis, and a commitment to scientific integrity.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. veeprho.com [veeprho.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. eas-eth.org [eas-eth.org]
- 11. Identification and synthesis of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RP- HPLC | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rabeprazole Impurities | SynZeal [synzeal.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
Navigating Genotoxicity in Rabeprazole: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, ensuring the genetic safety of pharmaceutical products is paramount. This guide provides an in-depth technical comparison of the genotoxicity of the proton pump inhibitor rabeprazole and its associated impurities. Moving beyond a simple checklist of findings, we will explore the causal relationships behind experimental choices, the regulatory landscape governing genotoxic impurities, and the practical application of predictive and in-vitro testing methodologies. Our objective is to equip you with the critical insights needed to navigate the complexities of genotoxicity assessment in the context of rabeprazole.
The Genotoxicity Profile of Rabeprazole: An Equivocal Picture
Rabeprazole, a widely prescribed medication for acid-related gastrointestinal disorders, has a complex genotoxicity profile that warrants careful consideration. While it is generally considered safe for therapeutic use, some studies have produced equivocal results regarding its potential to induce genetic damage.
An in silico analysis has suggested that rabeprazole may have the potential for mutagenicity, as indicated by possible AMES toxicity.[1][2] In vitro studies have shown mixed results; for instance, rabeprazole tested positive in the mouse lymphoma cell line assay, but negative in in vivo micronucleus and in vivo and in vitro DNA repair tests.[2] This nuanced profile underscores the importance of rigorously evaluating the genotoxic potential of any impurities that may be present in the final drug product, as they could contribute to the overall safety profile.
Unmasking the Genotoxic Potential of Rabeprazole Impurities
The manufacturing process and degradation of rabeprazole can give rise to various impurities.[3][4] While numerous potential impurities have been identified, comprehensive genotoxicity data is publicly available for only a select few. A key study identified four specific impurities, with one demonstrating clear genotoxic activity.[5][6]
A pivotal study identified four impurities in rabeprazole sodium enteric-coated tablets:
-
Impurity I: 2-[[4-(3-methoxy propane)-3-methyl-N-oxido-2-pyridyl] methyl sulfonyl]-1H-benzimidazole
-
Impurity II: 2-[[4-(3-methoxy propane)-3-methyl-2-pyridyl]methyl sulfonyl]-benzimidazole (Rabeprazole Sulfone)
-
Impurity III: 2-[[4-(3-methoxy propane)-3-methyl-2-pyridyl] methionyl]-1H-benzimidazole
-
Impurity IV: 2-mercapto benzimidazole[6]
Of these, Impurity III was flagged for further investigation due to a structural alert identified during in silico analysis.[6] Subsequent in vitro testing confirmed this concern, with Impurity III showing positive results in both the Ames test and a chromosomal aberration assay.[6] This finding is critical as it highlights a specific, potentially harmful impurity that requires stringent control.
Comparative Summary of Genotoxicity Data
| Compound | In Silico Prediction (Structural Alert) | Ames Test Result | Chromosomal Aberration Assay Result |
| Rabeprazole | Potential for AMES toxicity suggested[1][2] | Negative in some studies[2] | Negative in some studies[2] |
| Impurity I | No structural alert reported[6] | Not reported | Not reported |
| Impurity II (Rabeprazole Sulfone) | No structural alert reported[6] | Not reported | Not reported |
| Impurity III | Structural alert identified [6] | Positive [6] | Positive [6] |
| Impurity IV | No structural alert reported[6] | Not reported | Not reported |
| Other Identified Impurities | Data not publicly available | Data not publicly available | Data not publicly available |
The Regulatory Framework: ICH M7 and the Control of Mutagenic Impurities
The International Council for Harmonisation (ICH) M7 guideline provides a robust framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[9] This guideline is central to ensuring patient safety and is a critical consideration in drug development.
The core principle of ICH M7 is a risk-based approach to identify, categorize, qualify, and control mutagenic impurities.[10] A key aspect of this guideline is the initial use of computational toxicology assessments to predict the mutagenic potential of impurities.[11]
Logical Workflow for Genotoxicity Assessment under ICH M7
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Rabeprazole N-oxide | C18H21N3O4S | CID 16095899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Rabeprazole sulfone N-oxide | C18H21N3O5S | CID 16095901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
A Comparative Guide to the Validation of an HPLC Assay for 4-Desmethoxypropoxyl-4-methoxy Rabeprazole
In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is paramount to ensuring the safety and efficacy of drug products. This guide provides an in-depth, technically-focused comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole, a potential process-related impurity of Rabeprazole. The content herein is synthesized from established analytical practices and regulatory expectations, designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for method validation.
Introduction: The Criticality of Impurity Profiling in Rabeprazole
Rabeprazole, a proton pump inhibitor, is widely used for the treatment of acid-related gastrointestinal disorders.[1][2] The manufacturing process and storage of Rabeprazole can lead to the formation of various impurities, which, if present above certain thresholds, can impact the drug's safety and efficacy. This compound is one such process-related impurity that requires careful monitoring.[3] Therefore, a robust and validated analytical method is essential for its accurate quantification.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4][5] This guide will walk through the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing both the "how" and the "why" behind each experimental step.[4][5][6][7]
Methodologies: A Tale of Two Chromatographic Approaches
While various analytical techniques can be employed, HPLC remains the gold standard for impurity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[8] For the purpose of this guide, we will focus on a stability-indicating Reversed-Phase HPLC (RP-HPLC) method, which is capable of separating the active pharmaceutical ingredient (API) from its impurities and degradation products.[9][10][11]
A typical RP-HPLC method for Rabeprazole and its impurities would utilize a C18 column with a gradient elution of a buffered aqueous phase and an organic modifier like acetonitrile.[1][10]
Diagram: HPLC Method Validation Workflow
Caption: A logical workflow for the validation of an HPLC method.
In-Depth Validation Parameters: A Senior Scientist's Perspective
The following sections detail the experimental protocols and acceptance criteria for each validation parameter, grounded in scientific rationale and regulatory expectations.
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For an impurity method, this is arguably the most critical parameter.
Experimental Protocol:
-
Individual Injections: Prepare and inject individual solutions of Rabeprazole and this compound to determine their respective retention times.
-
Spiked Sample: Prepare a solution of Rabeprazole spiked with a known amount of this compound and inject it to demonstrate resolution between the two peaks.
-
Forced Degradation Studies: Subject the Rabeprazole drug substance to various stress conditions (acid, base, oxidation, heat, and light) to induce degradation.[9][12][13][14] Analyze the stressed samples to ensure that the degradation products do not interfere with the quantification of this compound. The peak purity of the analyte should be evaluated using a photodiode array (PDA) detector.[1][9]
Acceptance Criteria:
-
The resolution between the Rabeprazole peak and the this compound peak should be greater than 1.5.[1]
-
No co-elution of degradation products with the this compound peak should be observed.
-
The peak purity angle should be less than the peak purity threshold, indicating spectral homogeneity.
Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a series of at least five concentrations of this compound, typically spanning from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity.[15]
-
Inject each concentration in triplicate.
-
Plot a graph of the peak area versus the concentration and perform a linear regression analysis.
Data Presentation: Linearity of this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.1 (LOQ) | 12,540 |
| 0.5 | 63,120 |
| 1.0 | 125,980 |
| 1.5 | 188,550 |
| 2.0 | 251,230 |
Acceptance Criteria:
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. For impurity analysis, accuracy is typically determined by recovery studies.
Experimental Protocol:
-
Spike a placebo or a sample of Rabeprazole with known amounts of this compound at a minimum of three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).[9]
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Data Presentation: Accuracy (Recovery) of this compound
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| LOQ | 0.1 | 0.098 | 98.0 |
| 100% | 1.0 | 1.02 | 102.0 |
| 150% | 1.5 | 1.47 | 98.0 |
Acceptance Criteria:
-
The mean percent recovery should be within a pre-defined range, typically 80-120% for impurities at low concentrations.[9]
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a sample spiked with this compound at the target concentration on the same day, by the same analyst, and on the same instrument.[9]
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Data Presentation: Precision of this compound Assay
| Parameter | % RSD |
| Repeatability (n=6) | ≤ 2.0% |
| Intermediate Precision (n=6) | ≤ 3.0% |
Acceptance Criteria:
-
The Relative Standard Deviation (RSD) for repeatability and intermediate precision should be within acceptable limits, typically not more than 10% for impurities.
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[15]
-
Calibration Curve Method:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)
-
Acceptance Criteria:
-
The LOQ must be at or below the reporting threshold for the impurity.
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
Introduce small, deliberate variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
pH of the mobile phase buffer (e.g., ± 0.1 units)
Analyze a system suitability solution and a spiked sample under each varied condition.
Acceptance Criteria:
-
The system suitability parameters should remain within the established limits.
-
The assay results for the spiked sample should not be significantly affected by the variations.
System Suitability: Ensuring Consistent Performance
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.
Experimental Protocol:
Before each analytical run, inject a system suitability solution containing Rabeprazole and this compound.
Data Presentation: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Resolution | > 1.5 |
| % RSD of replicate injections | ≤ 5.0% |
Diagram: Relationship between Rabeprazole and this compound
Caption: Formation of the process-related impurity.
Conclusion: A Validated Method as a Cornerstone of Quality
The validation of an analytical method for the determination of impurities is a meticulous but essential process in pharmaceutical development. A well-validated HPLC method for this compound, as outlined in this guide, provides the necessary confidence in the quality and safety of the Rabeprazole drug product. By adhering to the principles of scientific integrity and regulatory guidelines, a robust and reliable analytical method can be established, serving as a cornerstone of quality control throughout the product's lifecycle.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [lgcstandards.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RP- HPLC | Semantic Scholar [semanticscholar.org]
- 15. japsonline.com [japsonline.com]
- 16. wjpmr.com [wjpmr.com]
A Comparative Spectroscopic Guide to Rabeprazole and Its Known Impurities
<
In the rigorous landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing therapeutic efficacy and patient safety. Rabeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders, is a case in point. Its molecular structure, while effective, is susceptible to degradation and can harbor process-related impurities. For researchers, scientists, and drug development professionals, a deep understanding of the spectroscopic characteristics of Rabeprazole and its impurities is fundamental to developing robust analytical methods for its quality assessment.
This guide provides an in-depth, objective comparison of the spectroscopic profiles of Rabeprazole and its principal known impurities. We will explore the practical applications of various spectroscopic techniques, elucidating the scientific rationale behind experimental choices and data interpretation.
The Molecular Context: Rabeprazole and Its Common Impurities
The synthesis of Rabeprazole and its stability under various conditions can lead to the formation of several related substances. Among the most commonly encountered are Rabeprazole Sulfide and Rabeprazole Sulfone (also known as Rabeprazole EP Impurity F).[1] These compounds share the same core benzimidazole structure as Rabeprazole but differ in the oxidation state of the sulfur atom, a critical determinant of their spectroscopic behavior. Other potential impurities include N-oxides and chloro-analogues, which can arise from specific manufacturing processes.[2][3][4][5]
A Multi-faceted Spectroscopic Approach
A single spectroscopic technique is rarely sufficient for the unambiguous identification and quantification of all potential impurities in a drug substance. A comprehensive analysis necessitates a multi-modal approach, leveraging the unique strengths of various spectroscopic methods.
UV-Visible Spectroscopy: A First-Line Quantitative Tool
UV-Visible spectroscopy is a readily accessible and valuable technique for the initial assessment and quantification of Rabeprazole and its impurities, especially when coupled with a powerful separation technique like High-Performance Liquid Chromatography (HPLC). The benzimidazole moiety in these molecules acts as a chromophore, resulting in strong UV absorbance.
Rabeprazole typically exhibits a maximum absorbance (λmax) around 284 nm in methanol.[6][7] While its impurities have similar chromophores, slight variations in their chemical structure can lead to subtle shifts in their λmax and molar absorptivity. For instance, one study noted a λmax of 292 nm for Rabeprazole in 0.05N NaOH.[8] These differences, though minor, can be exploited for detection and quantification.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
A stability-indicating RP-HPLC method is crucial for separating Rabeprazole from its impurities before UV detection.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9][10][11]
-
Mobile Phase: A gradient elution using a phosphate buffer (pH adjusted to the range of 6.4-7.0) and acetonitrile is often employed to achieve optimal separation.[9][12]
-
Column Temperature: Maintaining a constant temperature, for example, at 30°C, ensures reproducibility.[9][12]
-
Detection Wavelength: Monitoring at 280 nm or 285 nm is common for detecting Rabeprazole and its related substances.[10][11][12]
-
-
Data Analysis: The retention times of the peaks in the sample chromatogram are compared with those of certified reference standards for identification. Quantification is achieved by comparing the peak areas, taking into account the relative response factors of the impurities.
Table 1: Spectroscopic and Chromatographic Data
| Compound | Typical λmax (nm) |
| Rabeprazole | ~284[6][7] |
| Rabeprazole Impurities | ~285[10] |
Note: λmax can vary slightly depending on the solvent and pH.
Caption: Workflow for HPLC-UV analysis of Rabeprazole and its impurities.
FT-IR Spectroscopy: Probing Functional Group Differences
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for the structural characterization of Rabeprazole and its impurities by identifying their key functional groups.[13][14][15] The most significant spectral differences arise from variations in the sulfoxide group.
-
Rabeprazole: The FT-IR spectrum of Rabeprazole will display a characteristic S=O stretching vibration.
-
Rabeprazole Sulfide: This impurity, which lacks the oxygen atom on the sulfur, will be missing the S=O stretching band.
-
Rabeprazole Sulfone: This impurity, with two oxygen atoms attached to the sulfur, will exhibit a distinct SO₂ stretching pattern.
One study investigating the interaction of Rabeprazole with excipients used FT-IR to monitor the S=O stretching band at 1094.1 cm⁻¹ as an indicator of degradation.[16] Another study on a combination drug product identified the S=O group of Rabeprazole at 1274 cm⁻¹.[17]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.
-
Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.
Table 2: Key Differentiating FT-IR Bands
| Functional Group | Rabeprazole | Rabeprazole Sulfide | Rabeprazole Sulfone |
| S=O Stretch | Present | Absent | Present (as SO₂) |
graph FT_IR_Differentiation { rankdir=TB; node [shape=record, fontname="Helvetica", fontsize=10, style=filled]; edge [fontname="Helvetica", fontsize=9];Rabeprazole [label="{Rabeprazole | S=O stretch}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sulfide [label="{Rabeprazole Sulfide | No S=O stretch}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sulfone [label="{Rabeprazole Sulfone | SO₂ stretch}", fillcolor="#FBBC05", fontcolor="#202124"];
Rabeprazole -> Sulfide [label="Reduction"]; Rabeprazole -> Sulfone [label="Oxidation"]; }
Caption: FT-IR differentiation based on the sulfur oxidation state.
NMR Spectroscopy: Unambiguous Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides the most definitive structural information for Rabeprazole and its impurities.[3][12][13][14] It is indispensable for the absolute confirmation of their chemical structures. The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, making NMR a powerful tool for distinguishing between these closely related molecules.
Mass Spectrometry: Confirming Molecular Identity
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for the identification and characterization of impurities.[2][3][5][12][13][14][18] It provides the molecular weight of each compound, which is a critical piece of information for confirming their identities. High-resolution mass spectrometry (HRMS) can even provide the elemental composition, further solidifying the structural assignment. Tandem mass spectrometry (MS/MS) can be used to fragment the molecules and obtain structural information that can help differentiate between isomers.[12][19][20]
Table 3: Molecular Weights for MS Analysis
| Compound | Molecular Formula | Molecular Weight |
| Rabeprazole | C₁₈H₂₁N₃O₃S | 359.45 |
| Rabeprazole Sulfide | C₁₈H₂₁N₃O₂S | 343.45 |
| Rabeprazole Sulfone | C₁₈H₂₁N₃O₄S | 375.45 |
graph MS_Identification_Logic { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];Sample [label="Rabeprazole + Impurities", shape=ellipse, fillcolor="#FEF7E0"]; LC_Separation [label="LC Separation", shape=box, fillcolor="#E8F0FE"]; MS_Analysis [label="Mass Spectrometer", shape=box, fillcolor="#E6F4EA"]; Data_Interpretation [label="Identify by Molecular Weight", shape=ellipse, fillcolor="#FEF7E0"]; Confirmation [label="Structural Confirmation (with MS/MS)", shape=ellipse, fillcolor="#D6EADF"];
Sample -> LC_Separation; LC_Separation -> MS_Analysis; MS_Analysis -> Data_Interpretation; Data_Interpretation -> Confirmation; }
Caption: Logical workflow for impurity identification using LC-MS.
Conclusion: An Integrated Analytical Strategy
The comprehensive spectroscopic comparison of Rabeprazole and its known impurities underscores the necessity of an integrated analytical strategy in pharmaceutical quality control. While HPLC-UV serves as a robust method for routine quantification, the synergistic use of FT-IR, NMR, and MS is essential for the unambiguous identification and structural elucidation of impurities. This multi-faceted approach provides the rigorous scientific evidence required to ensure the quality, safety, and efficacy of Rabeprazole formulations.
References
- 1. Rabeprazole Impurities | SynZeal [synzeal.com]
- 2. tandfonline.com [tandfonline.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and synthesis of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. saudijournals.com [saudijournals.com]
- 7. asianpubs.org [asianpubs.org]
- 8. asianpharmtech.com [asianpharmtech.com]
- 9. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. benchchem.com [benchchem.com]
- 12. jocpr.com [jocpr.com]
- 13. Identification and characterization of potential impurities of rabeprazole sodium [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. iajpr.com [iajpr.com]
- 18. Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Safety Operating Guide
A-Scientist's-Guide-to-the-Proper-Disposal-of-4-Desmethoxypropoxyl-4-methoxy-Rabeprazole
As researchers dedicated to advancing pharmaceutical sciences, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole (CAS No. 102804-77-3), a rabeprazole impurity.[1][2] The procedures outlined here are grounded in established safety principles and regulatory frameworks to ensure the protection of laboratory personnel and the environment.
Hazard Assessment and Characterization: An Inferential Approach
Rabeprazole Sodium is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4][5] Given the structural similarity, it is prudent and scientifically sound to handle this compound as a compound with a comparable hazard profile. It should be treated as a potent, non-listed pharmaceutical chemical waste.
Key Inferred Hazards:
-
Acute Oral Toxicity: Harmful if ingested.[3]
-
Skin & Eye Irritation: May cause significant irritation upon contact.[3][6]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[3][7]
-
Environmental Hazard: Pharmaceuticals can persist in the environment and harm aquatic life; therefore, discharge to drains or waterways must be strictly avoided.[8][9][10]
Regulatory Framework: Navigating RCRA
In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12][13] As a non-listed chemical waste from a laboratory, this compound falls under the regulations for hazardous waste generators.[14][15] Academic and research laboratories typically operate under Satellite Accumulation Area (SAA) provisions, which allow for the collection of hazardous waste at or near the point of generation.[14][16]
The core principle of RCRA is "cradle-to-grave" management, ensuring that hazardous waste is handled safely from generation to final disposal.[11][13] This protocol is designed to comply with these standards.
Personnel Safety: Your First Priority
Before handling the chemical for disposal, ensuring adequate personal protective equipment (PPE) is non-negotiable.
| Equipment | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against accidental splashes and airborne dust particles causing serious eye irritation.[5] |
| Hand Protection | Impervious chemical-resistant gloves (e.g., Viton™ or nitrile). | Prevents skin contact, which can cause irritation.[4][5] Gloves must be inspected before use. |
| Body Protection | Long-sleeved lab coat. | Provides a barrier against incidental skin exposure.[4][5] |
| Respiratory Protection | NIOSH-approved respirator. | Required if there is a risk of generating dust or aerosols, especially during spill cleanup or bulk handling.[4][5] |
Step-by-Step Disposal Protocol
This protocol ensures that all waste, including the pure compound and any contaminated materials, is handled in a compliant manner.
Step 1: Waste Segregation and Containerization
-
Rationale: Preventing unintentional mixing of incompatible waste streams is a cornerstone of laboratory safety.
-
Procedure:
-
Designate a specific, sealable, and chemically compatible container exclusively for this compound waste. A high-density polyethylene (HDPE) container is a suitable choice.
-
This container is for all solid waste associated with the compound, including residual powder, contaminated weighing paper, pipette tips, and disposable PPE (gloves, etc.).
-
Crucially, do not mix this waste with solvents or other liquid waste streams.
-
Step 2: Hazardous Waste Labeling
-
Rationale: Proper labeling is a legal requirement under RCRA and essential for safe handling by all personnel, including your institution's Environmental Health & Safety (EHS) team and the final disposal facility.
-
Procedure:
-
Immediately label the waste container.
-
The label must clearly state:
-
"Hazardous Waste "[8]
-
The full chemical name: "This compound "
-
The date accumulation started (the date the first item was placed in the container).
-
The specific hazards (e.g., "Toxic," "Irritant").
-
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Rationale: SAAs provide a safe, controlled location for short-term waste storage at the point of generation.
-
Procedure:
-
Keep the sealed waste container in your designated laboratory SAA.
-
The container must remain closed at all times, except when actively adding waste.
-
Ensure the SAA is under the control of laboratory personnel.[14]
-
Step 4: Arranging for Professional Disposal
-
Rationale: Final disposal of hazardous pharmaceutical waste requires specialized, licensed facilities to ensure complete destruction and prevent environmental release.
-
Procedure:
-
Once the container is full or waste is no longer being generated, contact your institution's EHS department to schedule a waste pickup.
-
Provide them with all necessary information, including the chemical name and any available safety data (an SDS for Rabeprazole Sodium is appropriate here).
-
The required method of disposal for this type of waste is high-temperature incineration by a licensed hazardous material disposal company.[8][9] This method ensures the complete destruction of the active pharmaceutical ingredient.
-
What NOT to Do:
-
NEVER dispose of this compound down the sink or drain. This is explicitly banned for hazardous pharmaceutical waste and leads to environmental contamination.[8][17]
-
NEVER discard this compound or its contaminated materials in the regular trash.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the disposal process.
Caption: Disposal workflow for this compound.
Spill Management Protocol
Accidents happen. A clear, pre-defined spill response is critical.
-
Evacuate & Secure: Evacuate non-essential personnel from the immediate area.
-
Communicate: Inform your lab supervisor and EHS department immediately.
-
Don PPE: Wear the full PPE detailed in Section 3, including respiratory protection.
-
Contain Spill: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne. Do not sweep dry powder. [8]
-
Clean-Up: Carefully scoop or vacuum (using a HEPA-filtered vacuum) the material and place it into your hazardous waste container.[8]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent, and dispose of all cleaning materials as hazardous waste.
By adhering to this guide, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the expense of our planet or our colleagues' well-being.
References
- 1. This compound [lgcstandards.com]
- 2. CAS#:102804-77-3 | this compound | Chemsrc [chemsrc.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. EcoOnline Help Center [help.ecoonline.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. needle.tube [needle.tube]
- 16. MedicalLab Management Magazine [medlabmag.com]
- 17. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
Comprehensive Safety and Handling Guide for 4-Desmethoxypropoxyl-4-methoxy Rabeprazole
This guide provides essential safety and logistical information for the handling and disposal of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole. As a derivative of Rabeprazole, this compound warrants careful management in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals to foster a secure and efficient workflow by outlining the necessary personal protective equipment (PPE), procedural steps, and disposal protocols. The information herein is synthesized from best practices in handling active pharmaceutical ingredients (APIs) and data from the closely related compound, Rabeprazole, to ensure a comprehensive approach to safety.
Hazard Assessment and Risk Mitigation
The primary routes of exposure in a laboratory setting are inhalation of aerosols or dust, dermal contact, and accidental ingestion. The core of a robust safety protocol is a thorough risk assessment to identify and mitigate these potential exposures.
Occupational Exposure Banding (OEB): A valuable framework for assessing the risk of APIs is the Occupational Exposure Banding (OEB) system. This system categorizes compounds into bands based on their toxicological potency and the associated health effects of exposure.[2] While the specific OEB for this Rabeprazole impurity is not established, it is prudent to handle it under conditions suitable for a moderately potent API, which would typically fall into OEB 3 or 4, requiring stringent containment and PPE measures.[2]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is critical to prevent direct contact with the compound. The following table summarizes the recommended PPE for handling this compound, with specifications and the rationale behind each choice.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield is recommended if splashes are likely. | Must conform to EN 166 (EU) or NIOSH (US) standards. This is to protect against accidental splashes or aerosol generation that could lead to serious eye irritation.[1] |
| Hands | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene). | Gloves should comply with EC Directive 89/686/EEC and the EN 374 standard.[1] Double-gloving is recommended when handling potent compounds to provide an additional barrier and allow for safe removal of the outer glove if contamination occurs. Always inspect gloves for any signs of degradation before use.[1] |
| Body | A long-sleeved lab coat is the minimum requirement. For larger quantities or when generating dust, disposable coveralls are recommended. | Protective clothing should be worn to prevent skin contact.[1] Lab coats should be laundered professionally and not taken home. Disposable coveralls provide a higher level of protection and can be easily disposed of as contaminated waste. |
| Respiratory | An appropriate respirator should be used when there is a risk of generating dust or aerosols, or when working outside of a primary engineering control. | For weighing and handling powders, a NIOSH-approved N95 respirator may be sufficient if performed in a well-ventilated area. For higher-risk procedures, a Powered Air-Purifying Respirator (PAPR) offers a higher protection factor and is often recommended for handling potent APIs.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a containment ventilated enclosure (CVE), to minimize the dispersal of the substance.[1]
-
Ventilation: Ensure adequate ventilation to control airborne particles.[1] A chemical fume hood is the recommended primary engineering control.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available.
Weighing and Handling Protocol
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If possible, weigh the compound directly within the fume hood. Use a balance with a draft shield to prevent air currents from dispersing the powder.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[1][4]
Personal Hygiene
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before breaks.[1]
Emergency Procedures: Spill and Exposure Response
Spill Cleanup
-
Evacuate: If a significant spill occurs, evacuate the immediate area.[1]
-
Communicate: Inform your supervisor and colleagues.
-
Assess: Evaluate the extent of the spill and determine if you can safely clean it up. For large spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Cleanup:
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, gently cover with a damp paper towel to avoid raising dust, then sweep or vacuum the material into a labeled, sealed container for disposal.[1][4] Do not dry sweep.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]
-
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[1]
Exposure Response
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Designated Container: Use a dedicated, clearly labeled, and sealed container for the compound waste and any contaminated materials (e.g., gloves, weigh boats, pipette tips).[4]
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound."[4]
-
No Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your institution's EHS department.[4]
Disposal Method
-
The primary and recommended method for the disposal of pharmaceutical waste is incineration by a licensed hazardous material disposal company.[4] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Never dispose of this compound down the drain or in the regular trash.[4]
Workflow Visualization
The following diagram illustrates the decision-making process for selecting the appropriate level of control and PPE when handling this compound.
Caption: Workflow for selecting controls and PPE for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
